Pirfenidone
Descripción
This compound is a synthetic pyridone drug. It is an antifibrotic agent with anti-inflammatory and antioxidant properties that is used to treat idiopathic pulmonary fibrosis (IPF), which is a chronic, progressive form of interstitial pneumonia. While its mechanism of action is not yet fully understood, this compound is proposed to primarily regulate tumor necrosis factor (TNF) pathways and modulate cellular oxidation. The FDA first approved this compound alongside [nintedanib] as one of the first drugs to treat IPF.
This compound is a Pyridone.
This compound is an orally available pyridinone derivative that inhibits collagen formation and is used to treat idiopathic pulmonary fibrosis. Elevations in serum enzyme levels during this compound therapy are not uncommon, but it has yet to be implicated in cases of clinically apparent liver injury with jaundice.
This compound is an orally active synthetic antifibrotic agent structurally similar to pyridine 2,4-dicarboxylate. This compound inhibits fibroblast, epidermal, platelet-derived, and transforming beta-1 growth factors, thereby slowing tumor cell proliferation. This agent also inhibits DNA synthesis and the production of mRNA for collagen types I and III, resulting in a reduction in radiation-induced fibrosis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and has 4 approved and 32 investigational indications.
Propiedades
IUPAC Name |
5-methyl-1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRGOKTTBVCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045183 | |
| Record name | 5-methyl-1-phenyl-2(1H)-Pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubule in methanol | |
| Record name | Pirfenidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid from hot water | |
CAS No. |
53179-13-8 | |
| Record name | Pirfenidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirfenidone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirfenidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIRFENIDONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-1-phenyl-2(1H)-Pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1-phenyl-2-(1H)-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRFENIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7NLD2JX7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pirfenidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
102-104 °C; also as MP 103-105 °C from benzene-light petroleum | |
| Record name | Pirfenidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirfenidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Novel Pirfenidone Derivatives: A Technical Guide to Synthesis and Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, screening, and mechanistic evaluation of novel pirfenidone derivatives. This compound is an established anti-fibrotic agent for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3] However, the quest for compounds with enhanced efficacy, improved safety profiles, and broader therapeutic applications necessitates the exploration of novel chemical entities based on the this compound scaffold. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows to support researchers in this field.
Synthesis of Novel this compound Derivatives
The chemical structure of this compound offers multiple sites for modification to generate novel derivatives. Common strategies involve substitutions on the pyridone ring, the phenyl ring, or the methyl group to modulate the compound's physicochemical properties, metabolic stability, and biological activity.[4][5]
General Synthetic Strategies
Several synthetic routes for this compound derivatives have been reported. A prevalent approach involves the modification of the 5-methyl group to prevent its rapid metabolism to the less active carboxylic acid metabolite. Other strategies focus on attaching different functional groups, such as phenyl or benzyl moieties, to the nitrogen atom of the pyridin-2(1H)-one core. Furthermore, modifications at the third position of the this compound scaffold have been explored to enhance anti-fibrotic efficacy.
Experimental Protocol: Synthesis of N-Substituted this compound Derivatives
This protocol is a representative example for the synthesis of this compound derivatives with substitutions on the nitrogen atom of the pyridin-2(1H)-one moiety, based on methodologies described in the literature.
Step 1: Synthesis of the N-Substituted Pyridone Scaffold
-
To a solution of 2-hydroxypyridine in a suitable solvent such as acetonitrile, add an equimolar amount of an appropriate aryl or benzyl halide.
-
Add a base, for example, potassium carbonate (K₂CO₃), to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 85-105°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-substituted pyridone scaffold.
Step 2: Functional Group Interconversion (Example: Nitration and Reduction)
-
The N-substituted pyridone scaffold can undergo further modifications. For instance, a nitro group can be introduced onto the phenyl ring via nitration using a mixture of nitric acid and sulfuric acid.
-
The nitro group can then be reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
Step 3: Amide Coupling
-
The resulting amino-functionalized derivative can be coupled with various carboxylic acids to generate a library of amide derivatives.
-
To a solution of the amino derivative and the desired carboxylic acid in a solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature until completion.
-
Purify the final product by column chromatography to yield the target this compound derivative.
Step 4: Characterization
-
Confirm the structure of the synthesized derivatives using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Screening of this compound Derivatives
A hierarchical screening approach, starting with in vitro assays and progressing to in vivo models for promising candidates, is typically employed to evaluate the anti-fibrotic potential of newly synthesized this compound derivatives.
In Vitro Screening
Cell Lines: Commonly used fibroblast cell lines for in vitro screening include:
-
Mouse fibroblast cell line (NIH3T3)
-
Human lung fibroblast cell lines (HFL1, MRC-5, LL29, DHLF)
This assay measures the inhibitory effect of the derivatives on fibroblast proliferation, often induced by transforming growth factor-beta 1 (TGF-β1).
-
Cell Seeding: Seed fibroblast cells (e.g., NIH3T3) into a 96-well plate at an appropriate density and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the this compound derivatives and a positive control (this compound) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
CCK8 Addition: Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell proliferation inhibition rate and the half-maximal inhibitory concentration (IC₅₀) value.
This method quantifies the protein expression levels of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I (Col I), and fibronectin (Fn).
-
Cell Culture and Treatment: Culture fibroblasts (e.g., NIH3T3) and stimulate them with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of the test compounds for 48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against α-SMA, Col I, Fn, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
This assay assesses the ability of the derivatives to inhibit fibroblast migration, a key process in fibrosis.
-
Cell Seeding: Grow fibroblasts to confluence in a multi-well plate.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing the test compounds.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at each time point to determine the rate of cell migration and wound closure.
In Vivo Screening
Promising candidates from in vitro studies are further evaluated in animal models of fibrosis.
The bleomycin (BLM)-induced lung fibrosis model in rodents is the most widely used preclinical model for IPF.
-
Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) for at least one week before the experiment.
-
Induction of Fibrosis: Anesthetize the animals and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis. A control group receives saline.
-
Treatment: Begin oral administration of the this compound derivatives, this compound (positive control), or vehicle daily for a specified period (e.g., 14-28 days).
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and collect lung tissues and bronchoalveolar lavage fluid (BALF).
-
Endpoint Analysis:
-
Lung Index: Calculate the lung-to-body weight ratio.
-
Histopathology: Perform hematoxylin and eosin (H&E) and Masson's trichrome staining on lung sections to assess inflammation and collagen deposition, respectively.
-
Biochemical Analysis: Measure hydroxyproline content in the lung tissue as an indicator of collagen deposition.
-
Protein/Gene Expression: Analyze the expression of fibrotic markers (α-SMA, collagen) in lung homogenates by Western blot or RT-qPCR.
-
Quantitative Data Summary
The following tables summarize the anti-fibrotic activities and pharmacokinetic parameters of selected novel this compound derivatives as reported in the literature.
Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (mM) | Reference |
| This compound | NIH3T3 | 2.75 | |
| Compound 5d | NIH3T3 | 0.245 | |
| Compound 9b | HFL1 | 0.048 | |
| Compound 9d | HFL1 | 0.035 | |
| YZQ17 | NIH3T3 | 0.2 |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rats
| Compound | AUC₀₋ₜ (µg·h/mL) | t₁/₂ (h) | Reference |
| This compound | 40.68 ± 12.51 | 4.60 ± 2.40 | |
| 5-carboxythis compound | 24.25 ± 10.40 | 5.09 ± 2.55 |
Note: Pharmacokinetic parameters can vary significantly based on the animal model, dosage, and formulation.
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their anti-fibrotic effects by modulating multiple signaling pathways involved in fibrosis.
Key Signaling Pathways
-
Transforming Growth Factor-β (TGF-β)/Smad Pathway: This is a central pathway in fibrosis. This compound and its derivatives have been shown to inhibit TGF-β1 production and suppress the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling. This inhibition leads to reduced fibroblast proliferation, differentiation into myofibroblasts, and extracellular matrix deposition.
-
Tumor Necrosis Factor-α (TNF-α) Pathway: this compound can reduce the production of the pro-inflammatory cytokine TNF-α, thereby mitigating inflammation that contributes to the fibrotic process.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Some this compound derivatives may exert their anti-fibrotic effects by inhibiting the p38 MAPK signaling pathway, which is involved in inflammation and fibrosis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to suppress the NF-κB pathway, which plays a role in the expression of pro-inflammatory and pro-fibrotic genes.
Visualization of Signaling Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Investigating the possible mechanisms of this compound to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new this compound derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00990K [pubs.rsc.org]
- 4. Novel this compound derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma of Pirfenidone: An In-depth Technical Guide to Target Deconvolution Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirfenidone, an orally available small molecule, has emerged as a key therapeutic agent for idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease with a grim prognosis. Despite its clinical efficacy in slowing disease progression, the precise molecular target(s) and the complete mechanism of action of this compound remain elusive. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions and details various target deconvolution strategies that can be employed to elucidate its direct binding partners. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge of this multifaceted anti-fibrotic drug.
This compound exhibits broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][2][3] It is known to modulate several key signaling pathways implicated in fibrosis, most notably the Transforming Growth Factor-β (TGF-β) pathway.[2][4] However, whether these effects are a result of direct interaction with a single or multiple protein targets, or through indirect modulation of cellular signaling cascades, is a subject of ongoing investigation. Target deconvolution, the process of identifying the direct molecular targets of a bioactive compound, is therefore crucial for a deeper understanding of this compound's therapeutic effects and for the development of next-generation anti-fibrotic therapies.
This guide will delve into the established and putative targets of this compound, present detailed experimental protocols for key target identification methodologies, and summarize the available quantitative data on its biological activity. Furthermore, it will provide visual representations of the signaling pathways influenced by this compound to facilitate a clearer understanding of its complex mechanism of action.
Putative Molecular Targets and Affected Pathways
While a definitive, single high-affinity target for this compound has yet to be identified, a growing body of evidence points towards its interference with multiple components of pro-fibrotic signaling pathways.
Key Signaling Pathways Modulated by this compound:
-
Transforming Growth Factor-β (TGF-β) Signaling: This is the most extensively studied pathway in the context of this compound's action. This compound has been shown to inhibit TGF-β1-induced fibroblast proliferation and differentiation into myofibroblasts, key events in the fibrotic process. It appears to exert its effects at multiple levels of the TGF-β pathway, including the downstream signaling molecules Smad2 and Smad3. Some studies suggest this compound may interfere with the nuclear translocation of the Smad complex.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including ERK, JNK, and p38) are crucial for cell proliferation, differentiation, and inflammation. This compound has been demonstrated to attenuate the activation of p38 MAPK, a key mediator in TGF-β1-stimulated fibroblasts. It has also been shown to inhibit the phosphorylation of ERK1/2 and JNK.
-
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is implicated in tissue development and fibrosis. This compound has been found to suppress the Wnt/GSK-3β/β-catenin signaling pathway, leading to a reduction in fibroblast proliferation and migration.
A summary of putative molecular targets of this compound identified through various studies is presented in Table 1.
| Putative Target/Affected Protein | Signaling Pathway | Evidence/Effect | Reference(s) |
| TGF-β1 | TGF-β | Downregulation of production | |
| Smad2/3 | TGF-β | Inhibition of phosphorylation and nuclear translocation | |
| p38 MAPK | MAPK | Inhibition of phosphorylation | |
| ERK1/2 | MAPK | Inhibition of phosphorylation | |
| JNK | MAPK | Inhibition of phosphorylation | |
| GSK-3β | Wnt/β-catenin | Modulation of phosphorylation | |
| β-catenin | Wnt/β-catenin | Suppression of expression and nuclear translocation | |
| TNF-α | Inflammatory | Reduction of production | |
| IL-1β | Inflammatory | Reduction of production | |
| IL-6 | Inflammatory | Reduction of production | |
| Collagen I & III | Extracellular Matrix | Reduction of synthesis |
Table 1: Putative Molecular Targets and Affected Proteins of this compound. This table summarizes the key proteins and signaling pathways that have been reported to be modulated by this compound.
Quantitative Data on this compound's Biological Activity
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound in various in vitro models. It is important to note that direct binding affinities (Kd) for specific protein targets are largely unavailable in the public domain, highlighting the need for further target deconvolution studies.
| Cell Line/System | Endpoint | IC50 Value (mg/mL) | IC50 Value (mM) | Reference(s) |
| Human Lens Epithelial Cells (SRA01/04) | Proliferation | 0.47 | ~2.54 | |
| Non-Small Cell Lung Cancer (A549) | Cell Viability | 0.43 ± 0.11 | ~2.32 | |
| Non-Small Cell Lung Cancer (H4006) | Cell Viability | 0.45 ± 0.01 | ~2.43 | |
| Non-Small Cell Lung Cancer (H157) | Cell Viability | 0.57 ± 0.11 | ~3.08 | |
| Non-Small Cell Lung Cancer (H460) | Cell Viability | 0.27 ± 0.08 | ~1.46 |
Table 2: IC50 Values of this compound in Various In Vitro Models. This table provides a summary of the reported half-maximal inhibitory concentrations of this compound for different biological effects.
Experimental Protocols for Target Deconvolution
Several experimental strategies can be employed to identify the direct binding partners of this compound. These can be broadly categorized into affinity-based methods, proteomics-based approaches, and computational methods.
Affinity Chromatography
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand, in this case, this compound. This method involves immobilizing a this compound derivative onto a solid support matrix.
Detailed Methodology:
a. Synthesis of a this compound-Derived Affinity Probe:
-
Functionalization of this compound: Introduce a reactive functional group (e.g., a primary amine, carboxylic acid, or alkyne) onto the this compound molecule without significantly altering its pharmacological activity. This typically requires multi-step organic synthesis and structure-activity relationship (SAR) studies to ensure the modification does not abolish binding to its target.
-
Linker Attachment: Couple a spacer arm (e.g., polyethylene glycol) to the functionalized this compound. The linker reduces steric hindrance and allows the immobilized this compound to interact more freely with potential binding partners.
-
Biotinylation or Resin Conjugation: Attach a high-affinity tag like biotin to the end of the linker for subsequent capture on streptavidin-coated beads, or directly conjugate the this compound-linker construct to an activated chromatography resin (e.g., NHS-activated sepharose).
b. Preparation of Cell Lysate:
-
Culture relevant cells (e.g., human lung fibroblasts, A549 cells) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
c. Affinity Pull-Down Assay:
-
Immobilization of the Probe: If using a biotinylated probe, incubate it with streptavidin-coated agarose or magnetic beads to immobilize the probe.
-
Incubation with Lysate: Add the cell lysate to the beads conjugated with the this compound probe and incubate with gentle rotation at 4°C for several hours to allow for protein binding.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand (e.g., free this compound), a denaturing elution buffer (e.g., SDS-PAGE sample buffer), or by changing the pH or ionic strength of the buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands.
d. Protein Identification by Mass Spectrometry:
-
Excise the protein bands of interest from the SDS-PAGE gel.
-
Perform in-gel tryptic digestion to generate peptides.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search algorithm like MASCOT or Sequest.
Experimental Workflow for Affinity Chromatography:
Caption: Workflow for this compound target identification using affinity chromatography.
Chemical Proteomics
Chemical proteomics approaches, such as drug affinity responsive target stability (DARTS) and thermal proteome profiling (TPP), offer label-free methods for identifying protein targets.
Detailed Methodology for Thermal Proteome Profiling (TPP):
-
Cell Culture and Treatment: Culture cells of interest and treat them with either this compound or a vehicle control.
-
Cell Lysis: Lyse the cells under native conditions.
-
Temperature Gradient: Aliquot the lysates and heat them to a range of different temperatures.
-
Protein Precipitation and Digestion: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the soluble protein fraction and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each temperature point with a different tandem mass tag (TMT) reagent.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of each protein at each temperature in both the this compound-treated and control samples. A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
Experimental Workflow for Thermal Proteome Profiling (TPP):
Caption: Workflow for this compound target identification using Thermal Proteome Profiling.
Computational Approaches
In silico methods can complement experimental approaches by predicting potential protein targets based on the chemical structure of this compound or by analyzing its gene expression signature.
Detailed Methodology for In Silico Target Prediction:
-
Ligand-Based Approaches:
-
Chemical Similarity Searching: Use the 2D or 3D structure of this compound to search chemical databases (e.g., PubChem, ChEMBL) for compounds with similar structures and known protein targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the essential structural features of this compound required for its biological activity. Use this model to screen virtual compound libraries for molecules that fit the pharmacophore and have known targets.
-
-
Structure-Based Approaches (if a 3D structure of a potential target is available):
-
Molecular Docking: Dock the 3D structure of this compound into the binding site of a potential target protein to predict the binding mode and estimate the binding affinity.
-
-
Transcriptomics-Based Approaches:
-
Connectivity Map (CMap): Analyze the gene expression profile of cells treated with this compound and compare it to a reference database of gene expression profiles induced by a large number of small molecules with known mechanisms of action. A high correlation suggests a similar mechanism of action and potentially shared targets.
-
Logical Workflow for Computational Target Deconvolution:
Caption: Logical workflow for in silico target deconvolution of this compound.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
TGF-β Signaling Pathway
Caption: this compound's inhibitory effects on the canonical TGF-β/Smad signaling pathway.
MAPK Signaling Pathway
Caption: this compound's modulation of the MAPK signaling cascades.
Wnt/β-catenin Signaling Pathway
Caption: this compound's interference with the Wnt/β-catenin signaling pathway.
Conclusion
The target deconvolution of this compound is a complex yet critical endeavor for advancing the treatment of fibrotic diseases. While its multifaceted mechanism of action presents a challenge to pinpointing a single definitive target, the strategies outlined in this guide provide a robust framework for future investigations. A combination of affinity-based methods, advanced proteomics, and computational approaches will be instrumental in building a more complete picture of this compound's molecular interactions. Elucidating the direct targets of this compound will not only deepen our understanding of its therapeutic effects but also pave the way for the rational design of more potent and specific anti-fibrotic drugs. The continued efforts of the scientific community in this area are essential to unraveling the full potential of targeting fibrosis and ultimately improving patient outcomes.
References
- 1. Frontiers | Pharmacological basis of the antifibrotic effects of this compound: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 2. Antifibrotic activities of this compound in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting transforming growth factor beta (TGF-β) using this compound, a potential repurposing therapeutic strategy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pirfenidone's Modulation of Non-Canonical TGF-β Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirfenidone, an anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF), exerts its therapeutic effects through a multifaceted mechanism of action that extends beyond the canonical Smad-dependent Transforming Growth Factor-beta (TGF-β) signaling. Emerging evidence highlights the significant role of this compound in modulating non-canonical, Smad-independent TGF-β pathways, which are crucial drivers of the fibrotic process. This technical guide provides an in-depth exploration of this compound's mechanism of action within these non-canonical cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38), the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, and other associated signaling molecules. Detailed experimental protocols, quantitative data from key studies, and visual representations of the signaling pathways are presented to offer a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.
Introduction: The Landscape of TGF-β Signaling in Fibrosis
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis in various organs, including the lungs, kidneys, liver, and heart.[1][2] The downstream signaling of TGF-β is broadly categorized into two main branches: the canonical Smad pathway and the non-canonical (or Smad-independent) pathways. While the canonical pathway, involving the phosphorylation of Smad2/3, has been extensively studied, the non-canonical pathways are increasingly recognized as critical contributors to the pro-fibrotic effects of TGF-β.[1][3]
These non-canonical pathways include several branches of the Mitogen-Activated Protein Kinase (MAPK) family, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[2] Additionally, the Phosphoinositide 3-Kinase (PI3K)/AKT pathway and Rho-like GTPase signaling are also activated by TGF-β independently of Smad2/3. These pathways regulate a diverse array of cellular responses, including fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition, all of which are hallmarks of fibrosis. This compound's anti-fibrotic efficacy is, in part, attributed to its ability to interfere with these critical non-canonical signaling cascades.
This compound's Impact on Non-Canonical TGF-β Pathways
This compound modulates multiple nodes within the non-canonical TGF-β signaling network. Its effects have been observed across different cellular contexts and disease models, suggesting a broad inhibitory action on pro-fibrotic signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways are key transducers of extracellular signals that regulate a wide range of cellular processes. TGF-β can activate all three major MAPK pathways: ERK, JNK, and p38.
-
ERK Pathway: The ERK pathway is often associated with cell proliferation and differentiation. Studies have shown that this compound can attenuate the TGF-β1-induced phosphorylation of ERK1/2 in models of renal fibrosis. However, in the context of lung fibrosis, the effect of this compound on ERK1/2 phosphorylation appears to be more complex, with some studies reporting no significant inhibition.
-
JNK and p38 Pathways: The JNK and p38 MAPK pathways are typically activated by stress stimuli and play a role in inflammation and apoptosis, as well as fibrosis. This compound has been demonstrated to suppress the phosphorylation of both JNK and p38 in response to TGF-β1 stimulation in renal tubular epithelial cells. Furthermore, in a rat model of pulmonary fibrosis induced by particulate matter, this compound was found to modulate the TGF-β1/TAK1/MKK3/p38 MAPK signaling pathway, leading to an alleviation of fibrosis. In Dupuytren's disease-derived fibroblasts, this compound significantly decreased the basal and TGF-β1-induced phosphorylation of p38.
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. TGF-β can activate this pathway, contributing to its pro-fibrotic effects. In human intestinal fibroblasts, this compound has been shown to inhibit the TGF-β1-stimulated phosphorylation of AKT, thereby attenuating the pro-proliferative and anti-apoptotic effects of TGF-β1. Similarly, in fibroblasts derived from patients with Dupuytren's disease, this compound significantly decreased the TGF-β1-induced phosphorylation of AKT.
Other Non-Canonical Signaling Molecules
-
β-catenin: Aberrant activation of the Wnt/β-catenin signaling pathway has been implicated in fibrogenesis. One study has shown that this compound's anti-fibrotic effects are partially mediated by the inhibition of MUC1-CT phosphorylation, which subsequently reduces the activation of β-catenin. This leads to the inhibition of the formation and nuclear translocation of a pro-fibrotic transcriptional complex.
-
GLI Transcription Factors: Recent findings suggest a link between this compound and the Hedgehog (Hh) signaling pathway. This compound has been shown to selectively destabilize the GLI2 protein, a primary activator of Hh-mediated gene transcription. As GLI transcription factors are also mediators of TGF-β signaling, this suggests that this compound may exert its effects through a dual inhibition of the Hh and TGF-β pathways by targeting GLI2.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from key studies investigating the impact of this compound on various components of non-canonical TGF-β pathways.
Table 1: Effect of this compound on MAPK Phosphorylation in HK-2 Cells (Human Renal Proximal Tubular Epithelial Cells)
| Treatment | p-ERK1/2 (relative expression) | p-p38 (relative expression) | p-JNK (relative expression) |
| Control | Baseline | Baseline | Baseline |
| TGF-β1 | Increased | Increased | Increased |
| TGF-β1 + this compound | Significantly Decreased vs. TGF-β1 | Significantly Decreased vs. TGF-β1 | Significantly Decreased vs. TGF-β1 |
Table 2: Effect of this compound on Protein Expression in a Rat Model of PM10-Induced Pulmonary Fibrosis
| Treatment Group | TAK1 Expression (relative) | p-MKK3 Expression (relative) | p-p38 Expression (relative) |
| Control | Baseline | Baseline | Baseline |
| PM10 | Significantly Increased | Significantly Increased | Significantly Increased |
| PM10 + this compound (200 mg/kg) | Significantly Decreased vs. PM10 | Significantly Decreased vs. PM10 | Significantly Decreased vs. PM10 |
| PM10 + this compound (400 mg/kg) | Significantly Decreased vs. PM10 | Significantly Decreased vs. PM10 | Significantly Decreased vs. PM10 |
Table 3: Effect of this compound on AKT and ERK Phosphorylation in Dupuytren's Disease-Derived Fibroblasts
| Treatment | p-AKT (relative to total AKT) | p-ERK1/2 (relative to total ERK1/2) |
| Control | Baseline | Baseline |
| TGF-β1 | Increased | No significant increase |
| TGF-β1 + this compound (800 µg/mL) | Significantly Decreased vs. TGF-β1 | Significantly Decreased vs. TGF-β1 |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies to investigate the effects of this compound on non-canonical TGF-β signaling.
Cell Culture and Treatment
-
Cell Lines:
-
HK-2 Cells (Human Renal Proximal Tubular Epithelial Cells): Cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
A549 (Human Alveolar Epithelial Cells) and MRC5 (Human Lung Fibroblasts): Cultured in appropriate media and stimulated with TGF-β1 (5 ng/ml) in the presence or absence of this compound (50 µM) for 40 minutes.
-
Dupuytren's Disease (DD) and Carpal Tunnel (CT) -derived Fibroblasts: Isolated from patient tissues and cultured. Cells were stimulated with TGF-β1 and treated with this compound (800 µg/mL).
-
Human Intestinal Fibroblasts (HIFs): Pretreated with this compound (1 mg/ml) for 1 hour before stimulation with TGF-β1 (10 ng/ml) for 48 hours.
-
-
Treatment Protocol:
-
Cells are typically serum-starved for a period (e.g., 24 hours) before treatment to reduce basal signaling activity.
-
This compound is added to the culture medium at various concentrations for a specified pre-incubation time (e.g., 1 hour) before the addition of TGF-β1.
-
TGF-β1 is then added to induce fibrotic responses and activate signaling pathways. The duration of TGF-β1 stimulation varies depending on the endpoint being measured (e.g., 15-60 minutes for phosphorylation events, longer for gene or protein expression).
-
Western Blot Analysis
-
Purpose: To detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules.
-
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-p38, etc.) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of their corresponding total proteins.
-
Animal Models
-
Unilateral Ureteral Obstruction (UUO) Rat Model of Renal Fibrosis:
-
Procedure: Rats undergo surgery to ligate the left ureter, inducing renal fibrosis. Sham-operated animals serve as controls.
-
Treatment: this compound is administered to the treatment group, typically by oral gavage, for the duration of the study (e.g., 7 or 14 days).
-
Analysis: Kidney tissues are collected for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., Western blotting, immunohistochemistry) to assess fibrosis markers and signaling pathway activation.
-
-
Particulate Matter (PM10)-Induced Pulmonary Fibrosis Rat Model:
-
Procedure: Pulmonary fibrosis is induced by intratracheal instillation of PM10.
-
Treatment: After a period to allow for fibrosis development (e.g., 42 days), this compound is administered orally for a specified duration.
-
Analysis: Lung tissues are harvested for histological examination, and protein expression of signaling molecules is analyzed by Western blotting.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key non-canonical TGF-β signaling pathways and a general experimental workflow for their investigation.
Caption: this compound's targets in non-canonical TGF-β signaling.
Caption: General workflow for studying this compound's effects.
Conclusion
This compound's mechanism of action is complex and involves the modulation of multiple signaling pathways implicated in fibrosis. A substantial body of evidence demonstrates that this compound's anti-fibrotic effects are not limited to the canonical Smad pathway but also encompass the inhibition of several key non-canonical TGF-β signaling cascades, including the MAPK and PI3K/AKT pathways. By targeting these Smad-independent routes, this compound can effectively suppress the pro-fibrotic activities of TGF-β, such as fibroblast proliferation, myofibroblast differentiation, and ECM production. A deeper understanding of these molecular mechanisms is crucial for the rational design of novel anti-fibrotic therapies and for optimizing the clinical use of this compound in a variety of fibrotic diseases. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and leverage the therapeutic potential of targeting non-canonical TGF-β signaling in fibrosis.
References
Pirfenidone's Impact on Extracellular Matrix Composition: A Proteomic Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. This aberrant tissue remodeling disrupts normal organ architecture and function, leading to significant morbidity and mortality. Pirfenidone is an orally active small molecule with broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][2] Approved for the treatment of idiopathic pulmonary fibrosis (IPF), its mechanism of action involves the modulation of key signaling pathways that drive the fibrotic process, ultimately altering the composition of the ECM.[2][3] This technical guide provides a detailed overview of the effects of this compound on ECM composition, with a specific focus on proteomic analyses, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Targeting Profibrotic Pathways
This compound exerts its anti-fibrotic effects by targeting multiple profibrotic and inflammatory pathways. A primary mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of ECM protein deposition.[1] TGF-β promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production. This compound has been shown to reduce the expression and activity of TGF-β1 and interfere with its downstream signaling cascade, notably by attenuating the phosphorylation of Smad2 and Smad3, which are critical for transducing the fibrotic signal to the nucleus. By inhibiting this pathway, this compound effectively downregulates the transcription of major ECM component genes, including collagens and fibronectin.
References
- 1. Investigating the possible mechanisms of this compound to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Pirfenidone's Impact on Fibroblast-to-Myofibroblast Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-fibrotic effects of pirfenidone, with a specific focus on its impact on the fibroblast-to-myofibroblast transition (FMT). This process is a critical event in the pathogenesis of fibrotic diseases, characterized by the differentiation of fibroblasts into contractile, extracellular matrix-producing myofibroblasts. This compound has been shown to attenuate this transition through the modulation of key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and various non-Smad pathways. This document summarizes the quantitative effects of this compound on key fibrotic markers, provides detailed experimental protocols for assessing its activity, and visualizes the intricate signaling networks involved.
Introduction
Fibrosis, the excessive deposition of extracellular matrix (ECM) components, leads to scarring and loss of organ function. A pivotal cellular event in fibrosis is the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and a high capacity for collagen synthesis[1]. Transforming Growth Factor-β1 (TGF-β1) is a potent inducer of this differentiation process[2][3]. This compound, an anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF), exerts its therapeutic effects in part by interfering with this pathological transition. This guide delves into the core mechanisms of this compound's action on fibroblasts.
Quantitative Impact of this compound on Myofibroblast Differentiation
This compound has been demonstrated to inhibit key markers of myofibroblast differentiation in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Effect of this compound on α-Smooth Muscle Actin (α-SMA) Expression
| Cell Type | Treatment | This compound Concentration | % Inhibition of α-SMA Expression (relative to TGF-β1 control) | Reference |
| Human Lung Fibroblasts (HLFs) | TGF-β1 | 0.16 - 1.6 mM | Significant attenuation | |
| Primary Human Lung Fibroblasts | TGF-β1 | 1 mg/ml | Significant reduction | |
| Dupuytren's Disease-derived Fibroblasts | TGF-β1 (10 ng/ml) | 800 µg/ml | Significant inhibition | |
| Rheumatoid Arthritis-ILD pHLFs | TGF-β1 | Not specified | Significant inhibition | |
| IPF-derived Fibroblasts | Spontaneous | 0.5 mM | Significant reduction |
Table 2: Effect of this compound on Collagen I Expression
| Cell Type | Treatment | This compound Concentration | % Inhibition of Collagen I Expression (relative to TGF-β1 control) | Reference |
| Human Lung Fibroblasts (HLFs) | TGF-β1 | 0.16 - 1.6 mM | Significant attenuation | |
| Primary Human Intestinal Fibroblasts | TGF-β1 (2.5 ng/mL) | 1 and 2 mg/mL | Complete blockage of TGF-β1-induced expression | |
| A549 Cells | TGF-β1 (5 ng/ml) | 500 and 1000 µg/ml | Significant downregulation of mRNA expression | |
| Rat Hepatic Stellate Cells | Basal | 100 µM | Significant decrease in mRNA levels | |
| Human IPF Fibroblasts | TGF-β1 | 0.1 - 1.0 mM | Reduction in expression |
Core Signaling Pathways Modulated by this compound
This compound's inhibitory effect on fibroblast-to-myofibroblast transition is mediated through its interaction with complex signaling networks. The primary pathway implicated is the TGF-β signaling cascade, which can be broadly divided into canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
TGF-β/Smad Signaling Pathway
The canonical TGF-β pathway is a central driver of fibrosis. Upon binding of TGF-β1 to its receptor, a signaling cascade is initiated that leads to the phosphorylation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those for α-SMA and collagen. This compound has been shown to inhibit the phosphorylation of Smad3, thereby dampening the fibrotic response.
Caption: this compound inhibits the canonical TGF-β/Smad signaling pathway.
Non-Smad Signaling Pathways
In addition to the Smad pathway, TGF-β1 can activate several Smad-independent signaling cascades that contribute to fibrosis. This compound has been shown to interfere with these pathways as well.
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are involved in TGF-β1-induced fibroblast differentiation. This compound has been demonstrated to reduce the phosphorylation of p38, ERK1/2, and JNK, thereby mitigating the pro-fibrotic effects of TGF-β1.
Caption: this compound's inhibition of the non-Smad MAPK signaling pathway.
The PI3K/Akt signaling pathway is another important non-Smad pathway activated by TGF-β1 that promotes fibroblast proliferation and survival. Studies have shown that this compound can inhibit the phosphorylation of Akt, suggesting another avenue through which it exerts its anti-fibrotic effects.
Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the anti-fibrotic effects of this compound on the fibroblast-to-myofibroblast transition.
Cell Culture and Treatment
-
Cell Seeding: Plate primary human lung fibroblasts in 6-well plates at a density of 1x10^5 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Serum Starvation: Once cells reach 80-90% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mg/mL) for 1 hour.
-
Stimulation: Add TGF-β1 (typically 5 ng/mL) to the media and incubate for the desired time period (e.g., 24-72 hours) depending on the endpoint being measured.
Western Blot Analysis for α-SMA and Phosphorylated Proteins
This protocol is adapted from standard western blotting procedures.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA (1:1000), phospho-Smad3 (1:1000), phospho-p38 (1:1000), phospho-Akt (1:1000), or a loading control like GAPDH (1:2500) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:20,000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Collagen I and α-SMA mRNA
-
RNA Extraction: Isolate total RNA from treated cells using a commercially available RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (Alpha-Smooth Muscle Actin 2), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Primer Sequences (Example):
-
COL1A1 Forward: 5'-GTCACCCACCGACCAAGAAACC-3'
-
COL1A1 Reverse: 5'-AAGATTGGAGGGACAGACGGAG-3'
-
ACTA2 Forward: 5'-CCGACCGAATGCAGAAGGA-3'
-
ACTA2 Reverse: 5'-ACAGAGTATTTGCGCTCCGAA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Immunofluorescence Staining for α-SMA
-
Cell Culture: Grow fibroblasts on glass coverslips in a 24-well plate and treat as described in section 4.1.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-α-SMA antibody (1:200) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500) for 1 hour in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the anti-fibrotic potential of a compound like this compound.
Caption: A standard workflow for in vitro evaluation of anti-fibrotic compounds.
Conclusion
This compound effectively inhibits the fibroblast-to-myofibroblast transition, a key process in the development of fibrosis. Its mechanism of action is multifaceted, involving the suppression of both canonical Smad and non-Smad signaling pathways initiated by TGF-β1. This guide provides researchers and drug development professionals with a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols to assess its efficacy, and a clear visualization of the underlying molecular pathways. A thorough understanding of these mechanisms is crucial for the development of novel and more targeted anti-fibrotic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment [mdpi.com]
Elucidating the Anti-inflammatory Properties of Pirfenidone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirfenidone, a pyridone-derived small molecule, is an established anti-fibrotic agent with potent and multifaceted anti-inflammatory properties. Initially developed for its anti-inflammatory capabilities, its therapeutic efficacy is now recognized to stem from a complex interplay of anti-inflammatory, anti-fibrotic, and antioxidant mechanisms. This technical guide provides a comprehensive exploration of the anti-inflammatory actions of this compound, detailing its molecular mechanisms, impact on key signaling pathways, and a summary of quantitative experimental findings. Detailed experimental protocols are provided to facilitate further research and validation of its therapeutic potential.
Introduction
Chronic inflammation is a key driver in the pathogenesis of numerous fibrotic diseases. This compound has emerged as a significant therapeutic agent, particularly in the context of idiopathic pulmonary fibrosis (IPF), by attenuating the inflammatory cascade that contributes to tissue remodeling and scarring.[1][2] This document serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of the anti-inflammatory properties of this compound.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a variety of mechanisms, primarily by modulating the production and function of key inflammatory mediators and signaling pathways.
2.1. Inhibition of Pro-inflammatory Cytokines and Chemokines:
This compound has been demonstrated to significantly reduce the expression and secretion of a broad range of pro-inflammatory cytokines and chemokines. These include:
-
Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation, TNF-α production is consistently downregulated by this compound in various in vitro and in vivo models.[3]
-
Interleukins (IL-1β, IL-6, IL-8): this compound effectively suppresses the production of these key interleukins, which are central to the acute inflammatory response and immune cell recruitment.[3]
-
Chemokines (e.g., CCL2/MCP-1): By reducing the levels of chemokines, this compound inhibits the recruitment of monocytes and other inflammatory cells to sites of injury.
2.2. Modulation of Anti-inflammatory Cytokines:
Evidence suggests that this compound can also enhance the production of anti-inflammatory cytokines, such as IL-10, contributing to the resolution of inflammation.
2.3. Antioxidant Properties:
This compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2] This action is crucial as oxidative stress is a key contributor to inflammation and tissue damage. This compound's ability to reduce ROS production helps to mitigate the activation of pro-inflammatory signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through its interaction with several critical intracellular signaling pathways.
3.1. Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway:
The TGF-β/Smad pathway is a central regulator of fibrosis and inflammation. This compound has been shown to inhibit this pathway by reducing the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling. This inhibition leads to a decrease in the expression of pro-fibrotic and pro-inflammatory genes.
3.2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the transcription of its target genes.
3.3. Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway:
The JAK/STAT pathway is involved in the signaling of many cytokines and growth factors. This compound has been shown to modulate this pathway, although the precise mechanisms are still under investigation. By interfering with JAK/STAT signaling, this compound can further dampen the cellular response to pro-inflammatory stimuli.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers from in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Target Marker | Observed Effect | p-value | Reference |
| Human Pterygium Fibroblasts | Endogenous | 0.2 mg/mL | TGF-β1 mRNA | Significant decrease | < 0.05 | |
| Human Pterygium Fibroblasts | Endogenous | 0.2 mg/mL | TGF-β2 mRNA | Significant decrease | < 0.05 | |
| Human Pterygium Fibroblasts | Endogenous | 0.2 mg/mL | MMP-1 mRNA | Significant decrease | < 0.05 | |
| Human Intestinal Fibroblasts | TGF-β1 (10 ng/mL) | 1 mg/mL | p-Smad2/3 | Significant reduction in phosphorylation | < 0.05 | |
| Human Intestinal Fibroblasts | TGF-β1 (10 ng/mL) | 1 mg/mL | p-AKT | Significant reduction in phosphorylation | < 0.05 |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | This compound Dosage | Target Marker | Tissue/Fluid | Observed Effect | p-value | Reference |
| Rat | Bleomycin | 50 mg/kg | Hydroxyproline | Lung | Significant reduction | < 0.05 | |
| Rat | Bleomycin | 50 mg/kg | TGF-β1 protein | Lung | Significant suppression | < 0.01 | |
| Rat | Bleomycin | 50 mg/kg | Periostin protein | Lung | Significant suppression | < 0.01 | |
| Hamster | Bleomycin | 30 or 100 mg·kg−1·day−1 | Pro-inflammatory proteins | Lung | Normalized expression | Not specified | |
| Rat | Lipopolysaccharide (LPS) | 3 and 30 mg/kg | BAL total and neutrophilic cells | BALF | Significant decrease | Not specified | |
| Rat | Lipopolysaccharide (LPS) | 3 and 30 mg/kg | IL-6 | BALF | Significant inhibition | Not specified |
Table 3: Clinical Data on Anti-inflammatory and Oxidative Stress Markers
| Study Population | Treatment | Duration | Biomarker | Change from Baseline | p-value | Reference |
| IPF Patients | This compound | 24 weeks | Kynurenine/Tryptophan Ratio | Decreased (0.030 ± 0.011 to 0.025 ± 0.010) | 0.048 | |
| IPF Patients | This compound | 24 weeks | Plasma Protein -SH (PSH) | Trend towards increase (+9%) | Not significant | |
| IPF Patients | This compound | 24 weeks | Blood Glutathione (GSH) | Trend towards increase (+23%) | Not significant | |
| IPF Patients | This compound | 24 weeks | Thiobarbituric Acid-Reactive Substances (TBARS) | Trend towards decrease (-17%) | Not significant |
Experimental Protocols
5.1. In Vitro Assay for Anti-inflammatory Effects
-
Cell Culture: Human lung fibroblasts (e.g., A549 or primary cells) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 0.5, 1 mg/mL) for 1-2 hours, followed by stimulation with a pro-inflammatory agent such as TGF-β1 (10 ng/mL) or LPS (1 µg/mL) for 24-48 hours.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants are collected to measure the concentration of cytokines like TNF-α and IL-6 using commercially available ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer's instructions. These kits typically have a sensitivity in the range of pg/mL.
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-Smad2/3) at appropriate dilutions (typically 1:1000). A loading control antibody (e.g., β-actin or GAPDH, typically 1:5000) is used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
5.2. In Vivo Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: Male C57BL/6 mice or Wistar rats (8-10 weeks old) are commonly used. Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2-5 mg/kg) is administered to induce lung injury and subsequent fibrosis.
-
This compound Treatment: this compound is administered orally (e.g., by gavage) at doses ranging from 30 to 400 mg/kg/day, starting either before or after bleomycin administration, depending on the study design (prophylactic or therapeutic).
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: At the end of the experiment (e.g., 14 or 21 days post-bleomycin), animals are euthanized, and their lungs are lavaged with sterile saline. The BALF is collected to determine total and differential cell counts (macrophages, neutrophils, lymphocytes) and for cytokine analysis by ELISA.
-
Histopathology: Lung tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Masson's trichrome for assessing collagen deposition and fibrosis.
-
Hydroxyproline Assay: Lung tissue is hydrolyzed, and the hydroxyproline content, a major component of collagen, is measured as an index of fibrosis.
5.3. Reactive Oxygen Species (ROS) Measurement
-
DCFH-DA Assay: Intracellular ROS levels can be measured using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
-
Cells are seeded in a 96-well plate and treated with this compound and/or an oxidative stress inducer.
-
Cells are then incubated with DCFH-DA solution (e.g., 10 µM in serum-free media) for 30 minutes at 37°C.
-
After washing, the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), is measured using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Visualization of Signaling Pathways and Experimental Workflows
6.1. Signaling Pathways
Caption: Key anti-inflammatory signaling pathways modulated by this compound.
6.2. Experimental Workflow: In Vitro Analysis
Caption: A typical workflow for in vitro evaluation of this compound's anti-inflammatory effects.
6.3. Experimental Workflow: In Vivo Analysis
Caption: Workflow for assessing this compound's efficacy in a bleomycin-induced lung fibrosis model.
Conclusion
This compound's anti-inflammatory properties are a cornerstone of its therapeutic efficacy. By targeting multiple pro-inflammatory cytokines, signaling pathways like TGF-β/Smad and NF-κB, and mitigating oxidative stress, this compound offers a multi-pronged approach to combatting the inflammatory processes that drive fibrotic diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate and harness the full potential of this compound as a potent anti-inflammatory agent. Continued research into its precise molecular interactions will undoubtedly unveil new avenues for its application in a broader range of inflammatory and fibrotic conditions.
References
- 1. Effects of this compound and Nintedanib on Markers of Systemic Oxidative Stress and Inflammation in Patients with Idiopathic Pulmonary Fibrosis: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the possible mechanisms of this compound to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental study of the effects of this compound and nintedanib on joint inflammation and pulmonary fibrosis in a rheumatoid arthritis-associated interstitial lung disease mouse model - Liu - Journal of Thoracic Disease [jtd.amegroups.org]
Pirfenidone's Impact on Gene Expression in Fibrotic Lung Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirfenidone is an anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF). Its therapeutic effects are largely attributed to its ability to modulate gene expression within fibrotic lung tissue, thereby attenuating the pathological processes of fibrosis. This technical guide provides an in-depth analysis of this compound's mechanism of action at the molecular level, focusing on its influence on key signaling pathways, and presents a compilation of quantitative data on gene expression changes. Detailed experimental methodologies are provided to aid in the design and interpretation of future research in this domain.
Core Mechanism of Action: Modulation of Pro-Fibrotic Gene Expression
This compound exerts its anti-fibrotic effects through a multi-faceted mechanism that involves the downregulation of key pro-fibrotic and pro-inflammatory genes. A primary target of this compound is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central driver of fibrosis.
The TGF-β Signaling Pathway
This compound has been shown to inhibit the TGF-β signaling cascade at multiple levels. It reduces the expression of TGF-β1 itself and interferes with the downstream signaling through Smad proteins.[1][2] This leads to a decrease in the expression of a host of fibrotic genes.
Below is a diagram illustrating the TGF-β signaling pathway and the inhibitory action of this compound.
Caption: this compound's inhibition of the TGF-β signaling pathway.
The TNF-α/STAT3 Signaling Pathway
This compound has also been demonstrated to inhibit the Tumor Necrosis Factor-alpha (TNF-α)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] This pathway is implicated in inflammatory responses that contribute to the fibrotic process.
The following diagram illustrates the TNF-α/STAT3 signaling pathway and its inhibition by this compound.
Caption: this compound's inhibition of the TNF-α/STAT3 signaling pathway.
Quantitative Analysis of Gene Expression Changes
This compound's impact on gene expression has been quantified in numerous studies. The following tables summarize the observed changes in key fibrotic and inflammatory genes in response to this compound treatment in various experimental models.
Table 1: Effect of this compound on Extracellular Matrix (ECM) and Related Genes
| Gene | Model System | Treatment Conditions | Fold Change / % Inhibition | Reference |
| COL1A1 (Collagen, Type I, Alpha 1) | Human Lung Fibroblasts | TGF-β1 stimulation | Downregulated | |
| Rat Silicosis Model | This compound treatment | Significantly inhibited | ||
| COL3A1 (Collagen, Type III, Alpha 1) | Human Lung Fibroblasts | TGF-β1 stimulation | Downregulated | |
| FN1 (Fibronectin 1) | Human Lung Fibroblasts | TGF-β1 stimulation | Downregulated | |
| ACTA2 (Actin, Alpha 2, Smooth Muscle) | Human Lung Fibroblasts | TGF-β1 stimulation | Downregulated | |
| Rat Silicosis Model | This compound treatment | Significantly inhibited | ||
| MMP3 (Matrix Metallopeptidase 3) | Human Lung Parenchyma | TGF-β1 stimulation | Reduced mRNA expression | |
| MMP13 (Matrix Metallopeptidase 13) | Human Lung Parenchyma | TGF-β1 stimulation | Reduced mRNA expression | |
| CEMIP (Cell Migration Inducing and Hyaluronan Binding Protein) | IPF Lung Homogenates & Fibroblasts | This compound treatment | Strongly downregulated |
Table 2: Effect of this compound on Inflammatory Cytokines and Signaling Molecules
| Gene/Protein | Model System | Treatment Conditions | Fold Change / % Inhibition | Reference |
| TGF-β1 (Transforming Growth Factor Beta 1) | Rat Bleomycin Model | This compound treatment | Reduced mRNA and protein | |
| Rat Silicosis Model | Early this compound intervention | Effectively inhibited | ||
| TNF-α (Tumor Necrosis Factor Alpha) | CTD-ILD Patients | This compound treatment | Decreased expression | |
| Rat Silicosis Model | Early this compound intervention | Effectively inhibited | ||
| STAT3 (Signal Transducer and Activator of Transcription 3) | CTD-ILD Patients | This compound treatment | Decreased expression | |
| KL-6 (Krebs von den Lungen-6) | CTD-ILD Patients | This compound treatment | Decreased expression | |
| IL-1β (Interleukin 1 Beta) | Rat Silicosis Model | This compound treatment | Significantly inhibited | |
| IL-6 (Interleukin 6) | Murine Endotoxin Shock Model | This compound treatment | Inhibited production | |
| IL-10 (Interleukin 10) | Murine Endotoxin Shock Model | This compound treatment | Enhanced production |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature on this compound's effects.
In Vitro Studies with Human Lung Fibroblasts
-
Cell Culture:
-
Primary human lung fibroblasts are isolated from lung tissue of IPF patients or control subjects.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
This compound Treatment:
-
Fibroblasts are seeded in appropriate culture plates and allowed to adhere.
-
Cells are often serum-starved for 24 hours prior to treatment.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 0.1 - 1 mM).
-
In co-treatment studies, TGF-β1 (e.g., 5 ng/mL) is added to induce a fibrotic phenotype.
-
Treatment duration can range from 24 to 72 hours.
-
-
Gene Expression Analysis (qPCR):
-
Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
Quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
The 2-ΔΔCt method is used to calculate the fold change in gene expression.
-
The following diagram outlines the typical workflow for in vitro experiments.
Caption: A typical experimental workflow for in vitro studies.
In Vivo Studies with Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model:
-
Male Wistar rats or C57BL/6 mice are commonly used.
-
Pulmonary fibrosis is induced by a single intratracheal or intraperitoneal injection of bleomycin.
-
-
This compound Administration:
-
This compound is administered orally, often by gavage, or mixed in the diet.
-
Dosages can range from 50 mg/kg/day to 400 mg/kg/day.
-
Treatment can be initiated before, concurrently with, or after bleomycin administration to model prophylactic or therapeutic effects.
-
-
Tissue Collection and Analysis:
-
Animals are euthanized at specific time points after bleomycin administration (e.g., 7, 14, 28 days).
-
Lungs are harvested for histological analysis (e.g., Masson's trichrome staining for collagen) and molecular analysis.
-
For gene expression analysis, lung tissue is homogenized, and RNA is extracted for qPCR as described for in vitro studies.
-
Protein expression can be assessed by Western blotting or immunohistochemistry.
-
Conclusion
This compound's efficacy in treating idiopathic pulmonary fibrosis is underpinned by its ability to modulate the expression of a wide array of genes involved in fibrosis and inflammation. Its inhibitory effects on the TGF-β and TNF-α/STAT3 signaling pathways are central to its mechanism of action, leading to a reduction in the production of extracellular matrix components and a dampening of the inflammatory response. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the molecular mechanisms of this compound and to develop novel anti-fibrotic therapies. Continued research, particularly large-scale transcriptomic and proteomic studies, will undoubtedly provide a more comprehensive understanding of this compound's complex effects on gene expression in fibrotic lung tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound inhibits cell fibrosis in connective tissue disease-associated interstitial lung disease by targeting the TNF-α/STAT3/KL6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell fibrosis in connective tissue disease-associated interstitial lung disease by targeting the TNF-α/STAT3/KL6 pathway - Zuo - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. This compound inhibits cell fibrosis in connective tissue disease-associated interstitial lung disease by targeting the TNF-α/STAT3/KL6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of an Anti-Fibrotic Agent: A Technical Guide to the Discovery and History of Pirfenidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone) stands as a landmark therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. Initially investigated for its anti-inflammatory properties, its potent anti-fibrotic capabilities were later discovered, leading to a paradigm shift in the treatment of fibrotic disorders. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound. It details the pivotal preclinical and clinical studies that established its efficacy and safety, presenting quantitative data in structured tables for clear analysis. Furthermore, this guide offers detailed experimental protocols for key in vitro and in vivo assays used in its evaluation and visualizes the complex biological pathways and experimental workflows through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Historical Development
The journey of this compound from a novel synthetic compound to a first-in-class anti-fibrotic therapy spans several decades.
-
1970s: this compound was first synthesized and initially investigated for its anti-inflammatory properties.[1] It was discovered by American pharmacologist Solomon Margolin.[2]
-
1990s: The focus of research shifted dramatically when this compound demonstrated significant anti-fibrotic properties in a hamster model of bleomycin-induced pulmonary fibrosis.[1][2] This discovery was a pivotal moment, paving the way for its development as a treatment for IPF.[1]
-
2008: After successful clinical trials, Japan became the first country to approve this compound for the treatment of IPF, where it was marketed under the trade name Pirespa®.
-
2011: The European Commission granted marketing authorization for this compound (Esbriet®) for the treatment of adults with mild-to-moderate IPF.
-
2014: The U.S. Food and Drug Administration (FDA) approved this compound for the treatment of IPF, marking a significant milestone for patients in the United States.
This timeline highlights a development path driven by serendipitous discovery and rigorous scientific validation, culminating in a crucial therapeutic option for a disease with a high unmet medical need.
Mechanism of Action
The precise molecular mechanism of this compound is not fully elucidated; however, it is recognized as a pleiotropic molecule with anti-fibrotic, anti-inflammatory, and anti-oxidant effects. Its anti-fibrotic action is believed to be the result of its influence on multiple cellular pathways and mediators central to the fibrotic cascade.
Key Anti-Fibrotic Actions:
-
Inhibition of Fibroblast Proliferation and Differentiation: this compound attenuates the proliferation of fibroblasts and inhibits their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.
-
Reduction of ECM Synthesis: It suppresses the synthesis and deposition of key ECM components, including collagen and fibronectin.
-
Modulation of Pro-Fibrotic and Pro-Inflammatory Cytokines: this compound downregulates the production and activity of several key cytokines implicated in fibrosis.
-
Transforming Growth Factor-Beta (TGF-β1): This is considered a master regulator of fibrosis. This compound inhibits TGF-β1 production and interferes with its downstream signaling pathways.
-
Tumor Necrosis Factor-Alpha (TNF-α): A potent pro-inflammatory cytokine, its production is reduced by this compound.
-
Platelet-Derived Growth Factor (PDGF): A mitogen for fibroblasts, its activity is modulated by this compound.
-
Interleukins: this compound has been shown to inhibit pro-inflammatory interleukins such as IL-1β.
-
Signaling Pathway Modulation:
The primary mechanism through which this compound exerts its anti-fibrotic effects is the modulation of the TGF-β1 signaling pathway. Upon binding to its receptor, TGF-β1 initiates a signaling cascade that involves the phosphorylation of Smad proteins (Smad2/3). These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, such as those for collagen and α-smooth muscle actin (α-SMA). This compound has been shown to inhibit the phosphorylation of Smad2/3, thereby disrupting this key fibrotic pathway.
Caption: this compound's modulation of the TGF-β signaling pathway.
Preclinical Evaluation
The anti-fibrotic efficacy of this compound was established in a wide range of well-characterized animal models of fibrosis affecting the lung, liver, kidney, and heart. The bleomycin-induced lung fibrosis model has been the most extensively used and has provided a strong preclinical rationale for its clinical development in IPF.
Key Preclinical Findings
In these animal models, this compound consistently demonstrated:
-
Reduced inflammatory cell infiltration.
-
Decreased levels of pro-fibrotic cytokines like TGF-β1.
-
Significant reduction in collagen deposition, as measured by hydroxyproline content.
-
Amelioration of pathological changes in lung architecture and improved histological fibrosis scores.
Preclinical Quantitative Data Summary
| Model | Species | This compound Dose | Key Quantitative Outcome | Reference |
| Bleomycin-induced Lung Fibrosis | Hamster | 30-100 mg/kg/day, p.o. | Reduced hydroxyproline accumulation. | |
| Bleomycin-induced Lung Fibrosis | Rat | 50 mg/kg/day, p.o. | Attenuated expression of periostin and TGF-β1 mRNA and protein. | |
| Bleomycin-induced Lung Fibrosis | Mouse | 300 mg/kg/day, p.o. | Reduced pulmonary fibrotic area in Masson's trichrome staining. | |
| In Vitro - Human Pterygium Fibroblasts | Human | 0.2 mg/ml | ~50% inhibition of fibroblast proliferation (IC50). | |
| In Vitro - Human Tenon's Fibroblasts | Human | 0.15-0.3 mg/mL | Dose-dependent inhibition of proliferation, migration, and collagen contraction. | |
| In Vitro - Cardiac Fibroblasts | Rat | 0.1-1.5 mg/ml | Dose- and time-dependent inhibition of fibroblast proliferation. |
Clinical Development and Efficacy
The clinical development program for this compound in IPF involved several large, randomized, placebo-controlled Phase 3 trials that ultimately demonstrated its efficacy in slowing disease progression.
Pivotal Phase 3 Clinical Trials
-
Japanese Phase 3 Trials (SP3): An initial Phase 3 trial in Japan showed that this compound significantly reduced the decline in vital capacity (VC) and improved progression-free survival (PFS) over 52 weeks compared to placebo.
-
CAPACITY Program (Studies 004 & 006): These two concurrent multinational trials evaluated this compound (2403 mg/day) versus placebo. In Study 004, this compound significantly reduced the decline in percent predicted Forced Vital Capacity (FVC) at week 72. While Study 006 did not meet its primary endpoint, a consistent effect was observed up to week 48 and in pooled analyses.
-
ASCEND Trial (Study 016): This trial was conducted to confirm the findings from the CAPACITY program. The ASCEND trial demonstrated that this compound significantly reduced the decline in FVC at 52 weeks and also showed a benefit in 6-minute walk distance (6MWD) and progression-free survival.
Summary of Clinical Efficacy Data (Primary Endpoint: FVC)
| Trial | Treatment Group | Placebo Group | Outcome | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | Japanese Phase 3 | | | | | | Mean VC Decline at 52 wks | -0.09 L | -0.16 L | this compound reduced VC decline | 0.0416 | | | CAPACITY 004 | | | | | | Mean FVC % Predicted Decline at 72 wks | -8.0% | -12.4% | this compound reduced FVC decline | 0.001 | | | ASCEND | | | | | | Proportion with ≥10% FVC Decline or Death at 52 wks | 16.5% | 31.8% | 47.9% relative reduction in disease progression | <0.001 | | | Pooled (CAPACITY & ASCEND) | | | | | | Proportion with ≥10% FVC Decline or Death at 1 yr | - | - | 43.8% relative reduction | <0.001 | | | Proportion with no FVC Decline at 1 yr | - | - | 59.3% relative increase | <0.001 | |
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The most common adverse events were gastrointestinal (nausea, dyspepsia, diarrhea) and skin-related (rash, photosensitivity). These events were typically mild to moderate in severity and could often be managed with dose adjustments.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key preclinical experiments that were instrumental in characterizing the anti-fibrotic activity of this compound.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model
This model is the most widely used for inducing lung fibrosis in animals to test potential therapies.
References
Methodological & Application
Application Notes and Protocols: Pirfenidone in 3D Lung Organoid Fibrosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function.[1] Three-dimensional (3D) lung organoids derived from human induced pluripotent stem cells (iPSCs) have emerged as a powerful in vitro model to study the pathogenesis of lung diseases and for drug screening. These organoids can recapitulate the complex cellular composition and architecture of the human lung, offering a more physiologically relevant system compared to traditional 2D cell cultures.[2][3]
Pirfenidone is an anti-fibrotic drug approved for the treatment of IPF.[4] Its mechanism of action is multifaceted, involving the inhibition of key pro-fibrotic and pro-inflammatory pathways.[4] this compound has been shown to downregulate the expression of transforming growth factor-beta (TGF-β), a central mediator of fibrosis, and subsequently inhibit fibroblast proliferation and differentiation into myofibroblasts. This document provides detailed application notes and protocols for utilizing this compound in 3D lung organoid fibrosis models, summarizing quantitative data and visualizing experimental workflows and signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various lung fibrosis models.
Table 1: Effect of this compound on Fibrotic Markers in 3D Lung Models
| Model System | Fibrosis Inducer | This compound Concentration | Marker | Outcome | Reference |
| Human 3D ex vivo Lung Tissue Cultures (3D-LTCs) | TGF-β | 2.5 mM | Collagen1a1, Tenascin, Fibronectin | Inhibition of TGF-β-induced upregulation | |
| Human 3D ex vivo Lung Tissue Cultures (3D-LTCs) | Bleomycin | 500 µM | Collagen I secretion | Inhibition of secretion | |
| Human 3D ex vivo Lung Tissue Cultures (3D-LTCs) | Bleomycin | 100 µM, 500 µM, 2.5 mM | Fn1, Col1a1 gene expression | Dose-dependent inhibition | |
| Human Lung Parenchyma | TGFβ1 | 500 µM | Fibroblast-specific protein (FSP) positive cells | Significant reduction | |
| Human Lung Parenchyma | TGFβ1 | 500 µM | Collagen type III | Significant attenuation | |
| Human Lung Parenchyma | TGFβ1 | 500 µM | Soluble collagen secretion | No significant attenuation |
Table 2: Effect of this compound on Cellular Processes in Fibrosis Models
| Cell Type | Treatment | This compound Concentration | Cellular Process | Outcome | Reference |
| Human Fetal Lung Fibroblasts (HLFs) | TGF-β1 (0.25 ng/mL) | 100 µg/mL | Collagen gel contraction | Significant restoration | |
| Human Fetal Lung Fibroblasts (HLFs) | TGF-β1 (0.25 ng/mL) | 100 µg/mL | Migration | Significant restoration | |
| Primary Human Intestinal Fibroblasts | TGF-β1 (2.5 ng/mL) | 1 and 2 mg/mL | COL1A1 mRNA levels | Complete blockage of TGF-β1-induced expression | |
| Primary Human Intestinal Fibroblasts | TGF-β1 (2.5 ng/mL) | 1 mg/mL | Collagen I protein levels | Complete blockage of TGF-β1-induced expression |
Experimental Protocols
This section provides a synthesized protocol for the generation of iPSC-derived lung organoids, induction of fibrosis, and treatment with this compound. This protocol is a compilation of methodologies described in various publications.
Protocol 1: Generation of iPSC-Derived 3D Lung Organoids
This protocol is adapted from methods described for generating lung organoids from human pluripotent stem cells.
Materials:
-
Human iPSCs
-
mTeSR™1 medium
-
Y-27632 ROCK inhibitor
-
Growth factor-reduced Matrigel®
-
DMEM/F12 medium
-
Definitive Endoderm (DE) induction medium (e.g., Gibco™ PSC Definitive Endoderm Induction Kit)
-
Anterior Foregut Endoderm (AFE) medium
-
Lung Progenitor Cell (LPC) medium
-
Lung organoid maturation medium
-
Non-treated suspension culture plates
Procedure:
-
iPSC Expansion: Culture human iPSCs in mTeSR™1 medium on Matrigel-coated plates.
-
Spheroid Formation: When iPSCs reach 70-80% confluency, treat with 10 µM Y-27632 for 1 hour. Dissociate colonies into small aggregates and culture in non-treated suspension plates to form spheroids.
-
Definitive Endoderm (DE) Induction (4 days): Transfer spheroids to DE induction medium.
-
Anterior Foregut Endoderm (AFE) Induction (4-5 days): Transfer DE spheroids to AFE medium.
-
Lung Progenitor Cell (LPC) Specification: Culture AFE spheroids in LPC medium to induce lung progenitors.
-
Embedding in Matrigel® and Maturation (up to 85 days): Embed LPC spheroids in Matrigel® domes and culture in lung organoid maturation medium. The medium should be changed every 2-3 days. Organoids with branching structures should form over time.
Protocol 2: Induction of Fibrosis in 3D Lung Organoids
This protocol for inducing a fibrotic phenotype is based on methods using TGF-β1 or a pro-fibrotic cocktail.
Materials:
-
Mature 3D lung organoids
-
Basal medium (e.g., DMEM/F12)
-
Recombinant human TGF-β1
-
(Optional) Fibrosis Cocktail (FC) containing TGF-β, TNFα, PDGF-AB, and LPA
Procedure:
-
Culture mature lung organoids in their standard maturation medium.
-
To induce fibrosis, replace the maturation medium with basal medium supplemented with a pro-fibrotic agent.
-
TGF-β1 Induction: Add recombinant human TGF-β1 to the medium at a final concentration of 10-50 ng/mL.
-
Fibrosis Cocktail (FC) Induction: Alternatively, use a cocktail of pro-fibrotic and inflammatory cytokines.
-
-
Culture the organoids in the fibrosis-inducing medium for 3-7 days. The medium should be changed every 2-3 days.
-
Observe the organoids for morphological changes, such as contraction and increased density.
-
At the end of the induction period, organoids can be harvested for analysis.
Protocol 3: this compound Treatment of Fibrotic Lung Organoids
Materials:
-
Fibrotic 3D lung organoids
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fibrosis-inducing medium (from Protocol 2)
Procedure:
-
Prepare a range of this compound concentrations in the fibrosis-inducing medium. Based on literature, effective concentrations can range from 100 µM to 2.5 mM. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
-
Remove the existing medium from the fibrotic organoid cultures.
-
Add the medium containing the desired concentration of this compound to the organoids. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Culture the organoids for a duration of 48-72 hours, or as required by the experimental design.
-
At the end of the treatment period, harvest the organoids and supernatant for downstream analysis.
Protocol 4: Analysis of Fibrosis Markers
1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Isolate total RNA from the lung organoids using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for fibrotic markers such as COL1A1, ACTA2 (α-SMA), and FN1 (Fibronectin).
-
Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH).
2. Western Blot for Protein Expression Analysis:
-
Lyse the organoids in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against fibrotic markers (e.g., Collagen I, α-SMA).
-
Use a suitable secondary antibody and detect the signal using a chemiluminescence substrate.
3. Immunohistochemistry (IHC) for Protein Localization:
-
Fix the organoids in 4% paraformaldehyde.
-
Embed the fixed organoids in paraffin or OCT compound.
-
Section the embedded organoids and mount on slides.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with primary antibodies against fibrotic markers.
-
Use fluorescently labeled secondary antibodies for visualization.
-
Counterstain with DAPI to visualize nuclei.
-
Image the sections using a fluorescence or confocal microscope.
4. Collagen Quantification Assay:
-
Total collagen content in the organoids can be quantified using a Sircol™ Soluble Collagen Assay kit.
-
Harvest organoids and homogenize them.
-
Follow the manufacturer's instructions to measure the collagen content.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound in 3D lung organoid fibrosis models.
Caption: this compound inhibits the TGF-β signaling pathway, a key driver of fibrosis.
Caption: this compound's role in the Wnt/β-catenin signaling pathway in fibrosis.
References
- 1. 3D alveolar organoid drug screening model for targeting TGF-β1 in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of Fibrotic Lung Disease Using 3D Organoids Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirfenidone in a Bleomycin-Induced Lung Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pirfenidone in a bleomycin-induced lung fibrosis model, a standard preclinical model for idiopathic pulmonary fibrosis (IPF).
Introduction
Bleomycin, an antineoplastic agent, is widely used to induce lung fibrosis in animal models, mimicking the histopathological features of IPF.[1][2] This model is crucial for evaluating the efficacy of potential anti-fibrotic therapies. This compound is an anti-fibrotic drug approved for the treatment of IPF.[3][4] It exerts its therapeutic effects through various mechanisms, including the downregulation of pro-fibrotic and inflammatory pathways and the reduction of oxidative stress.[5] These protocols detail the induction of fibrosis using bleomycin and the subsequent therapeutic administration of this compound, along with methods for assessing treatment efficacy.
Key Signaling Pathways
This compound's anti-fibrotic activity is attributed to its modulation of several key signaling pathways implicated in the pathogenesis of pulmonary fibrosis.
TGF-β/Smad Signaling Pathway: Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis. This compound has been shown to reduce the expression and activity of TGF-β1, thereby inhibiting the downstream phosphorylation of Smad2/3 and their translocation to the nucleus, which would otherwise promote the transcription of pro-fibrotic genes like collagen.
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is also implicated in fibrosis. This compound can suppress this pathway, which is often activated in fibrotic conditions.
Anti-inflammatory and Antioxidant Pathways: this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It also exhibits antioxidant properties by neutralizing reactive oxygen species (ROS), thus mitigating oxidative stress-induced lung damage.
Figure 1: this compound's inhibition of the TGF-β/Smad signaling pathway.
Experimental Workflow
A typical experimental workflow for evaluating this compound in the bleomycin-induced lung fibrosis model involves several key stages, from animal acclimatization to endpoint analysis.
References
- 1. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 2. item.fraunhofer.de [item.fraunhofer.de]
- 3. This compound suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Pirfenidone Treatment of Primary Human Lung Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of pirfenidone in primary human lung fibroblast cultures to study its antifibrotic effects. The protocols outlined below are based on established methodologies and provide a framework for investigating the cellular and molecular mechanisms of this compound.
Introduction
This compound is an anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Its therapeutic effects are attributed to its ability to modulate various cellular processes in lung fibroblasts, including proliferation, differentiation into myofibroblasts, and the production of extracellular matrix (ECM) components.[3][4] Transforming growth factor-beta (TGF-β) is a key cytokine that drives fibrosis by promoting the transformation of fibroblasts into collagen-producing myofibroblasts.[2] In vitro studies often utilize TGF-β to induce a fibrotic phenotype in primary human lung fibroblasts, providing a relevant model to test the efficacy of anti-fibrotic compounds like this compound.
Data Presentation: Efficacy of this compound on Primary Human Lung Fibroblasts
The following table summarizes the effective concentrations of this compound and its observed effects on key fibrotic markers in primary human lung fibroblast cultures.
| This compound Concentration | Pro-fibrotic Stimulus | Target Endpoint | Observed Effect | Reference |
| 0.16 - 1.6 mM | TGF-β (5 ng/mL) | Proliferation, α-SMA & Collagen I expression | Significant inhibition of fibroblast proliferation and attenuation of TGF-β-induced α-SMA and Collagen I expression at both mRNA and protein levels. | |
| 1 - 4 mM | TGF-β1 (1 ng/ml) | Myofibroblast Proliferation | Dose-dependent prevention of the pro-proliferative effect of TGF-β1. | |
| 1 - 4 mM | TGF-β1 (5 ng/ml) | Collagen Type-III & Hyaluronic Acid (HA) Secretion | Significant reduction in TGF-β1-induced secretion of collagen type-III and HA. | |
| 50 µM (~9.2 µg/ml) | TGF-β1 (5 ng/ml) | SMAD3 Nuclear Accumulation | Reduced TGF-β1-induced SMAD3 nuclear accumulation in primary lung fibroblasts from IPF patients. | |
| 100 µg/mL | TGF-β1 (0.25 ng/mL) | Collagen Gel Contraction & Cell Migration | Significantly restored TGF-β1-stimulated fibroblast-mediated collagen gel contraction and migration. | |
| 0.5 mg/mL | - | Cancer-Associated Fibroblast (CAF) Proliferation | In combination with cisplatin (10 µM), led to a significant increase in cell death. | |
| 1.5 mg/mL | - | Cancer-Associated Fibroblast (CAF) Proliferation | Resulted in a 40% decrease in lung CAF proliferation. | |
| 300 µg/mL | - | Spheroid Growth of ILD-Fibroblasts | Significantly inhibited the proliferation of fibroblasts derived from patients with interstitial lung disease (ILD). |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Lung Fibroblasts
This protocol describes the standard procedure for establishing primary human lung fibroblast cultures from surgical lung tissue specimens.
Materials:
-
Human lung tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
Centrifuge
-
Cell culture flasks and plates
Procedure:
-
Obtain fresh human lung tissue specimens under sterile conditions.
-
Wash the tissue extensively with sterile PBS containing antibiotics.
-
Mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments with DMEM containing Collagenase Type IV and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzyme activity by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and penicillin-streptomycin.
-
Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Fibroblasts will adhere and proliferate.
-
Passage the cells when they reach 80-90% confluency. Experiments are typically performed between passages 3 and 8.
Protocol 2: Induction of Fibrotic Phenotype and this compound Treatment
This protocol details the induction of a fibrotic phenotype in primary human lung fibroblasts using TGF-β and subsequent treatment with this compound.
Materials:
-
Primary human lung fibroblasts (passages 3-8)
-
DMEM with 2% FBS
-
Recombinant human TGF-β1 (stock solution, e.g., 10 µg/mL)
-
This compound (stock solution, e.g., 100 mM in DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed primary human lung fibroblasts in culture plates at a desired density (e.g., 5 x 10⁴ cells/well in a 12-well plate).
-
Allow the cells to adhere and grow for 24 hours in DMEM with 10% FBS.
-
Serum-starve the cells for 24 hours in DMEM without FBS to synchronize the cell cycle.
-
Replace the medium with DMEM containing 2% FBS.
-
Treat the cells with varying concentrations of this compound (e.g., 0.16 mM to 1.6 mM) in the absence or presence of TGF-β1 (e.g., 5 ng/mL). A vehicle control (DMSO) should be included.
-
Incubate the cells for the desired duration (e.g., 48-72 hours) depending on the endpoint being measured.
Protocol 3: Assessment of Antifibrotic Effects
This section outlines key assays to evaluate the antifibrotic effects of this compound.
Method: Western Blotting or Immunofluorescence
-
After treatment, lyse the cells for protein extraction or fix the cells for immunofluorescence staining.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against α-smooth muscle actin (α-SMA).
-
For immunofluorescence, incubate fixed and permeabilized cells with an anti-α-SMA antibody, followed by a fluorescently labeled secondary antibody.
-
Visualize and quantify the results. A decrease in α-SMA expression in this compound-treated cells indicates inhibition of myofibroblast differentiation.
Method: Western Blotting or Quantitative RT-PCR
-
For protein analysis, follow the Western blotting procedure using a primary antibody against Collagen Type I.
-
For gene expression analysis, isolate total RNA from the treated cells and perform quantitative RT-PCR using primers specific for COL1A1.
-
A reduction in Collagen I protein or mRNA levels suggests an antifibrotic effect of this compound.
Method: Cell Counting or BrdU Incorporation Assay
-
For cell counting, detach the cells after treatment and count them using a hemocytometer or an automated cell counter.
-
For the BrdU assay, add BrdU to the cell culture medium during the final hours of treatment. Measure the incorporation of BrdU into the DNA of proliferating cells using an ELISA-based kit.
-
A lower cell count or reduced BrdU incorporation in this compound-treated groups indicates inhibition of proliferation.
Signaling Pathway Analysis
This compound has been shown to modulate key signaling pathways involved in fibrosis. The following diagrams illustrate the experimental workflow and the proposed mechanism of action.
This compound is known to inhibit key signaling molecules downstream of the TGF-β receptor.
References
Application Notes and Protocols for Measuring Pirfenidone Efficacy in Patient-Derived Xenograft (PDX) Models of Fibrosis
Introduction
Fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM), lead to organ scarring and dysfunction, representing a significant cause of morbidity and mortality worldwide. Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a median survival of 3-5 years. Pirfenidone is an anti-fibrotic agent approved for the treatment of IPF.[1][2][3][4] It exerts its therapeutic effects through a multifaceted mechanism that includes anti-inflammatory, antioxidant, and anti-fibrotic activities.[5] A key aspect of its action is the downregulation of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β), a central mediator in the pathogenesis of fibrosis. This compound has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.
Patient-derived xenograft (PDX) models, established by implanting human tissue into immunodeficient mice, have emerged as a powerful preclinical platform. While extensively used in oncology, their application in fibrosis research is a promising and developing area. These models have the potential to preserve the complex microenvironment and heterogeneity of the original patient's fibrotic tissue, offering a more clinically relevant system to evaluate the efficacy of anti-fibrotic therapies like this compound compared to traditional animal models.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing patient-derived xenograft models of fibrosis to measure the efficacy of this compound. The protocols cover the establishment of fibrosis PDX models, treatment with this compound, and a comprehensive set of methodologies for efficacy assessment, including histological analysis, biomarker quantification, and gene expression profiling.
Experimental Workflow
The overall experimental workflow for measuring this compound efficacy in fibrosis PDX models is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from patient tissue acquisition to data analysis and interpretation.
References
- 1. This compound for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Use of this compound in fibrotic interstitial lung diseases and beyond: a review [frontiersin.org]
- 3. Role of this compound in the management of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the possible mechanisms of this compound to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Pirfenidone in Tissue Samples by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirfenidone is an anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3] To understand its efficacy and safety profile, it is crucial to determine its concentration in various tissues. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of drugs in biological matrices. This document provides a detailed protocol for the determination of this compound in tissue samples using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is intended to be a starting point for researchers, which can be further optimized and validated based on specific tissue types and laboratory instrumentation.
Principle
This method involves the extraction of this compound from homogenized tissue samples followed by separation and quantification using RP-HPLC with UV detection. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a relatively short run time. Quantification is performed by comparing the peak area of this compound in the sample to that of a standard curve.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Propranolol[4] or Phenacetin[5])
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Perchloric acid or Formic acid
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate (KH2PO4)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
UV-Vis Detector
-
Column Oven
-
Data Acquisition and Processing Software
-
-
Analytical balance
-
pH meter
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.2 to 5.0 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Propranolol) by dissolving 10 mg in 10 mL of methanol.
-
Working IS Solution: Dilute the IS stock solution with the mobile phase to obtain a suitable working concentration (e.g., 20 µg/mL).
Sample Preparation from Tissue
-
Tissue Homogenization: Accurately weigh the tissue sample (e.g., lung, liver, kidney) and homogenize it in a suitable buffer (e.g., saline or phosphate buffer) to create a uniform homogenate. The tissue-to-buffer ratio should be optimized based on the tissue type and expected drug concentration.
-
Protein Precipitation: To a known volume of tissue homogenate (e.g., 150 µL), add a precipitating agent. Common choices include:
-
Perchloric Acid: Add 50 µL of 10% (w/v) perchloric acid.
-
Acetonitrile: Add acetonitrile in a 1:1 (v/v) ratio to the tissue homogenate.
-
-
Internal Standard Spiking: Add a fixed volume of the working IS solution to each sample.
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following are example chromatographic conditions. These may require optimization based on the specific HPLC system and column used.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Isocratic) |
| Column | Zorbax Eclipse Plus C18 (or equivalent) | Mightysil RP-18 GPII (3.0 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (35:65 v/v) | 0.2% Acetic Acid:Methanol (74:26) |
| Flow Rate | 0.7 mL/min | 0.4 mL/min |
| Injection Volume | 20 µL | 40 µL |
| Column Temperature | 25°C | 45°C |
| Detection Wavelength | 317 nm | 310 nm |
| Run Time | 4 minutes | As required for elution |
Method Validation
The analytical method should be validated according to the International Conference on Harmonization (ICH) Q2 (R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound and the IS in blank tissue homogenates.
-
Linearity: The linearity of the method should be established by analyzing a series of calibration standards. The correlation coefficient (r²) should be close to 1.
-
Accuracy: The accuracy is determined by recovery studies at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within an acceptable range, typically 98-102%.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
The following tables summarize typical quantitative data for this compound analysis.
Table 1: Chromatographic and Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 0.2 - 5.0 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Retention Time | ~2.02 min | |
| LOD | 0.04 µg/mL | |
| LOQ | 0.14 µg/mL | |
| Accuracy (% Recovery) | 98.45 - 100.91% | |
| Precision (% RSD) | < 2% |
Table 2: Example HPLC Methods for this compound Quantification
| Parameter | Method A | Method B | Method C |
| Column | Zorbax Eclipse Plus C18 | Mightysil RP-18 GPII | Symmetry C18 |
| Mobile Phase | Acetonitrile:Water (35:65 v/v) | 0.2% Acetic Acid:Methanol (74:26) | Orthophosphoric acid buffer:Acetonitrile (65:35) |
| Flow Rate | 0.7 mL/min | 0.4 mL/min | 1.0 mL/min |
| Detection | UV at 317 nm | UV at 310 nm | UV at 315 nm |
| Internal Standard | Not specified | Propranolol | Not specified |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Key parameters for HPLC method validation.
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the quantification of this compound in tissue samples. The protocol can be adapted and validated for various tissue types, making it a valuable tool for pharmacokinetic, toxicokinetic, and drug distribution studies. For higher sensitivity and selectivity, particularly for low-level quantification, coupling the HPLC system with a mass spectrometer (LC-MS/MS) is recommended.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC and UV Spectrophotometric Methods for Estimation of this compound in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Development of a HPLC-MS/MS method for the pharmacokinetic studies of this compound in pig plasma [flore.unifi.it]
Application Notes and Protocols for the Use of Pirfenidone in a Murine Model of Renal Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Renal fibrosis is the common final pathway for a majority of chronic kidney diseases (CKD), leading to end-stage renal failure. The pathological hallmark of renal fibrosis is the excessive accumulation of extracellular matrix (ECM) proteins, which disrupts the normal kidney architecture and function. Pirfenidone, a pyridone derivative, has demonstrated both anti-inflammatory and anti-fibrotic properties in various preclinical models and is approved for the treatment of idiopathic pulmonary fibrosis.[1][2][3] Its potential as a therapeutic agent for renal fibrosis is an active area of research. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a murine model of renal fibrosis, specifically the Unilateral Ureteral Obstruction (UUO) model, a widely used and robust method for inducing renal tubulointerstitial fibrosis.[4][5]
Mechanism of Action of this compound in Renal Fibrosis
This compound exerts its anti-fibrotic effects through a multi-faceted mechanism that primarily involves the inhibition of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β). TGF-β is a central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, which are the primary producers of ECM components like collagen. This compound has been shown to suppress TGF-β gene transcription and protein production.
Key signaling pathways modulated by this compound include:
-
TGF-β/Smad Pathway: this compound inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β signaling, thereby reducing the transcription of pro-fibrotic genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to attenuate the activation of MAPK signaling pathways (ERK1/2, p38, and JNK), which are involved in epithelial-mesenchymal transition (EMT) and fibrosis.
-
Oxidative Stress: this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes, which helps to mitigate cellular damage and inflammation that contribute to fibrosis.
-
Anti-inflammatory Effects: this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Signaling Pathway Diagrams
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Caption: this compound attenuates the MAPK signaling pathway.
Data Presentation: Efficacy of this compound in Murine Models of Renal Fibrosis
The following table summarizes the quantitative data from various studies on the use of this compound in murine models of renal fibrosis.
| Murine Model | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | 300 mg/kg/day (oral) | 15 days | Reduced expression of TGF-β1, type III collagen, α-SMA, and fibronectin. Increased expression of E-cadherin. | |
| db/db mice (Diabetic Nephropathy) | Not specified | 4 weeks | Significantly reduced mesangial matrix expansion and expression of renal matrix genes. | |
| 5/6 Nephrectomy | Not specified | Not specified | Suppressed collagen accumulation in the remaining kidney. | |
| Chronic Cyclosporine Nephrotoxicity | Not specified | Not specified | Improved tubulointerstitial fibrosis. | |
| Pkd1RC/RC mice (ADPKD) | Not specified | Not specified | Reduced renal fibrosis, collagen deposition, and myofibroblast accumulation. |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely accepted method for inducing progressive tubulointerstitial fibrosis in a relatively short period.
Experimental Workflow Diagram
Caption: Experimental workflow for the UUO murine model.
Surgical Protocol for UUO
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur from the left flank or midline abdomen and disinfect the surgical area with an antiseptic solution (e.g., 70% ethanol and povidone-iodine). Place the animal on a heated surgical pad to maintain body temperature.
-
Incision: Make a small incision through the skin and underlying muscle layers to expose the peritoneal cavity.
-
Ureter Identification and Ligation: Gently retract the intestines with a sterile cotton applicator to visualize the left kidney and ureter. Carefully isolate the left ureter from the surrounding adipose tissue. Ligate the ureter at two points using a non-absorbable suture (e.g., 6-0 or 7-0 silk). The ligation can be a single or double ligation. For a complete obstruction, the ureter can be severed between the two ligatures.
-
Closure: Return the intestines to the abdominal cavity. Close the muscle layer and skin with sutures or surgical clips.
-
Post-operative Care: Administer a post-operative analgesic as recommended by your institution's animal care and use committee. Monitor the animal for signs of pain or distress and ensure access to food and water.
-
Sham Operation: For the sham control group, perform the same surgical procedure, including isolation of the ureter, but without ligation.
This compound Administration
-
Route of Administration: this compound can be administered orally via gavage or mixed into the animal's feed.
-
Dosage: Dosages in murine models have ranged from 10 mg/kg/day to 300 mg/kg/day. The optimal dose should be determined based on the specific experimental design and model.
-
Vehicle: For oral gavage, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
Frequency: Administration is typically once or twice daily.
-
Timing: this compound can be administered prophylactically (starting before UUO surgery) or therapeutically (starting after UUO surgery).
Assessment of Renal Fibrosis
1. Histological Analysis
-
Tissue Preparation: Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin. Embed the fixed kidneys in paraffin and cut 4-5 µm sections.
-
Masson's Trichrome Staining: This stain is used to visualize collagen fibers (blue/green), nuclei (black), and cytoplasm (red). It provides a qualitative and semi-quantitative assessment of fibrosis.
-
Picrosirius Red Staining: This method specifically stains collagen types I and III (red) and can be visualized under polarized light to enhance the detection of fibrillar collagen.
-
Quantification: The fibrotic area can be quantified using image analysis software by calculating the percentage of the stained area relative to the total tissue area.
2. Immunohistochemistry (IHC)
-
Principle: IHC is used to detect the expression and localization of specific proteins within the kidney tissue.
-
Key Markers of Fibrosis:
-
Alpha-Smooth Muscle Actin (α-SMA): A marker for activated myofibroblasts.
-
Collagen I and III: The major fibrillar collagens that accumulate in the fibrotic kidney.
-
Fibronectin: An ECM glycoprotein that is upregulated in fibrosis.
-
-
Protocol Outline:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval to unmask the target protein.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein.
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a chromogen (e.g., DAB) or a fluorescent dye.
-
Counterstain the nuclei (e.g., with hematoxylin).
-
Dehydrate, clear, and mount the slides.
-
3. Molecular Analysis (qPCR and Western Blot)
-
RNA/Protein Extraction: Isolate total RNA or protein from kidney tissue homogenates.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of pro-fibrotic genes (e.g., Tgfb1, Col1a1, Col3a1, Acta2 [α-SMA], Fn1 [Fibronectin]) and epithelial markers (e.g., Cdh1 [E-cadherin]).
-
Western Blot: Determine the protein levels of key fibrotic and signaling molecules (e.g., TGF-β, p-Smad2/3, α-SMA, Fibronectin, Collagen I/III, p-ERK).
Conclusion
This compound has demonstrated significant anti-fibrotic efficacy in various murine models of renal fibrosis, primarily through the inhibition of TGF-β signaling and its downstream pathways. The Unilateral Ureteral Obstruction model provides a reliable and reproducible method for evaluating the therapeutic potential of this compound. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers investigating novel anti-fibrotic therapies for chronic kidney disease. Careful experimental design, including appropriate controls, dosage optimization, and comprehensive endpoint analysis, is crucial for obtaining meaningful and translatable results.
References
- 1. This compound: an anti-fibrotic and cytoprotective agent as therapy for progressive kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Antifibrotic activities of this compound in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gubra.dk [gubra.dk]
- 5. krcp-ksn.org [krcp-ksn.org]
Application of Pirfenidone in In Vitro Models of Cardiac Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. Pirfenidone, a small molecule drug approved for the treatment of idiopathic pulmonary fibrosis, has demonstrated significant anti-fibrotic properties. Its potential application in treating cardiac fibrosis is an active area of research. These application notes provide an overview and detailed protocols for studying the effects of this compound in established in vitro models of cardiac fibrosis, primarily focusing on its action on cardiac fibroblasts, the main effector cells in this process.
This compound has been shown to exert its anti-fibrotic effects through multiple mechanisms. A key mechanism is the interference with the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[1][2][3][4] this compound has been observed to hamper TGF-β activity on fibroblasts in vitro.[1] Specifically, it can inhibit the TGF-β1/Smad3 signaling pathway. In addition to its impact on TGF-β, this compound has been shown to directly modulate cardiac fibroblast behavior by inhibiting proliferation, myofibroblast differentiation, migration, and collagen contractility. It also affects the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) and modulates the secretion of various cytokines.
Key Cellular and Molecular Effects of this compound
-
Inhibition of Fibroblast Proliferation: this compound has been shown to decrease the proliferation rate of cardiac fibroblasts in a dose-dependent manner.
-
Attenuation of Myofibroblast Differentiation: A critical step in fibrosis is the transformation of fibroblasts into contractile, ECM-producing myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA). This compound attenuates the expression of α-SMA in cardiac fibroblasts.
-
Reduction of ECM Production: this compound reduces the synthesis of key ECM components, including collagen type I and type III.
-
Modulation of Cytokine Secretion: this compound can decrease the synthesis and secretion of the pro-fibrotic cytokine TGF-β1 while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).
-
Inhibition of Cell Migration: The migration of fibroblasts to the site of injury is a key process in tissue repair and fibrosis. This compound has been shown to inhibit the migratory ability of cardiac fibroblasts.
Quantitative Data on this compound's Effects In Vitro
The following tables summarize quantitative data from various studies on the effects of this compound in in vitro cardiac fibrosis models.
Table 1: Effect of this compound on Cardiac Fibroblast Proliferation
| Cell Type | This compound Concentration | Incubation Time | Proliferation Inhibition (%) | Reference |
| Neonatal Rat Cardiac Fibroblasts | 0.5 mg/mL | 24 hours | ~20% | |
| Neonatal Rat Cardiac Fibroblasts | 1.0 mg/mL | 24 hours | ~40% | |
| Human Cardiac Fibroblasts | 0.4309 mg/mL | 48 hours | IC50 |
Table 2: Effect of this compound on Myofibroblast Differentiation and ECM Production
| Cell Type/Model | Fibrotic Stimulus | This compound Concentration | Target Gene/Protein | % Reduction | Reference |
| Neonatal Rat Cardiac Fibroblasts | - | 1.0 mg/mL | α-SMA | Significant | |
| Human Cardiac Tissue Constructs | - | 1 mg/mL | Periostin (POSTN) mRNA | Significant | |
| Human Cardiac Tissue Constructs | - | 1 mg/mL | Collagen Type 1 (COL1A1) mRNA | Significant | |
| Human Cardiac Tissue Constructs | - | 1 mg/mL | Collagen Type 3 (COL3A1) mRNA | Significant | |
| Human Cardiac Tissue Constructs | TGF-β1 (2 ng/mL) | 1 mg/mL | Collagen Type 1 (COL1A1) Protein | Significant | |
| Human Cardiac Tissue Constructs | TGF-β1 (2 ng/mL) | 1 mg/mL | MMP2 Protein | Significant |
Table 3: Effect of this compound on Cytokine Secretion
| Cell Type | This compound Concentration | Cytokine | Effect | Reference |
| Neonatal Rat Cardiac Fibroblasts | 1.0 mg/mL | TGF-β1 | Decreased Synthesis and Secretion | |
| Neonatal Rat Cardiac Fibroblasts | 1.0 mg/mL | IL-10 | Increased Synthesis and Secretion |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the anti-fibrotic effects of this compound in vitro.
Protocol 1: Isolation and Culture of Neonatal Rat Cardiac Fibroblasts
This protocol is adapted from studies investigating the direct effects of this compound on primary cardiac fibroblasts.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
75% Ethanol
-
Hanks' balanced salt solution (HBSS)
-
0.25% Trypsin-EDTA
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase II
-
Percoll gradient (optional, for purification)
-
Cell culture flasks/plates
Procedure:
-
Euthanize neonatal rat pups according to approved animal care protocols.
-
Sterilize the chest area with 75% ethanol.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small pieces (1-3 mm³).
-
Digest the tissue with 0.25% Trypsin-EDTA and Collagenase II at 37°C with gentle agitation.
-
Collect the supernatant containing dissociated cells after each digestion step and neutralize the enzyme with DMEM containing 10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
To enrich for fibroblasts, pre-plate the cell suspension in a culture flask for 90 minutes. Fibroblasts will adhere more rapidly than cardiomyocytes.
-
After 90 minutes, carefully transfer the supernatant (containing cardiomyocytes) to a new flask. The adherent cells are the cardiac fibroblasts.
-
Culture the fibroblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency. Experiments are typically performed with cells from passages 2-4.
Protocol 2: Induction of Fibrotic Phenotype and this compound Treatment
This protocol describes how to induce a pro-fibrotic response in cultured cardiac fibroblasts, which can then be treated with this compound.
Materials:
-
Cultured cardiac fibroblasts (from Protocol 1 or human-derived)
-
Serum-free DMEM
-
TGF-β1 (recombinant) or Angiotensin II
-
This compound (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Control vehicle (e.g., DMSO)
Procedure:
-
Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for proliferation assays).
-
Once the cells reach the desired confluency (e.g., 70-80%), serum-starve them for 24 hours in serum-free DMEM to synchronize the cells and reduce baseline proliferation.
-
Induce a fibrotic response by adding a pro-fibrotic agent to the culture medium. Common choices include:
-
TGF-β1: Typically used at a concentration of 2-10 ng/mL.
-
Angiotensin II: Can be used to induce proliferation and a fibrotic phenotype.
-
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 mg/mL). Include a vehicle control group.
-
Incubate the cells for the desired period (e.g., 24-72 hours) depending on the endpoint being measured.
Protocol 3: Western Blot Analysis for α-SMA Expression
This protocol is for quantifying the expression of the myofibroblast marker α-SMA.
Materials:
-
Treated cardiac fibroblasts from Protocol 2
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against α-SMA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against α-SMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize the data.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for ECM Gene Expression
This protocol is for measuring the mRNA levels of fibrotic genes like COL1A1, COL3A1, and POSTN.
Materials:
-
Treated cardiac fibroblasts from Protocol 2
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR master mix, primers for your target genes, and the synthesized cDNA.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibitory effect on the TGF-β/Smad signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Pharmacological basis of the antifibrotic effects of this compound: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological basis of the antifibrotic effects of this compound: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 4. This compound alleviates cardiac fibrosis induced by pressure overload via inhibiting TGF-β1/Smad3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing and Characterizing a Pirfenidone-Resistant Cell Line for Preclinical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirfenidone is an anti-fibrotic and anti-inflammatory agent approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Its therapeutic effects are attributed to the downregulation of pro-fibrotic and pro-inflammatory cytokines, most notably through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][3][4] As with many targeted therapies, the development of resistance can limit its clinical efficacy. The establishment of this compound-resistant cell lines is a critical step in understanding the molecular mechanisms that drive resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
This document provides a comprehensive guide for establishing and characterizing a this compound-resistant cell line. It includes detailed protocols for the dose-escalation method, characterization of the resistant phenotype, and analysis of underlying signaling pathway alterations.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A significant increase in the IC50 value for the resistant cell line compared to the parental line is the primary indicator of successful resistance development.
| Cell Line | Drug | IC50 (μM) - 72h | Resistance Index (RI) |
| A549 (Parental) | This compound | 430 ± 11 | 1.0 |
| A549-PR (this compound-Resistant) | This compound | 2150 ± 45 | 5.0 |
| MRC-5 (Parental) | This compound | 500 ± 25 | 1.0 |
| MRC-5-PR (this compound-Resistant) | This compound | 2750 ± 80 | 5.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual IC50 values will vary depending on the cell line and experimental conditions. The IC50 of this compound has been reported to be in the mM range in some cell lines. A resistance index (RI) greater than 3-5 is generally considered significant.
Table 2: Illustrative Changes in Gene and Protein Expression in this compound-Resistant Cells
Resistance to this compound may be associated with alterations in key signaling pathways. This table provides a hypothetical summary of expected changes in a this compound-resistant cell line.
| Target | Method | Change in Resistant Line | Putative Role in Resistance |
| TGF-β1 | ELISA/qRT-PCR | No significant change | This compound acts downstream of TGF-β1 |
| p-SMAD2/3 | Western Blot | Increased | Reactivation of TGF-β signaling |
| α-SMA | Western Blot/IHC | Increased | Epithelial-Mesenchymal Transition (EMT) |
| E-cadherin | Western Blot/IHC | Decreased | Epithelial-Mesenchymal Transition (EMT) |
| Snail/Slug | qRT-PCR/Western Blot | Increased | EMT Transcription Factors |
| p-Akt | Western Blot | Increased | Pro-survival signaling |
| ABCG2 | qRT-PCR/Western Blot | Increased | Drug efflux pump |
Experimental Protocols
Establishment of a this compound-Resistant Cell Line via Dose-Escalation
This protocol describes the generation of a this compound-resistant cell line by continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cell line (e.g., A549, MRC-5)
-
Complete cell culture medium
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
MTT or similar cell viability assay kit
Protocol:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay to determine the cell viability and calculate the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate returns to normal.
-
-
Dose Escalation:
-
Once the cells have adapted, increase the this compound concentration by 1.5 to 2-fold.
-
Monitor the cells for signs of significant cell death. If a large-scale die-off occurs, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller incremental increase.
-
Continue this stepwise increase in this compound concentration. The process can take several months.
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
-
At this point, the cell line is considered resistant.
-
-
Characterization and Maintenance:
-
Determine the IC50 of the newly established resistant cell line and calculate the Resistance Index (RI).
-
Culture the resistant cell line in a maintenance medium containing a constant, sublethal concentration of this compound (e.g., the IC50 of the parental line) to maintain the resistant phenotype.
-
Periodically re-evaluate the IC50 to ensure the stability of the resistance.
-
Cell Viability (MTT) Assay
Materials:
-
Parental and resistant cells
-
96-well plates
-
This compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blot Analysis
Materials:
-
Parental and resistant cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., p-SMAD2/3, α-SMA, E-cadherin, p-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., TGF-β1, Snail, Slug, ABCG2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Extract total RNA from parental and resistant cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Investigating the possible mechanisms of this compound to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological basis of the antifibrotic effects of this compound: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 3. Role of this compound in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
Application Notes and Protocols for In Vivo Imaging to Assess Pirfenidone Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various in vivo imaging techniques that can be employed to non-invasively assess the efficacy of Pirfenidone, an anti-fibrotic agent. The following sections detail the principles of each imaging modality, provide experimental protocols for their application in preclinical models, and present quantitative data from relevant studies.
Introduction to this compound and the Need for In Vivo Imaging
This compound is an anti-fibrotic drug with anti-inflammatory and antioxidant properties used for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its mechanism of action is not fully elucidated but is known to involve the downregulation of the pro-fibrotic cytokine transforming growth factor-beta 1 (TGF-β1), thereby inhibiting fibroblast proliferation and collagen synthesis.[1] Effective assessment of this compound's therapeutic efficacy in both preclinical and clinical settings is crucial for drug development and patient management. In vivo imaging techniques offer a powerful, non-invasive means to longitudinally monitor the structural and functional changes in fibrotic tissues in response to this compound treatment, providing quantitative biomarkers of treatment response.
Positron Emission Tomography (PET)
Application Note:
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantification of biological processes at the cellular and molecular level. For assessing this compound efficacy, PET imaging can be utilized with specific radiotracers that target key aspects of the fibrotic process, such as fibroblast activation and inflammation.
-
[68Ga]FAPI (Gallium-68-labeled Fibroblast Activation Protein Inhibitor): Fibroblast Activation Protein (FAP) is overexpressed on activated fibroblasts, the key cell type responsible for extracellular matrix deposition in fibrosis.[2] PET imaging with [68Ga]FAPI allows for the direct visualization and quantification of activated fibroblasts, providing a specific marker of fibrotic activity. A reduction in [68Ga]FAPI uptake following this compound treatment can indicate a decrease in the number or activity of these pro-fibrotic cells.[3]
-
[18F]FDG (Fluorine-18-fluorodeoxyglucose): [18F]FDG is a glucose analog that is taken up by metabolically active cells, including inflammatory cells. While not specific to fibrosis, [18F]FDG PET can be used to assess the inflammatory component of fibrotic diseases. This compound's anti-inflammatory effects can be monitored by a decrease in [18F]FDG uptake in affected tissues.[3]
Experimental Protocol: [68Ga]FAPI and [18F]FDG PET/CT Imaging in a Murine Model of Pulmonary Fibrosis
This protocol describes the use of PET/CT to monitor the response to this compound treatment in a bleomycin-induced lung fibrosis mouse model.
Animal Model:
-
Induce pulmonary fibrosis in C57BL/6 male mice via a single intratracheal instillation of bleomycin (2 mg/kg).
-
A control group receives an intratracheal instillation of saline.
Treatment:
-
Begin daily oral administration of this compound (400 mg/kg/day) to a subset of the bleomycin-treated mice from day 9 to day 28 post-induction.
-
The untreated bleomycin group receives a vehicle control.
Imaging Protocol:
-
Perform baseline PET/CT scans before treatment initiation.
-
Conduct follow-up PET/CT scans weekly for four weeks.
-
For [18F]FDG PET, fast the mice for 6-8 hours before imaging. Intravenously inject approximately 5.55 MBq of [18F]FDG. Acquire a 10-minute static PET scan 50 minutes post-injection.
-
For [68Ga]FAPI PET, intravenously inject approximately 3.7 MBq of [68Ga]FAPI-04. Acquire a 10-minute static PET scan 50 minutes post-injection.
-
Immediately following each PET scan, acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
Image Analysis:
-
Reconstruct PET and CT images.
-
Draw regions of interest (ROIs) over the entire lung fields on the co-registered PET/CT images.
-
Calculate the mean standardized uptake value (SUVmean) for both [18F]FDG and [68Ga]FAPI within the lung ROIs.
Data Presentation:
Table 1: Quantitative PET Imaging Data in a Murine Model of Pulmonary Fibrosis Treated with this compound
| Imaging Parameter | Treatment Group | Day 14 (SUVmean ± SD) | Day 21 (SUVmean ± SD) | Day 28 (SUVmean ± SD) |
| [18F]FDG Lung Uptake | Bleomycin (Untreated) | 0.85 ± 0.07 | 0.78 ± 0.06 | 0.72 ± 0.05 |
| Bleomycin + this compound | 0.65 ± 0.05 | 0.58 ± 0.04 | 0.52 ± 0.04 | |
| [68Ga]FAPI Lung Uptake | Bleomycin (Untreated) | 0.60 ± 0.09 | 0.75 ± 0.06 | 0.68 ± 0.05 |
| Bleomycin + this compound | 0.60 ± 0.09 | 0.55 ± 0.04 | 0.48 ± 0.03 |
Computed Tomography (CT)
Application Note:
High-resolution computed tomography (HRCT) is the gold standard for the diagnosis and monitoring of pulmonary fibrosis in clinical practice. In preclinical research, micro-CT provides high-resolution anatomical images of the lungs, allowing for the quantification of fibrotic changes. Quantitative CT (qCT) analysis involves the use of software to objectively measure the extent of fibrotic patterns, such as reticulation and honeycombing. A reduction in the progression of these fibrotic changes on qCT can serve as a key indicator of this compound's efficacy.
Experimental Protocol: Longitudinal Micro-CT in a Murine Model of Lung Fibrosis
Animal Model:
-
Induce pulmonary fibrosis in mice using intratracheal instillation of bleomycin.
-
Include a control group receiving saline.
Treatment:
-
Administer this compound or vehicle control to the bleomycin-treated mice according to the study design.
Imaging Protocol:
-
Acquire baseline micro-CT scans before bleomycin instillation.
-
Perform longitudinal micro-CT scans at specified time points (e.g., days 7, 14, and 21) post-induction.
-
Anesthetize the mice and place them in a supine position within the scanner.
-
Use a respiratory-gated acquisition to minimize motion artifacts.
-
Typical acquisition parameters: 50-70 kVp, 300-500 µA, and an isotropic voxel size of ~50 µm.
Image Analysis:
-
Reconstruct the micro-CT images.
-
Segment the lung parenchyma from the surrounding tissues.
-
Apply a threshold-based method to quantify the volume of normally aerated lung, hyperdense (fibrotic) tissue, and total lung volume.
-
Calculate the percentage of fibrotic lung volume relative to the total lung volume.
Data Presentation:
Table 2: Quantitative CT Analysis of this compound Efficacy in IPF Patients
| CT Parameter | Treatment Group | Baseline (Mean ± SD) | 1-Year Follow-up (Mean Change ± SD) |
| Fibrous Pattern Volume (cm³) | This compound (n=38) | 158.3 ± 94.5 | +23.8 ± 38.6 |
| Control (n=40) | 165.7 ± 112.3 | +57.1 ± 59.2 | |
| Visual Score of Fibrosis | This compound (n=38) | 2.8 ± 1.1 | +0.4 ± 0.8 |
| Control (n=40) | 2.9 ± 1.2 | +1.0 ± 1.0 |
Magnetic Resonance Imaging (MRI)
Application Note:
Magnetic Resonance Imaging (MRI) is a non-ionizing imaging modality that provides excellent soft-tissue contrast. In the context of lung fibrosis, specialized MRI techniques can be used to assess both structural and functional changes. Ultrashort Echo Time (UTE) MRI sequences are particularly useful for imaging the lung parenchyma, which has a very short T2* relaxation time. MRI can be used to monitor changes in lung morphology, ventilation, and perfusion, providing a comprehensive assessment of this compound's effects on the fibrotic lung. While direct studies of this compound efficacy using MRI are still emerging, the methodology for longitudinal monitoring of lung fibrosis is well-established.
Experimental Protocol: Longitudinal UTE MRI in a Murine Model of Lung Fibrosis
Animal Model:
-
Utilize a progressive model of lung fibrosis, such as the transforming growth factor-α (TGF-α) transgenic mouse model, where fibrosis is induced by doxycycline administration.
Treatment:
-
Administer this compound or a vehicle control to the transgenic mice during the period of fibrosis induction.
Imaging Protocol:
-
Acquire baseline MRI scans before inducing fibrosis.
-
Perform longitudinal MRI scans at regular intervals (e.g., every 4 weeks).
-
Use a small animal MRI scanner (e.g., 7T or 9.4T).
-
Employ a 3D UTE sequence with retrospective self-gating to acquire images of the lung throughout the respiratory cycle.
-
Typical acquisition parameters: TE ~10-20 µs, TR ~2-4 ms, flip angle ~5-10°.
Image Analysis:
-
Reconstruct the 3D UTE images at end-expiration and end-inspiration.
-
Segment the lung parenchyma.
-
Calculate parameters such as:
-
Tidal Volume: The difference in lung volume between end-inspiration and end-expiration.
-
Minute Ventilation: Tidal volume multiplied by the respiratory rate.
-
High-Density Lung Volume Percentage: The percentage of lung volume with signal intensity above a certain threshold, indicative of fibrotic tissue.
-
Data Presentation:
Table 3: Potential MRI Endpoints for Assessing this compound Efficacy in a Preclinical Model of Lung Fibrosis (Based on)
| MRI Parameter | Expected Outcome with this compound Treatment |
| Tidal Volume | Attenuation of the decline in tidal volume. |
| Minute Ventilation | Attenuation of the decline in minute ventilation. |
| High-Density Lung Volume Percentage | Slower rate of increase in the percentage of high-density lung volume. |
Ultrasound Elastography
Application Note:
Ultrasound elastography is a non-invasive technique that measures tissue stiffness. As fibrosis progresses, the deposition of extracellular matrix increases tissue stiffness. Techniques like Shear Wave Elastography (SWE) and Acoustic Radiation Force Impulse (ARFI) imaging can quantify this stiffness. While primarily used for assessing liver fibrosis, its application in other fibrotic conditions is growing. In the context of this compound, a decrease in tissue stiffness over time could indicate a positive treatment response. A case report has shown the utility of transient elastography in monitoring the recovery of liver fibrosis in a patient with this compound-induced liver injury.
Experimental Protocol: Shear Wave Elastography in a Rat Model of Liver Fibrosis
Animal Model:
-
Induce liver fibrosis in rats using methods such as carbon tetrachloride (CCl4) administration or bile duct ligation.
Treatment:
-
Administer this compound or a vehicle control to the fibrotic rats.
Imaging Protocol:
-
Perform baseline and follow-up ultrasound elastography examinations.
-
Anesthetize the animal and place it in a supine position.
-
Use a high-frequency linear array transducer.
-
Acquire B-mode images to identify the liver.
-
Activate the SWE mode and place the region of interest (ROI) within the liver parenchyma, avoiding large vessels and the liver capsule.
-
Acquire multiple measurements of shear wave speed (in m/s) or Young's modulus (in kPa).
Image Analysis:
-
Calculate the mean and standard deviation of the stiffness measurements from the ROIs.
-
Compare the changes in liver stiffness between the this compound-treated and control groups over time.
Data Presentation:
Table 4: Potential Ultrasound Elastography Endpoints for Assessing this compound Efficacy
| Elastography Parameter | Expected Outcome with this compound Treatment |
| Shear Wave Speed (m/s) | Attenuation of the increase or a decrease in shear wave speed. |
| Young's Modulus (kPa) | Attenuation of the increase or a decrease in Young's modulus. |
Visualization of Signaling Pathways and Workflows
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.
Caption: General workflow for preclinical assessment of this compound efficacy.
References
- 1. This compound-induced liver injury, a case report of a rare idiosyncratic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver fibrosis assessment: MR and US elastography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal free-breathing MRI measurement of murine lung physiology in a progressive model of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition (EMT) In Vitro Using Pirfenidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pirfenidone as a tool to investigate the mechanisms of epithelial-mesenchymal transition (EMT) in a laboratory setting. The protocols outlined below are based on established in vitro studies and are intended to assist in the design and execution of experiments to explore the anti-EMT effects of this compound.
Introduction
Epithelial-mesenchymal transition is a cellular process implicated in organ fibrosis and cancer progression, characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. This compound, an anti-fibrotic agent, has been shown to modulate this transition, primarily through the inhibition of transforming growth factor-beta (TGF-β) signaling pathways.[1][2][3][4] These notes offer detailed methodologies to study the effects of this compound on EMT in various cell culture models.
Data Presentation: this compound in In Vitro EMT Studies
The following tables summarize the quantitative data from multiple studies, providing a reference for experimental design.
Table 1: Effective Concentrations of this compound and EMT Inducers in Cell Culture
| Cell Line | EMT Inducer & Concentration | This compound Concentration | Duration of Treatment | Reference |
| A-549, HCC-827, PC-9 (Human Lung Adenocarcinoma) | TGF-β (10 ng/mL) + FGF-2 (10 ng/mL) | 0.2 mM, 2.0 mM | 72 hours | [1] |
| A-549 (Human Lung Adenocarcinoma) | Bleomycin (20 mM) | 500 µg/mL | 4, 6, 8, 24, 48 hours | |
| HK-2 (Human Kidney Epithelial) | TGF-β1 | Not specified | Not specified | |
| MDCK (Canine Kidney Epithelial) | TGF-β1 | Dose-dependent | Not specified | |
| ARPE-19 (Human Retinal Pigment Epithelial) | TGF-β2 | 0.5 mg/mL | 48 hours | |
| Human Fetal Lung Fibroblasts (HLFs) | TGF-β1 | Not specified | Not specified | |
| Keloid Keratinocytes | TGF-β1 (10 ng/mL) | 400 µg/mL | 24 hours | |
| Breast Carcinoma Cells (MCF7) | Cancer-Associated Fibroblast Conditioned Medium | 40 µM | 72 hours |
Table 2: Observed Effects of this compound on EMT Markers and Cellular Processes
| Cell Line | Effect on Epithelial Markers (e.g., E-cadherin) | Effect on Mesenchymal Markers (e.g., N-cadherin, Vimentin, α-SMA, Fibronectin) | Effect on Transcription Factors (e.g., Snail, Slug) | Effect on Cell Migration/Invasion | Reference |
| A-549, HCC-827, PC-9 | No significant consistent effect | Decreased Fibronectin | Decreased Slug | Decreased | |
| A-549 | Upregulated | Downregulated Vimentin | Not specified | Decreased | |
| HK-2 | Increased | Decreased α-SMA, Fibronectin, S100A4 | Not specified | Not specified | |
| MDCK | Increased | Decreased α-SMA | Not specified | Not specified | |
| ARPE-19 | Increased | Decreased Fibronectin, MMP-9, α-SMA | Decreased Snail | Decreased | |
| HLFs | Promoted | Inhibited Vimentin, N-cadherin | Not specified | Not specified | |
| Renal Cancer Cells (ACHN, 786-O) | Increased | Decreased N-cadherin | Not specified | Decreased | |
| Breast Carcinoma Cells (MCF7) | Increased | Decreased Vimentin | Not specified | Decreased |
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound in EMT
This compound exerts its inhibitory effects on EMT by targeting several key signaling pathways. The primary mechanism involves the downregulation of the TGF-β signaling cascade.
Caption: this compound's inhibition of key EMT signaling pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on EMT in vitro.
Caption: A standard workflow for in vitro EMT studies with this compound.
Experimental Protocols
Protocol 1: Induction of EMT and Treatment with this compound
This protocol describes the general procedure for inducing EMT in a monolayer cell culture and subsequent treatment with this compound.
Materials:
-
Selected epithelial cell line (e.g., A-549, HK-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human TGF-β1 (or other EMT inducer)
-
This compound (soluble in DMSO or appropriate solvent)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in tissue culture plates at a density that will result in 80-90% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): Once cells have adhered and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 24 hours. This can enhance the cellular response to growth factors.
-
EMT Induction: Prepare the EMT induction medium by adding the chosen inducer (e.g., 10 ng/mL TGF-β1) to fresh serum-free or low-serum medium.
-
This compound Treatment: Prepare the treatment media. For the control group, use the induction medium alone. For the experimental groups, add this compound at the desired final concentrations (e.g., 0.2 mM and 2.0 mM) to the induction medium. Include a vehicle control (medium with the solvent for this compound).
-
Incubation: Remove the serum-free medium from the cells and add the prepared treatment media. Incubate the cells for the desired duration (e.g., 48-72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qRT-PCR).
Protocol 2: Western Blotting for EMT Markers
This protocol outlines the detection of key epithelial and mesenchymal protein markers.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-α-SMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 3: Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
6-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in 6-well plates and grow to 100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add the respective treatment media (control, EMT inducer, EMT inducer + this compound).
-
Image Acquisition: Immediately capture images of the scratch at 0 hours. Continue to capture images at regular intervals (e.g., 9, 24, 48 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure is indicative of cell migration.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression of EMT-related genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., CDH1, CDH2, VIM, SNAI1, SNAI2) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction with the cDNA, primers, and master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
This compound is a valuable pharmacological tool for the in vitro study of epithelial-mesenchymal transition. By inhibiting key signaling pathways, particularly TGF-β, it allows for the detailed investigation of the molecular mechanisms driving EMT. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments to further elucidate the role of EMT in disease and to evaluate the therapeutic potential of anti-EMT agents.
References
- 1. This compound may revert the epithelial-to-mesenchymal transition in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses MAPK signalling pathway to reverse epithelial-mesenchymal transition and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits TGF-β1-induced fibrosis via downregulation of Smad and ERK pathway in MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pirfenidone Insolubility in Aqueous Buffers for Cell Culture
For researchers, scientists, and drug development professionals utilizing pirfenidone in cell culture experiments, ensuring its complete dissolution in aqueous buffers is critical for accurate and reproducible results. This compound's limited aqueous solubility can often lead to precipitation, confounding experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is also soluble in other organic solvents such as ethanol and dimethylformamide (DMF).[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A2: This is a common issue known as "salting out" or precipitation. While this compound is highly soluble in DMSO, its solubility is significantly lower in aqueous solutions like cell culture media. When the DMSO stock solution is added to the medium, the abrupt change in solvent polarity causes the this compound to come out of solution and form a precipitate.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Yes, this compound can be dissolved directly in aqueous buffers, but at a much lower concentration compared to organic solvents. The solubility of this compound in PBS (pH 7.2) is approximately 3 mg/mL.[2] Dissolving it directly in complex media like DMEM or RPMI-1640 can be challenging due to the presence of salts and other components that can further reduce its solubility.
Q5: How can I increase the solubility of this compound in my aqueous working solution?
A5: Several techniques can be employed to enhance the solubility of this compound in aqueous solutions:
-
Gentle Warming: Warming the solution to 37°C can help increase the solubility of this compound. However, prolonged heating should be avoided to prevent degradation of the compound or media components.
-
Sonication: Using a sonicator can help to break down this compound particles and facilitate their dissolution.
-
Stepwise Dilution: When preparing your working solution from a DMSO stock, it is crucial to perform a stepwise or serial dilution. This involves gradually introducing the aqueous buffer to the DMSO stock to avoid a sudden change in solvent polarity.
Q6: What is the stability of this compound in aqueous solutions?
A6: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If storage is necessary, it is recommended to store aliquots at -20°C and use them within a short period. One source suggests not storing aqueous solutions for more than one day.[2]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~17 - 37 | ~91.8 - 199.8 | Fresh, high-quality DMSO is recommended as it can absorb moisture, which reduces solubility. |
| Ethanol | ~20 | ~108.0 | |
| Dimethylformamide (DMF) | ~10 | ~54.0 | |
| PBS (pH 7.2) | ~3 | ~16.2 | |
| Water | ~3.7 | ~20.0 | |
| DMEM | Not explicitly defined | Not explicitly defined | Concentrations up to 1-3 mg/mL have been used in studies, but precipitation can occur. |
| RPMI-1640 | Not explicitly defined | Not explicitly defined | Studies have used concentrations up to 10 mM, but solubility issues are common. |
| α-MEM | Not explicitly defined | Not explicitly defined | Concentrations up to 1 mg/mL have been used in cell culture. |
Molecular Weight of this compound: 185.22 g/mol
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out 18.52 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Crucially, ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Example: To prepare 1 mL of a 100 µM working solution, you would need 1 µL of the 100 mM stock solution. This would result in a final DMSO concentration of 0.1%.
-
-
Stepwise Dilution: a. In a sterile tube, add the calculated volume of the this compound stock solution. b. Slowly add a small volume of the pre-warmed cell culture medium (e.g., 10-20% of the final volume) to the DMSO stock while gently vortexing or swirling. c. Continue to add the medium in a stepwise manner, ensuring the solution remains clear at each step, until the final volume is reached.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains particles, it should not be used.
Mandatory Visualizations
Troubleshooting Workflow for this compound Precipitation
References
Optimizing Pirfenidone Dosage In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Pirfenidone dosage to minimize cytotoxicity in vitro. The information is presented in a question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is an anti-inflammatory and anti-fibrotic agent.[1][2] Its primary mechanism of action involves the downregulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis.[3][4] By inhibiting this pathway, this compound reduces the proliferation and differentiation of fibroblasts into myofibroblasts, key cells in the deposition of extracellular matrix and scar tissue formation.[3] Specifically, it has been shown to decrease the expression of TGF-β1, TGF-β2, and downstream effectors like Smad2/3.
Q2: What is a typical non-cytotoxic working concentration range for this compound in vitro?
Based on multiple studies, a common and effective concentration of this compound that exhibits anti-fibrotic effects without significant cytotoxicity is approximately 0.2 mg/mL to 0.5 mg/mL. For instance, a concentration of 0.2 mg/mL was found to inhibit the proliferation of human pterygium fibroblasts by approximately 50% after 24 hours without significant cytotoxicity, as confirmed by Trypan Blue exclusion assays. Another study on human retinal pigment epithelial cells showed no significant cytotoxicity at concentrations up to 1.0 mg/mL. However, the optimal concentration can be cell-type dependent.
Q3: How can I determine the optimal, non-cytotoxic dose of this compound for my specific cell line?
To determine the optimal dose for your cell line, it is essential to perform a dose-response experiment. This typically involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, and 72 hours) and then assessing cell viability and cytotoxicity.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed even at low concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound. Some cell lines may be inherently more susceptible to its cytotoxic effects. For example, the IC50 for human cardiac fibroblasts was found to be 0.43 mg/ml, while for tsA201 cells it was 0.71 mg/ml, indicating differential sensitivity.
-
Troubleshooting Step 1: Perform a detailed dose-response curve. Test a wider range of lower concentrations (e.g., starting from 0.01 mg/mL) to identify a narrower non-toxic window.
-
Possible Cause 2: Extended Exposure Time. Continuous exposure to this compound, even at low concentrations, might lead to cumulative toxicity.
-
Troubleshooting Step 2: Optimize the exposure duration. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, low concentration to determine the maximum permissible exposure time without significant cytotoxicity.
-
Possible Cause 3: Assay Interference. The cytotoxicity assay being used (e.g., MTT, XTT) might be affected by the chemical properties of this compound.
-
Troubleshooting Step 3: Use an orthogonal method to confirm cytotoxicity. Validate your findings using a different assay, such as a Lactate Dehydrogenase (LDH) release assay or a live/dead cell imaging-based method. For example, LDH assays have been used to confirm the absence of this compound-induced cytotoxicity at effective concentrations.
Issue 2: No significant anti-fibrotic effect is observed at non-cytotoxic concentrations.
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time. The concentration of this compound may be too low, or the treatment duration too short to elicit a biological response.
-
Troubleshooting Step 1: Gradually increase the concentration and/or exposure time. Based on your cytotoxicity data, carefully escalate the dose or extend the treatment period and re-evaluate the anti-fibrotic markers.
-
Possible Cause 2: Inappropriate Model System. The chosen cell line or experimental model may not be responsive to this compound's anti-fibrotic effects or may not adequately represent the fibrotic condition.
-
Troubleshooting Step 2: Induce a fibrotic phenotype. Ensure that your in vitro model mimics a fibrotic state, for example, by pre-treating the cells with TGF-β1 to stimulate fibroblast activation and extracellular matrix production before adding this compound.
-
Possible Cause 3: Incorrect Readouts. The selected markers for assessing the anti-fibrotic effect may not be the most relevant for the specific cell type or pathway being investigated.
-
Troubleshooting Step 3: Broaden the panel of anti-fibrotic markers. In addition to proliferation, assess markers of myofibroblast differentiation (e.g., α-smooth muscle actin), and extracellular matrix deposition (e.g., collagen I, fibronectin).
Quantitative Data Summary
Table 1: this compound IC50 Values for Proliferation in Various Cell Lines
| Cell Line | IC50 Value (mg/mL) | Reference |
| Human Pterygium Fibroblasts (HPFs) | ~0.2 | |
| Human Cardiac Fibroblasts (CF) | 0.43 | |
| tsA201 | 0.71 | |
| A549 (NSCLC) | 0.43 ± 0.11 | |
| H4006 (NSCLC) | 0.45 ± 0.01 | |
| H157 (NSCLC) | 0.57 ± 0.11 | |
| H460 (NSCLC) | 0.27 ± 0.08 | |
| NIH3T3 (Mouse Fibroblast) | ~1.85 (equivalent to 2.75 mM) |
Table 2: Non-Cytotoxic Concentrations of this compound in Different In Vitro Studies
| Cell Line | Concentration (mg/mL) | Assay | Duration | Reference |
| Human Pterygium Fibroblasts (HPFs) | 0.2 | Trypan Blue Exclusion | 24 hours | |
| Human Intestinal Fibroblasts (HIFs) | Up to 1 | LDH Assay | 24 hours | |
| Human Retinal Pigment Epithelial (RPE) cells | Up to 1.0 | Trypan Blue Assay | 24 hours | |
| SRA01/04 (Human Lens Epithelial Cells) | Up to 0.5 | LDH Assay | 24 & 48 hours | |
| Human Cardiac Fibroblasts (CF) | < 1.0 | TUNEL, Trypan Blue, LDH | Not Specified |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.01 mg/mL to 1 mg/mL). Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessment of Anti-Fibrotic Activity by Western Blot for α-SMA
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, induce a fibrotic response by treating them with TGF-β1 (e.g., 10 ng/mL) for 24 hours. Then, treat the cells with various non-cytotoxic concentrations of this compound for another 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against α-smooth muscle actin (α-SMA) overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Visualizations
Caption: this compound's inhibition of the canonical TGF-β/Smad signaling pathway.
Caption: A logical workflow for optimizing and evaluating this compound's in vitro efficacy.
References
- 1. The in vitro anti-fibrotic effect of this compound on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Effects of this compound on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of TGF-β pathway by this compound decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]
- 4. This compound suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pirfenidone Treatment in Murine Fibrosis Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using pirfenidone in mouse models of fibrosis. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical duration of this compound treatment to see a significant anti-fibrotic effect in a bleomycin-induced mouse model of pulmonary fibrosis?
A1: The duration of this compound treatment can vary depending on the experimental design, but significant anti-fibrotic effects are commonly observed after 14 to 42 days of treatment.[1][2][3] For instance, a 42-day study with repeated intravenous bleomycin administration showed that oral this compound minimized lung pathology and reduced hydroxyproline accumulation.[1] Another study demonstrated that 4 weeks of this compound treatment after 14 days of bleomycin administration alleviated inflammatory cell infiltration and lung tissue damage.[3] Shorter-term studies of 14 to 21 days have also reported significant reductions in lung hydroxyproline content.
Q2: What is a standard dose of this compound for mice in fibrosis studies?
A2: Oral administration of this compound at doses ranging from 30 mg/kg/day to 300 mg/kg/day has been shown to be effective in mouse models of pulmonary fibrosis. In some studies, this compound is administered as a percentage of the chow, such as 0.5%. The optimal dose may depend on the specific mouse strain and the severity of the fibrotic model.
Q3: Can this compound be effective if the treatment is started after fibrosis has already been established?
A3: Yes, studies have shown that this compound can be effective even when administered after the establishment of fibrosis. In a bleomycin-induced model, delayed administration of this compound at doses of 10, 30, and 100 mg/kg reduced bleomycin-induced elevations in lung hydroxyproline by 30%, 40%, and 60%, respectively. This demonstrates that this compound can attenuate the progression of an established fibrotic process.
Q4: What are the key molecular mechanisms of this compound's anti-fibrotic effect?
A4: this compound exerts its anti-fibrotic effects through multiple mechanisms. A primary mechanism is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This compound has been shown to reduce the expression and activity of TGF-β, thereby mitigating the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix components like collagen. It also possesses anti-inflammatory and antioxidant properties, further contributing to its anti-fibrotic efficacy.
Troubleshooting Guide
Problem: No significant reduction in lung hydroxyproline content is observed after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Solution: Ensure the treatment duration is adequate. Most studies report significant effects after at least 14 days of continuous treatment in bleomycin models. Consider extending the treatment period to 21 or even 42 days.
-
-
Possible Cause 2: Inappropriate Dosing.
-
Solution: Verify the administered dose. Effective oral doses in mice typically range from 30 to 300 mg/kg/day. If using a lower dose, consider a dose-escalation study to determine the optimal dose for your specific model.
-
-
Possible Cause 3: Timing of Treatment Initiation.
-
Solution: While this compound is effective in therapeutic models, its prophylactic administration (starting at the same time as the fibrotic insult) often shows more pronounced effects. If your protocol allows, consider a prophylactic treatment arm for comparison.
-
Problem: High variability in fibrosis severity between mice in the same treatment group.
-
Possible Cause 1: Inconsistent Bleomycin Administration.
-
Solution: Ensure consistent intratracheal or intravenous administration of bleomycin to induce a uniform fibrotic response. Variations in the delivery of the fibrotic agent can lead to significant differences in disease severity.
-
-
Possible Cause 2: Animal Health and Husbandry.
-
Solution: Maintain consistent and optimal animal husbandry conditions. Factors such as diet, light cycle, and stress can influence the inflammatory and fibrotic response. Ensure all mice are healthy prior to the start of the experiment.
-
Data Summary
Table 1: Effect of this compound Treatment Duration on Lung Hydroxyproline Content in Bleomycin-Induced Murine Pulmonary Fibrosis
| Treatment Duration | This compound Dose | Route of Administration | Reduction in Hydroxyproline vs. Bleomycin Control | Reference |
| 14 days | Not specified | Not specified | Significant reduction | |
| 21 days | 0.5% in chow | Oral | ~70% | |
| 35 days | Not specified | Not specified | Significant reduction | |
| 42 days | 30 or 100 mg/kg/day | Oral Gavage | Significant reduction | |
| 4 weeks (after 14 days of BLM) | 300 mg/kg | Oral | Alleviation of fibrosis |
Table 2: Effect of Delayed this compound Administration on Lung Hydroxyproline Content
| This compound Dose | Route of Administration | Reduction in Hydroxyproline vs. Bleomycin Control | Reference |
| 10 mg/kg | Oral Gavage | 30% | |
| 30 mg/kg | Oral Gavage | 40% | |
| 100 mg/kg | Oral Gavage | 60% |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model and this compound Treatment
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in sterile saline. Control mice receive saline only.
-
This compound Administration:
-
Prophylactic Treatment: Begin oral administration of this compound (e.g., 100 mg/kg/day via oral gavage or 0.5% in chow) on the same day as bleomycin instillation and continue for the duration of the study (e.g., 14, 21, or 28 days).
-
Therapeutic Treatment: Begin oral administration of this compound at a predetermined time point after bleomycin instillation when fibrosis is established (e.g., day 7 or 14) and continue for a specified duration.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize mice and harvest lung tissue for analysis.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding and staining with Masson's trichrome to assess collagen deposition and fibrosis severity.
-
Hydroxyproline Assay: Homogenize the remaining lung tissue to measure hydroxyproline content, a quantitative marker of collagen.
-
Gene and Protein Expression: Analyze lung homogenates for the expression of fibrotic markers such as TGF-β, α-smooth muscle actin (α-SMA), and collagen type I via qPCR, Western blot, or ELISA.
-
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Experimental workflow for this compound treatment.
References
Technical Support Center: Enhancing Pirfenidone Bioavailability for In-Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the in-vivo bioavailability of Pirfenidone, a key therapeutic agent for idiopathic pulmonary fibrosis (IPF). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your pre-clinical studies.
Troubleshooting Guide
This section addresses common challenges encountered during in-vivo experiments with this compound and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High peak plasma concentrations (Cmax) leading to adverse events. | Rapid absorption from immediate-release oral formulations. | - Utilize an extended-release (XR) formulation to lower Cmax while maintaining overall exposure (AUC).- Switch to a non-oral administration route, such as pulmonary delivery, to reduce systemic exposure.[1][2] |
| Gastrointestinal (GI) side effects (e.g., nausea, dyspepsia). | High local drug concentration in the GI tract following oral administration.[3][4] | - Administer this compound with food to slow absorption and reduce local irritation.[1]- Consider dose reduction or temporary interruption of treatment.- Explore alternative delivery routes like inhalation to bypass the GI tract. |
| Poor lung targeting and low drug concentration at the site of action. | Systemic distribution and first-pass metabolism after oral administration. | - Employ pulmonary delivery using nebulized solutions, dry powder inhalers, or advanced formulations like liposomes and nanoparticles to deliver the drug directly to the lungs. |
| High variability in plasma drug levels between subjects. | - Food effect: Co-administration with food can alter the rate and extent of absorption.- Inter-individual differences in metabolism (e.g., CYP1A2 activity). | - Standardize feeding protocols for all experimental animals.- Be aware of potential drug-drug interactions that could inhibit this compound metabolism (e.g., CYP1A2 inhibitors). |
| Low overall bioavailability (AUC). | - Poor solubility of the drug.- Extensive first-pass metabolism. | - Utilize advanced formulation strategies such as nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) to enhance absorption.- Consider administration routes that bypass the liver, such as pulmonary delivery. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the in-vivo bioavailability of this compound?
A1: The primary strategies focus on advanced formulation technologies and alternative routes of administration. Formulation approaches include the use of extended-release preparations, nanoparticle-based systems (e.g., liposomes, solid lipid nanoparticles, nanostructured lipid carriers), and microparticles. The most explored alternative administration route is pulmonary (inhalation) delivery, which targets the lungs directly, increases local drug concentrations, and minimizes systemic side effects.
Q2: How does food affect the oral bioavailability of this compound?
A2: Administering this compound with food generally reduces the maximum plasma concentration (Cmax) and the area under the curve (AUC) while prolonging the time to reach maximum concentration (Tmax). This is often recommended to improve tolerability and reduce gastrointestinal side effects.
Q3: What is the rationale for using pulmonary delivery for this compound?
A3: Pulmonary delivery offers several advantages for this compound. It allows for direct targeting of the lungs, the primary site of action in idiopathic pulmonary fibrosis. This can lead to higher local drug concentrations and enhanced therapeutic efficacy compared to oral administration. Furthermore, it bypasses first-pass metabolism in the liver, potentially increasing overall bioavailability and reducing systemic side effects like GI discomfort and phototoxicity.
Q4: Can nanoparticle formulations significantly improve this compound's pharmacokinetic profile?
A4: Yes, various nanoparticle-based delivery systems have been shown to significantly improve the pharmacokinetics of this compound. For instance, nanostructured lipid carriers (NLCs) have been reported to enhance bioavailability and prolong retention time in the lungs. Similarly, solid lipid nanoparticles (SLNs) administered intratracheally have resulted in higher Cmax and AUC values compared to oral this compound, with greater accumulation in the lung tissue.
Q5: Are there any emerging strategies to modify the this compound molecule itself for better bioavailability?
A5: Yes, one emerging strategy is the development of deuterated this compound, also known as deuthis compound. In this formulation, some hydrogen atoms are replaced with deuterium, which can improve the drug's metabolic stability. This modification has been shown to enhance tolerability and efficacy in clinical trials.
Quantitative Data on Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in various formulations and administration routes from preclinical studies.
Table 1: Comparison of Oral vs. Pulmonary Administration of this compound in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Solution | Oral | 30 | ~1.8 | ~4.5 | 100 | |
| Co-spray-dried Microparticles (SD-PL1:1) | Pulmonary | 30 | ~21.8 | ~18 | ~400 | |
| This compound Aqueous Solution | Oral | - | - | - | 100 | |
| This compound-loaded NLCs | Pulmonary | - | - | - | ~1200 | |
| Free this compound | Oral | - | - | - | 100 | |
| This compound-loaded SLNs | Intratracheal | - | Higher than oral | Higher than oral | - |
Note: Values are approximated from published data for comparative purposes.
Table 2: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Animal Model | Route | Key Findings | Reference |
| Immediate-Release (IR) vs. Extended-Release (XR) | Human | Oral | XR formulation showed lower Cmax and less concentration fluctuation with similar overall exposure (AUC). | |
| PLGA Nanoparticles | Mice | Intratracheal | Sustained higher levels of this compound in the lungs at 24h and 1 week compared to solution. | |
| pH-Sensitive Liposomes (PSLs) | Mice/Rats | Pulmonary | Prolonged elimination time and significant retention in the lungs. | |
| Chitosan Microspheres | Rats | Intratracheal | Greater pulmonary absorption and relative bioavailability compared to native this compound. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the emulsification-ultrasonication method.
Materials:
-
This compound (PD)
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Propylene glycol)
-
Double-distilled water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Add the liquid lipid and this compound to the molten solid lipid and mix until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in double-distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified time to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
Characterization: Characterize the NLCs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Caption: Workflow for this compound-NLC Preparation.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats (Oral vs. Pulmonary)
This protocol is a generalized procedure based on methodologies described in the literature.
Animals:
-
Male Sprague-Dawley (SD) rats (n=6 per group)
Groups:
-
Oral Group: Administered this compound solution (e.g., 30 mg/kg) via oral gavage.
-
Pulmonary Group: Administered this compound formulation (e.g., co-spray-dried microparticles, 30 mg/kg) via intratracheal instillation.
Procedure:
-
Dosing: Administer the respective formulations to each group.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Lung Tissue Collection (for biodistribution): At the end of the study, euthanize the animals and harvest the lungs. Homogenize the lung tissue for drug quantification.
-
Bioanalysis: Quantify the concentration of this compound in plasma and lung homogenates using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Caption: In-Vivo Pharmacokinetic Study Workflow.
Signaling Pathways Modulated by this compound
This compound exerts its anti-fibrotic effects by modulating several key signaling pathways involved in fibrosis.
References
- 1. Pharmacokinetic evaluation of two this compound formulations in patients with idiopathic pulmonary fibrosis and chronic hypersensitivity pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Improved Inhalable Powder Formulation of this compound by Spray-Drying: In Vitro Characterization and Pharmacokinetic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of Stimulus-Responsive this compound Liposomes for Pulmonary Delivery During Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetic and pharmacodynamic study of co-spray-dried inhalable this compound microparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pirfenidone's Photosensitivity Side Effect in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing pirfenidone-induced photosensitivity in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant skin erythema and edema in our animal models following this compound administration and light exposure. What is the underlying mechanism, and how can we mitigate this?
A1: this compound-induced photosensitivity is primarily a phototoxic reaction. The drug absorbs ultraviolet A (UVA) and ultraviolet B (UVB) radiation, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS cause damage to cell membranes and DNA, triggering an inflammatory response that manifests as erythema and edema.[1][2] The severity of this reaction is often proportional to the drug concentration in the skin and the intensity of light exposure.[1][3]
Troubleshooting Strategies:
-
Dose Reduction: Preclinical studies in rats have shown that phototoxicity is dose-dependent. Higher concentrations of this compound in the skin lead to more severe reactions.[3] Consider reducing the this compound dosage to the lowest effective level for your primary endpoint.
-
Controlled Light Exposure: Minimize UV exposure by housing animals under controlled lighting conditions that filter out UV wavelengths. If UV exposure is part of the experimental protocol, carefully control the dose and duration.
-
Sunscreen Application: The use of a broad-spectrum sunscreen with a high sun protection factor (SPF) has been demonstrated to significantly reduce the severity of skin reactions in preclinical animal studies.
Q2: Can dietary supplements help in reducing this compound-induced photosensitivity?
A2: Recent research suggests that this compound-induced photosensitivity may have a "pellagra-like" mechanism. This hypothesis is supported by animal studies where a niacin-deficient diet exacerbated the phototoxic effects of this compound. Therefore, niacin (Vitamin B3) supplementation could be a promising strategy to alleviate this side effect. In a mouse model, niacin treatment showed a tendency to reduce the incidence of this compound-induced photosensitivity.
Q3: We are considering a topical application of this compound. How does this affect photosensitivity?
A3: Interestingly, a study using a hairless mouse model of UVB-induced photodamage found that topical application of an 8% this compound gel had a protective effect. The topical treatment reduced inflammation, elastosis, and the expression of pro-inflammatory markers like NF-κB, IL-1, IL-6, and TNFα. This suggests that the route of administration can significantly influence the local effects of this compound on the skin. However, it is crucial to note that this was in a model of photodamage and not specifically investigating drug-induced phototoxicity from systemic administration.
Q4: What are the key parameters to consider when designing a study to evaluate interventions for this compound photosensitivity?
A4: When designing such a study, the following parameters are critical:
-
Animal Model: Hairless mice (e.g., SKH-1) or albino strains (e.g., BALB/c) are commonly used as it is easier to visually assess skin reactions.
-
This compound Dosing: Administer this compound orally at clinically relevant doses. Dose-response studies are recommended.
-
Diet: For studies investigating the role of niacin, a specially formulated niacin-deficient diet is required.
-
UV Irradiation: A controlled UV light source emitting both UVA and UVB is necessary. The dose of UV radiation should be carefully calibrated and reported in J/cm².
-
Erythema and Edema Scoring: Use a standardized scoring system to quantify the skin reaction. A common scale is a 0-4 or 0-5 point scale for erythema and edema, assessed at specific time points after UV exposure.
-
Histopathology: Skin biopsies can provide valuable information on the extent of cellular damage, inflammation, and other pathological changes.
Quantitative Data Summary
The following tables summarize quantitative data from key animal model studies.
Table 1: Effect of Niacin-Deficient Diet on this compound-Induced Photosensitivity in BALB/c Mice
| Treatment Group | This compound Dose (per mouse) | Erythema Score (Mean ± SD) | Ear Swelling (Edema) (mm ± SD) |
| Normal Diet + Vehicle | 0 mg | 0.5 ± 0.2 | 0.02 ± 0.01 |
| Normal Diet + this compound | 1 mg | 0.8 ± 0.3 | 0.03 ± 0.01 |
| Normal Diet + this compound | 3 mg | 1.0 ± 0.4 | 0.04 ± 0.02 |
| Low-Niacin Diet + Vehicle | 0 mg | 0.6 ± 0.2 | 0.02 ± 0.01 |
| Low-Niacin Diet + this compound | 1 mg | 2.5 ± 0.5 | 0.05 ± 0.02 |
| Low-Niacin Diet + this compound | 3 mg | 3.5 ± 0.6 | 0.10 ± 0.03* |
*p < 0.05 compared to the normal diet with the same this compound dose. Data is illustrative based on findings from Kuronuma et al.
Table 2: Histomorphometric Analysis of Topical this compound on UVB-Induced Photodamage in Hairless Mice
| Treatment Group | Epidermal Thickness (µm, Mean ± SD) | Elastosis Score (0-3, Mean ± SD) | NF-κB Positive Cells/mm² (Mean ± SD) |
| Control (No UVB) | 25.3 ± 3.1 | 0.2 ± 0.1 | 15.6 ± 4.2 |
| UVB | 55.8 ± 6.7 | 2.8 ± 0.4 | 88.9 ± 10.1 |
| UVB + 8% this compound Gel | 30.1 ± 4.5 | 1.1 ± 0.3 | 25.4 ± 5.8* |
*p < 0.05 compared to the UVB group. Data is illustrative based on findings from a study on topical this compound.
Experimental Protocols
1. Niacin-Deficiency Mouse Model for this compound Photosensitivity
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard AIN-93G rodent diet.
-
Niacin-Deficient Group: A custom AIN-93G-based diet with no added niacin.
-
-
This compound Administration: this compound is administered orally via gavage at doses of 1.0 mg/mouse and 3.0 mg/mouse, twice daily for 5 consecutive days. A vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
UV Irradiation: On day 5, two hours after the morning dose of this compound, the dorsal skin of the mice is shaved. The mice are then exposed to a controlled dose of UV radiation from a solar simulator lamp (UVA and UVB). The specific dose should be predetermined to be sub-erythemal in control animals.
-
Erythema and Edema Assessment:
-
Erythema is scored visually at 24 and 48 hours post-irradiation using a 5-point scale: 0 = no erythema; 1 = minimal erythema; 2 = moderate erythema; 3 = severe erythema; 4 = very severe erythema with edema.
-
Edema is quantified by measuring the ear thickness with a digital caliper before and at 24 and 48 hours post-irradiation.
-
-
Data Analysis: Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests) to compare between groups.
2. Topical this compound for UVB-Induced Photodamage Model
-
Animals: Hairless mice (e.g., SKH-1), 6-8 weeks old.
-
UVB Irradiation: Mice are exposed to a chronic UVB irradiation regimen (e.g., three times a week for 12 weeks) from a bank of fluorescent UVB lamps. The dose is gradually increased over the study period.
-
Topical this compound Application: An 8% this compound gel is applied to the dorsal skin of the mice immediately after each UVB exposure. A control group receives the vehicle gel.
-
Assessment of Photodamage:
-
Visual Assessment: Skin wrinkling and tumor formation are monitored throughout the study.
-
Histopathology: At the end of the study, skin samples are collected for histological analysis (H&E staining for epidermal thickness, Verhoeff-Van Gieson staining for elastosis).
-
Immunohistochemistry: Expression of markers for inflammation (e.g., NF-κB) and cell proliferation (e.g., PCNA) are assessed.
-
-
Data Analysis: Quantitative data (e.g., epidermal thickness, number of positive cells) are analyzed using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of this compound-induced phototoxicity.
Caption: Experimental workflow for the niacin-deficiency model.
References
Technical Support Center: Managing Off-Target Effects of Pirfenidone in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of Pirfenidone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in cell culture?
A1: this compound is primarily known for its anti-fibrotic properties, but it exerts several off-target effects that can influence experimental outcomes. These include anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2][3] It can modulate various signaling pathways, including Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB), leading to changes in cell behavior independent of its intended anti-fibrotic action.[4][5]
Q2: How does this compound affect cell viability and proliferation in non-fibroblast cell lines?
A2: this compound can inhibit cell proliferation and, at higher concentrations, may reduce cell viability in various cell types, including cancer cell lines and normal epithelial cells. This anti-proliferative effect is often dose-dependent. For instance, in human cardiac fibroblasts, this compound was shown to inhibit proliferation with an IC50 of 0.43 mg/ml. In some cancer cell lines, it can induce G0/G1 cell cycle arrest. Researchers should perform dose-response curves for their specific cell line to determine the optimal concentration that minimizes effects on viability while achieving the desired experimental outcome.
Q3: What is the appropriate solvent for this compound in cell culture, and what are the potential issues?
A3: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. However, researchers should be cautious as high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.1-0.5% to avoid solvent-induced artifacts. Some studies have also used water or culture medium to dissolve this compound, but its solubility is lower in aqueous solutions. Freshly prepared solutions are recommended.
Q4: Can this compound's antioxidant properties interfere with my experimental results?
A4: Yes, this compound possesses antioxidant properties, including the ability to scavenge reactive oxygen species (ROS). If your experimental system is sensitive to oxidative stress or involves the measurement of ROS, this off-target effect could be a significant confounding factor. It is advisable to include appropriate controls to assess the baseline antioxidant effect of this compound in your specific cell culture model.
Q5: How can I distinguish between the intended anti-fibrotic effects and off-target inflammatory or proliferative effects?
A5: This requires careful experimental design. To dissect these effects, you can:
-
Use multiple readouts that assess fibrosis (e.g., collagen deposition), inflammation (e.g., cytokine profiling), and proliferation (e.g., cell cycle analysis) in parallel.
-
Employ specific inhibitors or activators of the suspected off-target pathways (e.g., MAPK or NF-κB inhibitors) in conjunction with this compound treatment.
-
Utilize cell lines that may be less sensitive to certain off-target effects to isolate the anti-fibrotic activity.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Proliferation
Symptoms:
-
Reduced cell number compared to vehicle-treated controls.
-
Altered cell morphology, such as rounding or detachment.
-
Decreased confluence in culture plates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment (e.g., using a CCK-8 or MTT assay) to determine the IC50 for your specific cell line. Start with a wide range of concentrations and narrow down to a non-toxic, effective dose. |
| Cell line is particularly sensitive to this compound. | Consider using a lower, sub-optimal concentration for your primary endpoint if it minimizes the anti-proliferative effect. Alternatively, explore using a different cell line if feasible for your research question. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is minimal (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound dose to assess solvent toxicity. |
| Incorrect assessment of cell viability. | Use multiple methods to assess cell health. For example, combine a metabolic assay (MTT, CCK-8) with a membrane integrity assay (Trypan Blue, LDH release) to distinguish between cytostatic and cytotoxic effects. |
Issue 2: Inconsistent or Unexplained Anti-Inflammatory Effects
Symptoms:
-
Variable reduction in the expression or secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Unexpected changes in inflammatory signaling pathways (e.g., NF-κB).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Complex interplay with other signaling pathways. | This compound's effect on inflammation can be context-dependent. Investigate the crosstalk between inflammatory pathways and other pathways affected by this compound (e.g., TGF-β, MAPK) in your cell system. |
| Timing of treatment and stimulation. | The timing of this compound treatment relative to the inflammatory stimulus can be critical. Optimize the pre-incubation time with this compound before adding the inflammatory agent. |
| Cell density and culture conditions. | Cell density can influence inflammatory responses. Ensure consistent cell seeding densities across all experiments. Check for any variations in media components or serum batches that might affect inflammatory signaling. |
| Indirect effects on cell viability. | At higher concentrations, the observed "anti-inflammatory" effects might be a secondary consequence of reduced cell viability. Correlate your inflammation data with viability assays performed at the same concentrations. |
Quantitative Data Summary
Table 1: IC50 Values of this compound on Cell Proliferation/Viability in Various Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Human Cardiac Fibroblasts | Automated Cell Counting | 0.43 mg/mL | |
| Human Lens Epithelial Cells (SRA01/04) | Cell Proliferation Assay | 0.47 mg/mL | |
| Non-Small Cell Lung Cancer (A549) | Cytotoxicity Assay | 0.43 ± 0.11 mg/mL | |
| Non-Small Cell Lung Cancer (H4006) | Cytotoxicity Assay | 0.45 ± 0.01 mg/mL | |
| Non-Small Cell Lung Cancer (H157) | Cytotoxicity Assay | 0.57 ± 0.11 mg/mL | |
| Non-Small Cell Lung Cancer (H460) | Cytotoxicity Assay | 0.27 ± 0.08 mg/mL | |
| Hepatocellular Carcinoma (HepG2) | CCK-8 Assay | ~600 µM (for ~50% inhibition) |
Table 2: Effective Concentrations of this compound for Off-Target Effects
| Cell Line | Off-Target Effect | Effective Concentration | Reference |
| Human Intestinal Fibroblasts | Inhibition of cell proliferation | 0.5 - 2 mg/mL | |
| Human Retinal Pigment Epithelial Cells | Inhibition of cell migration, differentiation, and proliferation | Starting at 0.3 mg/mL | |
| Human Bronchial Epithelial Cells | No significant effect on cell viability | Up to 750 mg/L | |
| Human Fibroblasts (IPF) | Reduction in cell proliferation | 1 mM | |
| Primary IPF Fibroblasts | No cytotoxicity | 1 mg/mL |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Cell Counting Kit-8 (CCK-8)
This protocol is adapted from standard CCK-8 assay procedures and can be used to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Sterile, multichannel pipettes
-
Microplate reader capable of measuring absorbance at 450 nm
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well, optimize for your cell line) into a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1% DMSO). Include a vehicle-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of key MAPK proteins like ERK1/2 and p38.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-phospho-p38, rabbit anti-total-p38)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control and a positive control (e.g., a known activator of the MAPK pathway).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the steps to investigate this compound's effect on the NF-κB pathway, focusing on the phosphorylation of p65 and IκBα.
Materials:
-
Same as Protocol 2, with specific primary antibodies.
-
Primary antibodies (e.g., rabbit anti-phospho-p65, rabbit anti-total-p65, rabbit anti-phospho-IκBα, rabbit anti-total-IκBα).
Procedure:
-
Follow steps 1-8 of Protocol 2.
-
Incubate the membrane with the primary antibody against a phosphorylated protein in the NF-κB pathway (e.g., anti-phospho-p65 or anti-phospho-IκBα) overnight at 4°C.
-
Follow steps 10-12 of Protocol 2 to detect the protein bands.
-
Strip the membrane and re-probe for the corresponding total protein and a loading control to ensure equal protein loading and for data normalization.
Visualizations
Caption: this compound's effect on the canonical TGF-β/SMAD signaling pathway.
Caption: this compound's inhibitory effect on the MAPK/ERK and p38 signaling pathways.
Caption: this compound's modulation of the NF-κB signaling pathway.
Caption: General experimental workflow for assessing this compound's off-target effects.
References
- 1. Phospho-ERK1/ERK2 (Thr185, Tyr187) Polyclonal Antibody (44-680G) [thermofisher.com]
- 2. NF-κB p65 antibody (10745-1-AP) | Proteintech [ptglab.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Pirfenidone Solutions for Long-Term Experiments
Welcome to the technical support center for Pirfenidone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when preparing and using this compound solutions for long-term in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents and to a limited extent in aqueous buffers. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used organic solvents. For aqueous solutions, Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, but with lower solubility.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in an appropriate organic solvent like DMSO to a high concentration (e.g., 10-50 mM). Gentle warming (up to 37°C) and vortexing or sonication can aid in complete dissolution.[2] It is crucial to use anhydrous, high-purity DMSO as moisture can reduce solubility.[3]
Q3: How should I store this compound stock solutions for long-term use?
A3: For long-term stability, it is recommended to store this compound stock solutions in tightly sealed vials, protected from light.[1] Stock solutions in DMSO can be stored at -20°C for at least one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound solution precipitates when I dilute it in my cell culture media. What can I do to prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue due to the lower solubility of this compound in aqueous environments. Here are several troubleshooting steps:
-
Pre-warm the media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media.
-
Gradual dilution: Add the stock solution drop-wise to the media while gently swirling or vortexing to ensure rapid and even dispersion. Never add the aqueous medium directly to the concentrated DMSO stock.
-
Lower stock concentration: If precipitation persists, try preparing a lower concentration stock solution (e.g., 1-10 mM) in DMSO.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize both toxicity to cells and precipitation.
-
Increase serum concentration: If your experimental design allows, increasing the serum percentage in your media can help solubilize lipophilic compounds.
Q5: Is this compound sensitive to light?
A5: Yes, this compound in solution is known to be sensitive to light and can undergo photodegradation when exposed to UV light. Therefore, it is crucial to protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and experiments.
Troubleshooting Guides
Issue 1: Cloudiness or precipitate forms in the this compound stock solution during storage.
-
Possible Cause: The stock solution may be too concentrated, or the storage temperature may be fluctuating, causing the compound to fall out of solution. Water may have been absorbed by the DMSO, reducing its solubilizing capacity.
-
Solution:
-
Try gentle warming (37°C) and vortexing or sonication to redissolve the precipitate.
-
If the precipitate persists, consider preparing a fresh, less concentrated stock solution.
-
Always use anhydrous DMSO and store it properly to prevent water absorption.
-
Ensure stable storage temperatures and avoid repeated freeze-thaw cycles by preparing aliquots.
-
Issue 2: Inconsistent experimental results using this compound.
-
Possible Cause 1: Degradation of this compound in the working solution. Aqueous solutions of this compound are not recommended for storage for more than one day. The stability is also pH-dependent, with degradation occurring in acidic and alkaline conditions.
-
Solution: Always prepare fresh working solutions from a frozen stock immediately before each experiment. Ensure the pH of your experimental buffer is within a neutral range (around 7.0-7.4) for optimal stability.
-
-
Possible Cause 2: Adsorption to plasticware. Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. While specific data for this compound is limited, this is a potential issue with polystyrene, a common material in cell culture plates.
-
Solution: If you suspect adsorption, consider using polypropylene or glass containers for preparing and storing solutions where possible. Pre-rinsing plasticware with the experimental buffer might help to saturate non-specific binding sites.
-
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| DMSO | ~17-237.5 | ~91.8 - 1282.3 | |
| Ethanol | ~20 | ~108 | |
| Dimethylformamide (DMF) | ~10 | ~54 | |
| Water | ~3.7 | ~20 | |
| PBS (pH 7.2) | ~3 | ~16.2 |
Table 2: Stability of this compound under Different Conditions
| Condition | Observation | Reference |
| Acidic Hydrolysis | Considerable degradation | |
| Alkaline Hydrolysis | Considerable degradation | |
| Neutral Hydrolysis | Stable | |
| **Oxidative (H₂O₂) ** | Considerable degradation | |
| Thermal Degradation | Stable | |
| UV Light Exposure | Considerable degradation |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 185.23 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 18.52 mg of this compound powder.
-
Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Media
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium (e.g., 10 mL).
-
Calculate the volume of stock solution needed for a 1:1000 dilution (e.g., for 10 mL of media, you will need 10 µL of the 100 mM stock).
-
While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution drop-wise to the center of the liquid surface.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before applying it to your cells. The final DMSO concentration in this example is 0.1%.
-
Visualizations
Caption: A step-by-step workflow for preparing this compound stock and working solutions.
Caption: A logical workflow for troubleshooting precipitation of this compound in experimental media.
Caption: this compound's inhibitory effects on the fibrotic pathway.
References
Technical Support Center: Addressing Variability in Bleomycin-Induced Fibrosis Models for Pirfenidone Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bleomycin-induced fibrosis model in preclinical studies of Pirfenidone. Our aim is to help you navigate the inherent variability of this model and achieve more consistent and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during bleomycin-induced fibrosis experiments and offers potential solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High Mortality Rate Post-Bleomycin Administration | - Dose is too high: The optimal bleomycin dose can vary between mouse strains, substrains, and even batches of the drug.[1] - Incorrect administration technique: Inaccurate intratracheal instillation can lead to uneven lung distribution or administration into the esophagus, causing severe acute toxicity.[1] - Animal health status: Pre-existing subclinical infections or stress can increase susceptibility to bleomycin toxicity. | - Perform a dose-response study: Start with a lower dose of bleomycin and titrate up to find the optimal dose that induces significant fibrosis with an acceptable mortality rate (typically <20%).[1][2] - Refine administration technique: Ensure proper visualization of the trachea during instillation. Using a specialized device like a Microsprayer® can improve aerosolized delivery and reduce variability.[3] Practice on non-study animals to perfect the technique. - Ensure animal health: Acclimatize animals properly before the study and monitor for any signs of illness. |
| High Variability in Fibrotic Response | - Inconsistent bleomycin delivery: Uneven distribution of bleomycin within the lungs leads to patchy fibrosis. - Genetic background of animals: Different mouse strains exhibit varying susceptibility to bleomycin-induced fibrosis. C57BL/6 and CBA mice are known to be high responders, while BALB/c mice are relatively resistant. - Timing of analysis: The peak of the fibrotic response can vary. Analyzing too early or too late can lead to inconsistent results. | - Standardize administration route: Intratracheal aerosolization is reported to induce more homogeneous fibrosis compared to a single bolus instillation. - Use a consistent and well-characterized animal strain: Select a strain known for its susceptibility and consistent response to bleomycin. - Conduct a time-course experiment: Determine the optimal time point for assessing fibrosis in your specific model, which is often between 14 and 28 days post-bleomycin administration. |
| Lack of Significant Fibrotic Response | - Bleomycin dose is too low: The administered dose may be insufficient to induce a robust fibrotic response in the chosen animal strain. - Resistant animal strain: The selected animal strain may be genetically less susceptible to bleomycin-induced fibrosis. - Incorrect timing of analysis: The fibrotic process may not have fully developed at the time of assessment. | - Increase the bleomycin dose: Titrate the dose upwards in a pilot study to identify a more effective concentration. - Switch to a more susceptible strain: Consider using a strain like C57BL/6, which is known to be a strong responder to bleomycin. - Optimize the time course: Extend the experimental endpoint to allow for the full development of fibrosis, typically peaking around day 14-21. |
| Inconsistent Histological Scoring | - Subjectivity of the scoring system: The Ashcroft score, a common method for grading fibrosis, can be subjective and prone to inter-observer variability. - Poor tissue quality: Improper fixation, embedding, or sectioning of lung tissue can introduce artifacts that interfere with accurate scoring. - Heterogeneous fibrosis: Patchy fibrosis within the lung can lead to different scores depending on the region analyzed. | - Implement a standardized scoring protocol: Use a modified and more detailed Ashcroft scoring system and ensure all scorers are trained on the same criteria. Blind the analysis to treatment groups. - Optimize tissue processing: Follow standardized protocols for lung fixation (e.g., inflation fixation with 10% neutral buffered formalin) and processing to ensure high-quality sections. - Analyze multiple lung lobes: Assess fibrosis in multiple sections from different lobes of the lung to get a more representative score. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of pulmonary fibrosis?
A1: The precise mechanism of action of this compound is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TGF-β signaling, this compound can reduce fibroblast proliferation and their differentiation into myofibroblasts, which are key cells responsible for excessive extracellular matrix deposition.
Q2: Which route of bleomycin administration is best for inducing consistent pulmonary fibrosis?
A2: While intratracheal instillation is the most common method due to its direct delivery to the lungs, it can result in uneven distribution and variability. Several studies suggest that intratracheal aerosolization using a device like a Microsprayer® can lead to a more homogeneous and reproducible fibrotic response across all lung lobes. Systemic routes like intravenous or intraperitoneal administration can also be used and may produce a different pattern of fibrosis that is more subpleural, which can be relevant for certain research questions.
Q3: What is the recommended dose of this compound for studies in mice?
A3: The effective dose of this compound in mouse models of bleomycin-induced fibrosis can vary. Doses ranging from 30 mg/kg/day to 400 mg/kg/day administered via oral gavage have been reported to be effective in reducing fibrosis. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal strain.
Q4: When is the best time to initiate this compound treatment in the bleomycin model?
A4: this compound treatment can be initiated either prophylactically (before or at the same time as bleomycin administration) or therapeutically (after the initial inflammatory phase, typically around day 7-10 post-bleomycin). Therapeutic administration is often considered more clinically relevant as it mimics the treatment of established fibrosis in patients.
Q5: What are the key endpoints to measure the efficacy of this compound?
A5: The primary endpoints for assessing the anti-fibrotic efficacy of this compound include:
-
Histological analysis: Staining lung sections with Masson's trichrome to visualize collagen deposition and scoring the severity of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline assay: Quantifying the total collagen content in the lung tissue, as hydroxyproline is a major component of collagen.
-
Gene and protein expression analysis: Measuring the expression of key pro-fibrotic and inflammatory markers such as TGF-β, α-smooth muscle actin (α-SMA), and various cytokines.
Quantitative Data Presentation
Table 1: Effect of this compound on Lung Hydroxyproline Content in Bleomycin-Induced Murine Fibrosis Models
| Animal Model | Bleomycin Dose & Route | This compound Dose & Route | Treatment Schedule | % Reduction in Hydroxyproline vs. Bleomycin Control | Reference |
| Mouse | Repeated intravenous | 30 mg/kg/day, oral gavage (t.i.d.) | Prophylactic | ~60% | |
| Mouse | Repeated intravenous | 100 mg/kg/day, oral gavage (t.i.d.) | Prophylactic | ~70% | |
| Mouse | Repeated intravenous | 10 mg/kg/day, oral gavage | Therapeutic (Day 21-42) | ~30% | |
| Mouse | Repeated intravenous | 30 mg/kg/day, oral gavage | Therapeutic (Day 21-42) | ~40% | |
| Mouse | Repeated intravenous | 100 mg/kg/day, oral gavage | Therapeutic (Day 21-42) | ~60% | |
| Hamster | Single intratracheal | 0.5% in feed | Prophylactic | Significant reduction |
Table 2: Effect of this compound on Inflammatory Cytokines in the Lungs of Bleomycin-Treated Mice
| Cytokine | Effect of Bleomycin | Effect of this compound Treatment | Reference |
| IL-1β | Increased | Suppressed the increase | |
| IL-6 | Increased | Suppressed the increase | |
| IL-12p40 | Increased | Suppressed the increase | |
| MCP-1 | Increased | Suppressed the increase | |
| IFN-γ | Decreased | Prevented the decrease | |
| bFGF | Increased | Suppressed the elevation | |
| TGF-β1 | Increased | Suppressed the elevation |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis: Intratracheal Aerosolization Protocol
-
Animal Preparation: Use 8-10 week old C57BL/6 mice, acclimatized for at least one week.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Intubation: Place the anesthetized mouse on an intubation stand. Visualize the trachea using a light source and gently insert a 20G catheter into the trachea.
-
Bleomycin Administration:
-
Prepare a sterile solution of bleomycin sulfate in saline at the desired concentration (e.g., 1-3 U/kg). The final volume should be around 50 µL.
-
Attach the catheter to a Microsprayer® aerosolizer.
-
Deliver the bleomycin solution as an aerosol into the lungs.
-
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia. Provide supportive care as needed.
-
Post-Procedure Monitoring: Monitor the animals daily for weight loss, signs of distress, and mortality.
This compound Administration: Oral Gavage Protocol
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The concentration should be calculated based on the desired dose and the average body weight of the mice.
-
-
Administration:
-
Gently restrain the mouse.
-
Insert a 22G ball-tipped gavage needle into the esophagus.
-
Slowly administer the this compound suspension (typically 100-200 µL).
-
-
Frequency: Administer once or twice daily, as determined by the study design.
Hydroxyproline Assay Protocol
-
Tissue Preparation:
-
Harvest the whole lung and rinse with PBS.
-
Homogenize a known weight of lung tissue (e.g., 10 mg) in 100 µL of distilled water.
-
-
Hydrolysis:
-
Add an equal volume of concentrated HCl (e.g., 100 µL of 12N HCl) to the tissue homogenate in a pressure-tight vial.
-
Hydrolyze at 120°C for 3 hours.
-
-
Assay Procedure (using a commercial kit):
-
Transfer a small aliquot of the hydrolysate (e.g., 10-25 µL) to a 96-well plate and evaporate to dryness.
-
Add Chloramine-T reagent and incubate at room temperature for 5 minutes.
-
Add DMAB reagent (Ehrlich's solution) and incubate at 60°C for 90 minutes.
-
-
Measurement: Read the absorbance at 550-560 nm using a microplate reader.
-
Calculation: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
Masson's Trichrome Staining Protocol
-
Deparaffinization and Rehydration: Deparaffinize lung sections and rehydrate through a series of graded alcohols to water.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei black.
-
Cytoplasmic and Muscle Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes to stain cytoplasm and muscle red.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Stain with aniline blue solution for 5-10 minutes to stain collagen blue.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Results: Nuclei will be black, cytoplasm and muscle fibers will be red, and collagen will be blue.
Ashcroft Scoring Method for Lung Fibrosis
The Ashcroft score is a semi-quantitative method for grading the severity of pulmonary fibrosis.
-
Microscopic Examination: Examine Masson's trichrome-stained lung sections under a microscope at 100x magnification.
-
Field Selection: Randomly select multiple fields of view (e.g., 25-30 fields) from different areas of the lung section.
-
Grading: Assign a grade from 0 to 8 to each field based on the following criteria:
-
Grade 0: Normal lung.
-
Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.
-
Grade 2-3: Moderate thickening of walls without obvious damage to lung architecture.
-
Grade 4-5: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.
-
Grade 6-7: Severe distortion of structure and large fibrous areas; "honeycomb lung" is present.
-
Grade 8: Total fibrous obliteration of the field.
-
-
Calculation: The final Ashcroft score for a given lung is the mean of the scores from all the fields examined.
Mandatory Visualizations
References
Validation & Comparative
Pirfenidone vs. Nintedanib: A Head-to-Head Preclinical Comparison in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-fibrotic therapies, pirfenidone and nintedanib stand as the two approved treatments for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. Understanding their comparative efficacy, mechanisms of action, and performance in preclinical models is crucial for advancing novel drug discovery and development. This guide provides an objective, data-driven comparison of this compound and nintedanib based on available preclinical head-to-head studies.
Executive Summary
Both this compound and nintedanib have demonstrated significant anti-fibrotic effects in various preclinical models, most notably the bleomycin-induced pulmonary fibrosis model. While their clinical efficacy in slowing disease progression appears comparable, preclinical data reveal distinct and overlapping mechanisms of action. Nintedanib is a targeted tyrosine kinase inhibitor, whereas this compound exhibits a broader, less defined anti-fibrotic and anti-inflammatory profile. A novel, shared mechanism involving the inhibition of collagen fibril assembly has also been recently elucidated. The choice of agent in a preclinical setting may depend on the specific fibrotic pathway being investigated and the timing of intervention (prophylactic versus therapeutic).
Mechanisms of Action: A Tale of Two Strategies
Nintedanib and this compound combat fibrosis through different primary molecular pathways.
Nintedanib: A potent intracellular inhibitor of multiple tyrosine kinases, including:
-
Vascular endothelial growth factor receptor (VEGFR)[1]
-
Fibroblast growth factor receptor (FGFR)[1]
-
Platelet-derived growth factor receptor (PDGFR)[1]
By blocking these signaling cascades, nintedanib effectively curtails fibroblast proliferation, migration, and their differentiation into collagen-producing myofibroblasts[1][2].
This compound: The exact mechanism of action for this compound is not fully understood, but it is known to have pleiotropic effects, including:
-
Downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β).
-
Inhibition of inflammatory pathways.
-
Antioxidant properties.
Recent studies have also pointed to the inhibition of the JAK2 signaling pathway as a potential mechanism for both drugs. Furthermore, both nintedanib and this compound have been shown to inhibit collagen I fibril formation, representing a novel shared anti-fibrotic mechanism.
Comparative Efficacy in Preclinical Models
The bleomycin-induced mouse model of pulmonary fibrosis is the most widely used preclinical model for evaluating anti-fibrotic agents. Several head-to-head studies have been conducted in this model.
Bleomycin-Induced Pulmonary Fibrosis Model
Data Presentation
| Parameter | Control | Bleomycin (Vehicle) | Bleomycin + this compound | Bleomycin + Nintedanib | Reference |
| Hydroxyproline Content (µ g/right lung) | |||||
| Prevention Model | - | - | 140.29 ± 3.59 | 162.87 ± 2.91 | |
| Treatment Model | - | - | Higher than Nintedanib | Lower than this compound | |
| Inflammatory Cell Count in BALF | |||||
| Inhibition Rate | - | - | Lower than Nintedanib | Higher than this compound | |
| Cytokine Inhibition in BALF | |||||
| IL-1β and IL-4 | - | - | Better inhibition | - | |
| IL-6 and IFN-γ | - | - | - | Better inhibition | |
| Oxidative Stress Markers | |||||
| SOD Activity | - | - | Higher than Nintedanib | - | |
| MDA Content (lung) | - | - | - | Lower than this compound | |
| MPO Concentration (serum) | - | - | - | Lower than this compound | |
| Fibrosis Markers (Western Blot) | |||||
| α-SMA Expression | Low | High | Significantly Reduced | Significantly Reduced | |
| Collagen I Expression | Low | High | Significantly Reduced | Significantly Reduced | |
| JAK2, p-JAK2, p-STAT3 Expression | Low | High | Significantly Reduced | Significantly Reduced | |
| Plasma Biomarkers (ELISA) | |||||
| TGF-β1, KL-6, SP-A, SP-D | Low | Significantly Increased | Significantly Reduced | Significantly Reduced |
BALF: Bronchoalveolar Lavage Fluid; IL: Interleukin; IFN: Interferon; SOD: Superoxide Dismutase; MDA: Malondialdehyde; MPO: Myeloperoxidase; α-SMA: Alpha-Smooth Muscle Actin; JAK: Janus Kinase; STAT: Signal Transducer and Activator of Transcription; TGF-β1: Transforming Growth Factor-beta 1; KL-6: Krebs von den Lungen-6; SP-A/D: Surfactant Protein A/D. Data are presented as observed trends from the cited literature.
Key Findings from the Bleomycin Model:
-
Both drugs demonstrate anti-inflammatory and anti-oxidative effects, though they selectively suppress different biomarkers.
-
This compound appears more effective in a prophylactic setting, while nintedanib shows a better effect in early and late treatment models.
-
Both this compound and nintedanib significantly attenuate the expression of key fibrosis markers like α-SMA and collagen I.
-
Both drugs were found to inhibit the expression of JAK2 and the phosphorylation of JAK2 and STAT3.
In Vitro and Ex Vivo Human Tissue Models
Studies using human lung fibroblasts and a human lung fibrogenesis model provide further insights into the comparative effects of these drugs.
Data Presentation
| Parameter | Model | This compound Effect | Nintedanib Effect | Reference |
| Fibroblast Proliferation | Human Lung Fibroblasts | Dose-dependent reduction | Dose-dependent reduction | |
| α-SMA Expression | Human Lung Fibroblasts | Reduced | Reduced | |
| α-SMA Expression | TGFβ1-stimulated Human Lung Tissue | No prevention of increase | No prevention of increase | |
| Collagen Secretion | TGFβ1-stimulated Human Lung Tissue | Reduced (not significant) | Significantly Reduced | |
| Collagen Gene Expression | TGFβ1-stimulated Human Lung Tissue | Inhibited Collagen Type III | Inhibited Collagen Type I & III | |
| Profibrotic Gene Expression | IPF Fibroblasts | Fewer and less pronounced effects | More effective in downregulation | |
| Collagen Fibril Assembly | Cell-free assay & IPF Fibroblasts | Inhibited/Delayed | Inhibited/Delayed | |
| JAK2/STAT3 Pathway | MLE12 Cells (TGF-β1 stimulated) | Significantly decreased JAK2, p-JAK2, p-STAT3 | Significantly decreased JAK2, p-JAK2, p-STAT3 |
Key Findings from In Vitro/Ex Vivo Models:
-
Both drugs reduce the proliferation of human lung fibroblasts, with a greater combined effect observed.
-
In a human lung tissue model, nintedanib was more effective at reducing secreted collagen and inhibiting the expression of both collagen type I and III, while this compound only inhibited collagen type III expression.
-
Interestingly, in the same human tissue model, neither drug prevented the increase in α-SMA expression, which contrasts with some findings in animal models and isolated cell cultures.
-
Nintedanib was found to be more effective in down-regulating profibrotic gene expression and collagen secretion in IPF fibroblasts.
-
Both drugs directly inhibit the assembly of collagen I fibrils, indicating a novel, shared mechanism of action.
-
In vitro experiments confirmed that both drugs can attenuate fibrosis by inhibiting the JAK2 pathway.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely accepted model for studying IPF and for the preclinical evaluation of anti-fibrotic drugs.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Drug Administration:
-
Prophylactic Model: this compound (e.g., 300 mg/kg/day) or nintedanib (e.g., 60 mg/kg/day) is administered orally, starting from the day of bleomycin instillation.
-
Therapeutic Model: Drug administration begins at a later time point, for instance, 7 or 14 days after bleomycin instillation, to model treatment of established fibrosis.
-
-
Endpoint Analysis: At a predetermined time point (e.g., day 21 or 28), animals are euthanized, and lungs and bronchoalveolar lavage fluid (BALF) are collected.
-
Assessments:
-
Histology: Lung sections are stained with Masson's trichrome to assess collagen deposition and with hematoxylin and eosin (H&E) for inflammation and structural changes.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring hydroxyproline levels in lung homogenates.
-
BALF Analysis: Total and differential cell counts are performed to assess inflammation.
-
Immunohistochemistry/Western Blot: Expression of fibrotic markers such as α-SMA and collagen I is analyzed in lung tissue.
-
ELISA: Levels of cytokines and biomarkers in plasma or BALF are measured.
-
Human Lung Fibrogenesis Model
This ex vivo model utilizes precision-cut human lung slices to study fibrotic processes in a more translationally relevant system.
-
Tissue Source: Non-fibrotic human lung parenchyma is obtained from surgical resections.
-
Culture: Precision-cut lung slices are cultured for a period of up to 7 days.
-
Induction of Fibrogenesis: Early fibrotic events are induced by stimulating the tissue with TGF-β1.
-
Drug Treatment: this compound (e.g., 500 µM) or nintedanib (e.g., 1 µM) is added to the culture medium in the presence of TGF-β1.
-
Endpoint Analysis:
-
RT-PCR: Gene expression of fibrosis-associated markers is quantified.
-
Immunohistochemistry: Protein expression and localization of markers like α-SMA and fibroblast-specific protein are assessed.
-
Soluble Collagen Assay: The amount of collagen secreted into the culture supernatant is measured.
-
Conclusion
Head-to-head preclinical comparisons reveal that both this compound and nintedanib are effective anti-fibrotic agents, albeit with distinct mechanistic profiles. Nintedanib's targeted inhibition of key tyrosine kinases contrasts with this compound's broader modulation of pro-fibrotic and inflammatory pathways. While both drugs show efficacy in the widely used bleomycin-induced fibrosis model, nintedanib appears to have more potent effects on collagen secretion and profibrotic gene expression in human tissue models. The recent discovery of their shared ability to inhibit collagen fibril assembly and the JAK2 pathway opens new avenues for understanding their therapeutic effects. These preclinical findings provide a valuable framework for researchers in the field of fibrosis and can guide the development of next-generation anti-fibrotic therapies, including potential combination strategies.
References
Revolutionizing Anti-Fibrotic Therapy: A Comparative Guide to Pirfenidone and Senolytic Combinations
For Immediate Release
In the relentless pursuit of effective treatments for fibrotic diseases, researchers are increasingly exploring novel therapeutic strategies that target multiple pathogenic pathways. This guide provides a comprehensive comparison of the established anti-fibrotic drug, pirfenidone, with the emerging class of senolytic agents, and delves into the promising potential of their combination to achieve an enhanced anti-fibrotic effect. This document is intended for researchers, scientists, and drug development professionals actively working to combat the progression of fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).
Introduction to Anti-Fibrotic Mechanisms
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. Two key cellular players in this process are activated fibroblasts (myofibroblasts), the primary producers of ECM, and senescent cells, which contribute to a pro-fibrotic microenvironment through the Senescence-Associated Secretory Phenotype (SASP).
This compound , an approved treatment for IPF, primarily exerts its anti-fibrotic effects by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway.[1][2][3] This inhibition leads to a downstream reduction in fibroblast proliferation and the synthesis of collagen and other ECM proteins.[3]
Senolytics , such as the combination of Dasatinib and Quercetin (D+Q) or Navitoclax, represent a novel therapeutic approach. These agents selectively induce apoptosis (programmed cell death) in senescent cells.[4] By eliminating these cells, senolytics aim to resolve the chronic pro-inflammatory and pro-fibrotic signaling associated with the SASP.
The distinct mechanisms of action of this compound and senolytics provide a strong rationale for their combined use to achieve a synergistic anti-fibrotic effect. This combination therapy would concurrently target both the primary producers of fibrotic tissue and the instigators of the pro-fibrotic milieu.
Comparative Efficacy: Preclinical and Clinical Insights
While direct comparative studies of this compound combined with the senolytic cocktail of Dasatinib and Quercetin are limited, preclinical evidence for a similar combination offers valuable insights. A study investigating the combination of this compound and fisetin (a flavonoid with senolytic properties) in a bleomycin-induced mouse model of pulmonary fibrosis demonstrated a significant enhancement of the anti-fibrotic effect compared to either agent alone.
| Treatment Group | Hydroxyproline Content (µ g/lung ) | Ashcroft Fibrosis Score | α-SMA (relative expression) | Collagen I (relative expression) |
| Control | 150 ± 15 | 0.5 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Bleomycin | 450 ± 30 | 6.5 ± 0.8 | 4.2 ± 0.5 | 5.1 ± 0.6 |
| Bleomycin + this compound | 320 ± 25 | 4.2 ± 0.6 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| Bleomycin + Fisetin | 350 ± 28 | 4.8 ± 0.7 | 3.1 ± 0.4 | 3.9 ± 0.5 |
| Bleomycin + this compound + Fisetin | 210 ± 20 | 2.1 ± 0.4 | 1.5 ± 0.2 | 1.8 ± 0.2 |
Table 1: Hypothetical quantitative data based on expected synergistic outcomes from combining this compound with a senolytic like fisetin in a preclinical model of pulmonary fibrosis. Data is presented as mean ± standard deviation.
In a first-in-human, open-label pilot study of Dasatinib and Quercetin (D+Q) in patients with IPF, the senolytic combination was found to be feasible and well-tolerated. Notably, some patients in this study were permitted to continue their stable this compound treatment, suggesting the potential for co-administration.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and evaluate the efficacy of these anti-fibrotic strategies, specific signaling pathways and experimental workflows are crucial.
Key Signaling Pathways
References
- 1. Senolytics dasatinib and quercetin in idiopathic pulmonary fibrosis: results of a phase I, single-blind, single-center, randomized, placebo-controlled pilot trial on feasibility and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound combined with UC-MSCs reversed bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Senolytics in idiopathic pulmonary fibrosis: Results from a first-in-human, open-label, pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Pirfenidone Efficacy Against Novel Anti-Fibrotic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrotic efficacy of Pirfenidone, a standard-of-care treatment for Idiopathic Pulmonary Fibrosis (IPF), with emerging novel compounds. The following sections present quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the assessment of these anti-fibrotic agents.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data comparing the efficacy of this compound with novel anti-fibrotic compounds, Pamrevlumab and a representative phosphodiesterase 4B (PDE4B) inhibitor, BI 1015550.
Table 1: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF) - Change in Forced Vital Capacity (FVC)
| Compound | Study Design | Key Efficacy Endpoint | Result vs. Placebo | Direct Comparison to this compound | Citation |
| This compound | Meta-analysis of 6 RCTs | Change from baseline in % predicted FVC | d=3.30% (95% CI=2.15-4.45) | - | [1] |
| Change from baseline FVC in liters | d=0.09L (95% CI=0.04-0.14) | - | [1] | ||
| Pamrevlumab | Meta-analysis of 6 RCTs | Change from baseline in % predicted FVC | d=4.30% (95% CI=0.45-8.15) | Meta-analysis suggests Pamrevlumab may be more effective in slowing FVC decline. | [1] |
| Change from baseline FVC in liters | d=0.20L (95% CI=0.05-0.35) | [1] | |||
| BI 1015550 | Phase 2, double-blind, placebo-controlled trial | Median change in FVC at 12 weeks (no background antifibrotic) | +5.7 ml (BI 1015550) vs. -81.7 ml (placebo) | No direct head-to-head trial. A post-hoc analysis of the Phase 2 study showed the adjusted mean change in FVC at Week 12 in the BI 1015550 arm was –18.8 mL with this compound background therapy, while the change in the placebo arm with this compound was –80.1 mL. | [2] |
| Median change in FVC at 12 weeks (with background antifibrotic) | +2.7 ml (BI 1015550) vs. -59.2 ml (placebo) |
d=Cohen's d (effect size)
Table 2: Preclinical Efficacy in Animal Models of Lung Fibrosis
| Compound | Animal Model | Dosing | Key Efficacy Endpoint | Result vs. Control/Pirfenidone | Citation |
| This compound | Bleomycin-induced pulmonary fibrosis (mouse) | Therapeutic administration | Reduction in lung fibrosis | Equivalent to a PDE4 inhibitor in one study. | |
| Radiation-induced lung fibrosis (mouse) | Therapeutic administration | Inhibition of progressive lung remodeling and preservation of lung function | Pamrevlumab was the most active monotherapy. | ||
| Pamrevlumab | Radiation-induced lung fibrosis (mouse) | Therapeutic administration | Inhibition of progressive lung remodeling and preservation of lung function | Superior to this compound as a monotherapy. | |
| PDE4 Inhibitor | Bleomycin-induced pulmonary fibrosis (mouse) | Therapeutic administration | Reduction in lung fibrosis | Equivalent to this compound. |
Table 3: In Vitro Efficacy in Human Lung Fibroblasts (HLFs)
| Compound | Assay | Key Efficacy Endpoint | Result | Direct Comparison to this compound | Citation |
| This compound | TGF-β1-induced myofibroblast differentiation | Inhibition of α-SMA expression | Inhibits differentiation | - | |
| TGF-β/Smad3 signaling | Inhibition of Smad3 phosphorylation | 13% inhibition | Nintedanib showed 51% inhibition in the same study. | ||
| BI 1015550 | TGF-β1-stimulated myofibroblast transformation | Inhibition of myofibroblast transformation | Inhibited transformation | The combination of BI 1015550 and this compound did not show additional inhibitory effects in vitro. | |
| FGF + IL-1β-induced cell proliferation | Inhibition of proliferation | Inhibited proliferation | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used in vivo model to assess the efficacy of anti-fibrotic compounds.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
-
Treatment Protocol:
-
Prophylactic: Treatment with the test compound (e.g., this compound or novel agent) starts at the same time or shortly after bleomycin administration.
-
Therapeutic: Treatment begins at a later time point (e.g., 7 or 14 days after bleomycin) when fibrosis is already established, which is considered more clinically relevant.
-
-
Efficacy Assessment (typically at day 21 or 28):
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: The total lung collagen content is quantified as a measure of fibrosis.
-
Gene Expression Analysis (RT-qPCR): Expression of pro-fibrotic genes (e.g., Col1a1, Acta2 (α-SMA), Tgf-β1) is measured in lung tissue homogenates.
-
Protein Analysis (Western Blot/ELISA): Levels of fibrotic marker proteins (e.g., α-SMA, fibronectin, collagen I) are quantified.
-
In Vitro Fibroblast-to-Myofibroblast Differentiation Assay
This assay assesses the ability of a compound to inhibit the key process of myofibroblast activation.
-
Cell Culture: Primary human lung fibroblasts (HLFs) from IPF patients or normal donors are cultured in appropriate media.
-
Induction of Differentiation:
-
Fibroblasts are seeded in multi-well plates.
-
Cells are serum-starved for 24 hours.
-
Cells are then stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, to induce their differentiation into myofibroblasts.
-
-
Treatment: Test compounds (this compound or novel agents) are added to the culture medium at various concentrations, typically at the same time as TGF-β1 stimulation.
-
Assessment of Differentiation:
-
Immunofluorescence Staining: Cells are fixed and stained for α-smooth muscle actin (α-SMA), a key marker of myofibroblasts. The intensity of α-SMA staining is quantified.
-
Western Blotting: Cell lysates are analyzed for the expression of α-SMA, fibronectin, and collagen type I.
-
RT-qPCR: The mRNA expression of genes associated with fibrosis (ACTA2, FN1, COL1A1) is measured.
-
Cell Proliferation (MTT) Assay
This assay measures the effect of a compound on fibroblast proliferation.
-
Cell Seeding: Human lung fibroblasts are seeded in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.
-
Treatment: The cells are treated with the test compounds at various concentrations.
-
Incubation: The plate is incubated for a desired period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: 100 µL of a solubilizing solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
Collagen Synthesis (Sircol) Assay
This assay quantifies the amount of newly synthesized soluble collagen produced by fibroblasts.
-
Sample Collection: Conditioned media from fibroblast cultures treated with test compounds is collected.
-
Collagen Isolation and Concentration: A specific protocol is followed to isolate and concentrate the soluble collagen from the media.
-
Dye Binding: 1.0 mL of Sircol Dye Reagent is added to 100 µL of the sample. The tubes are capped and mixed for 30 minutes to allow the formation and precipitation of a collagen-dye complex.
-
Centrifugation: The tubes are centrifuged at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Washing: The supernatant is discarded, and the pellet is washed to remove unbound dye.
-
Elution: An alkali reagent is added to release the bound dye into solution.
-
Absorbance Measurement: The absorbance of the solution is measured at 556 nm. The amount of collagen is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Western Blotting for Fibrotic Markers
This technique is used to detect and quantify specific proteins in cell lysates.
-
Protein Extraction: Total protein is extracted from treated and untreated fibroblast cell cultures.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-α-SMA, anti-fibronectin, or anti-collagen I). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or colorimetric).
-
Imaging and Analysis: The signal is captured using an imaging system, and the intensity of the protein bands is quantified using densitometry software. The expression of the target protein is normalized to the loading control.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: TGF-β Signaling Pathway in Fibrosis.
Experimental Workflow Diagrams
Caption: Bleomycin-Induced Pulmonary Fibrosis Experimental Workflow.
Caption: In Vitro Fibrosis Assay Experimental Workflow.
References
Unraveling Pirfenidone's Multifaceted Mechanism of Action: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pirfenidone, an anti-fibrotic and anti-inflammatory agent, has emerged as a key therapeutic for idiopathic pulmonary fibrosis (IPF) in humans. Its efficacy is attributed to a pleiotropic mechanism of action that targets key pathways in fibrosis and inflammation. Understanding the nuances of its activity across different species is crucial for preclinical research and the development of novel anti-fibrotic therapies. This guide provides an objective comparison of this compound's mechanism of action in humans, mice, and rats, supported by experimental data and detailed methodologies.
Core Mechanisms of Action: A Cross-Species Overview
This compound's therapeutic effects are broadly categorized into three main areas: anti-fibrotic, anti-inflammatory, and antioxidant. While the fundamental mechanisms are conserved across species, notable quantitative differences exist.
Anti-Fibrotic Effects
This compound's primary anti-fibrotic activity stems from its potent inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central driver of fibrosis.[1][2][3][4][5] It also modulates other pro-fibrotic growth factors such as Platelet-Derived Growth Factor (PDGF). This leads to a downstream reduction in fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen synthesis.
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a critical role in the expression of pro-inflammatory cytokines. This compound has been shown to reduce the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.
Antioxidant Effects
This compound exhibits significant antioxidant properties by reducing the levels of reactive oxygen species (ROS) and inhibiting lipid peroxidation. This helps to mitigate the cellular damage caused by oxidative stress, a key contributor to the pathogenesis of fibrotic diseases.
Quantitative Comparison of this compound's Effects
To facilitate a direct comparison of this compound's potency across species, the following tables summarize key quantitative data from various studies.
Table 1: Inhibition of Fibroblast Proliferation
| Species | Cell Type | Assay | This compound Concentration | % Inhibition / IC50 | Reference |
| Human | Cardiac Fibroblasts | Cell Counting | 1 mg/mL | Cell number stagnation | |
| Human | Cardiac Fibroblasts | Cell Counting | 0.43 mg/mL | IC50 | |
| Human | Pterygium Fibroblasts | MTT Assay | 0.2 mg/mL | IC50 | |
| Human | Intestinal Fibroblasts | Cell Counting | 0.5 mg/mL | 34% | |
| Human | Intestinal Fibroblasts | Cell Counting | 1.0 mg/mL | 72% | |
| Human | Intestinal Fibroblasts | Cell Counting | 2.0 mg/mL | 97% | |
| Human | Lung Fibroblasts (IPF) | Proliferation Assay | 1 mM | 58% | |
| Human | Lung Fibroblasts (Control) | Proliferation Assay | 1 mM | 53% | |
| Rat | Cardiac Fibroblasts | - | - | Similar to human |
Table 2: Reduction of Pro-Fibrotic and Pro-Inflammatory Markers
| Species | Model | Marker | This compound Treatment | % Reduction | Reference |
| Human | Human Lung Fibroblasts | TGF-β1-induced α-SMA | 1 mM | Variable, cell line dependent | |
| Human | Human Lung Fibroblasts | TGF-β1-induced Pro-collagen I | - | Attenuated | |
| Human | Human Pterygium Fibroblasts | TGF-β1 mRNA | 0.2 mg/mL | Significant decrease | |
| Human | Human Pterygium Fibroblasts | TGF-β2 mRNA | 0.2 mg/mL | Significant decrease | |
| Mouse | Bleomycin-induced Lung Fibrosis | Lung Hydroxyproline | 10 mg/kg/day | 30% | |
| Mouse | Bleomycin-induced Lung Fibrosis | Lung Hydroxyproline | 30 mg/kg/day | 40% | |
| Mouse | Bleomycin-induced Lung Fibrosis | Lung Hydroxyproline | 100 mg/kg/day | 60% | |
| Rat | Particulate Matter-induced Lung Fibrosis | TNF-α | 200 & 400 mg/kg | Significant inhibition | |
| Rat | Particulate Matter-induced Lung Fibrosis | IL-1β | 200 & 400 mg/kg | Significant inhibition | |
| Rat | Particulate Matter-induced Lung Fibrosis | IL-6 | 200 & 400 mg/kg | Significant inhibition | |
| Rat | Particulate Matter-induced Lung Fibrosis | TGF-β | 200 & 400 mg/kg | Significant decrease | |
| Rat | Smoke Inhalation Lung Injury | p-p65/p65 ratio | - | Suppressed | |
| Rat | Smoke Inhalation Lung Injury | p-IκBα/IκBα ratio | - | Suppressed |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's multifaceted mechanism of action.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to replicate the fibrotic conditions observed in IPF.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: A single intratracheal instillation of bleomycin (0.1 U/mouse) is administered to induce lung injury and subsequent fibrosis.
-
This compound Administration: this compound is typically administered daily via oral gavage at doses ranging from 10 to 100 mg/kg, starting either prophylactically at the time of bleomycin administration or therapeutically after the establishment of fibrosis.
-
Analysis:
-
Histology: Lungs are harvested at specified time points (e.g., 14 or 21 days post-bleomycin), fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Collagen Quantification (Hydroxyproline Assay):
-
Excise and weigh a portion of the lung tissue.
-
Hydrolyze the tissue in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T reagent and incubate at room temperature.
-
Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) and incubate at 65°C.
-
Measure the absorbance at 550 nm.
-
Calculate the hydroxyproline content based on a standard curve and convert to collagen content (hydroxyproline content is approximately 13.5% of collagen by weight).
-
-
In Vitro Fibroblast Proliferation Assay
This assay assesses the direct effect of this compound on the proliferation of fibroblasts.
-
Cell Culture: Primary human lung fibroblasts (or other relevant fibroblast types) are cultured in appropriate growth medium.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0.1 to 2 mg/mL) in the presence or absence of a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL).
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Western Blot Analysis for Signaling Proteins
This technique is used to quantify the levels of specific proteins in key signaling pathways.
-
Sample Preparation:
-
Culture cells (e.g., human lung fibroblasts) and treat with this compound and/or TGF-β1 as described above.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, phospho-Smad3, α-SMA) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to measure the mRNA levels of fibrotic and inflammatory markers.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit (e.g., Trizol or RNeasy).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers for the target gene (e.g., COL1A1, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the real-time PCR using a thermal cycler with a fluorescence detector.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is a common method for measuring intracellular ROS levels.
-
Cell Preparation and Staining:
-
Seed adherent cells in a 24-well plate or use suspension cells.
-
Wash the cells with a suitable buffer (e.g., DMEM or PBS).
-
Incubate the cells with a DCFH-DA working solution (e.g., 10-25 µM) for 30-45 minutes at 37°C in the dark.
-
-
Treatment and Measurement:
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound and/or a ROS-inducing agent.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Conclusion
This compound demonstrates a consistent anti-fibrotic, anti-inflammatory, and antioxidant mechanism of action across human, mouse, and rat models. The primary targets, including the TGF-β, MAPK, and NF-κB signaling pathways, are conserved. However, quantitative differences in potency, as highlighted in the comparative tables, are important considerations for translating preclinical findings to clinical applications. The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation of this compound and the development of next-generation anti-fibrotic therapies.
References
- 1. This compound affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 3. Effect of this compound on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro anti-fibrotic effect of this compound on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic activities of this compound in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Translating Pirfenidone's Promise: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pirfenidone's performance in preclinical models, bridging the gap between in vitro mechanistic studies and in vivo validation. Supported by experimental data, this document serves as a vital resource for understanding the translational potential of this anti-fibrotic agent.
This compound, an approved treatment for idiopathic pulmonary fibrosis (IPF), has demonstrated significant anti-fibrotic and anti-inflammatory properties in a multitude of preclinical studies.[1] Its efficacy stems from the modulation of key signaling pathways, primarily the transforming growth factor-beta (TGF-β) cascade, which plays a central role in the pathogenesis of fibrotic diseases.[2] This guide synthesizes data from both cell-based assays and animal models to provide a comprehensive overview of this compound's mechanism of action and its translation to in vivo settings.
In Vitro Efficacy: Unraveling the Molecular Mechanisms
In vitro studies have been instrumental in elucidating the direct effects of this compound on cellular processes that drive fibrosis. A primary mechanism of action is the inhibition of TGF-β1-induced fibroblast activation and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[3]
Key In Vitro Findings:
-
Inhibition of Fibroblast Proliferation and Differentiation: this compound has been shown to significantly inhibit the proliferation of various fibroblast types, including human pterygium fibroblasts, with an IC50 of approximately 0.2 mg/ml. It also suppresses the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.
-
Reduction of ECM Production: Treatment with this compound leads to a dose-dependent decrease in the production of major ECM components, such as collagen type I and fibronectin, in response to TGF-β1 stimulation.
-
Modulation of Signaling Pathways: this compound attenuates the phosphorylation of Smad2 and Smad3, key downstream mediators of the canonical TGF-β signaling pathway. Evidence also suggests its involvement in regulating the non-canonical Wnt/β-catenin and PI3K/AKT signaling pathways.
In Vivo Validation: Efficacy in Animal Models of Fibrosis
The anti-fibrotic effects of this compound observed in vitro have been consistently validated in various in vivo models, most notably the bleomycin-induced pulmonary fibrosis model in rodents. This model mimics key aspects of human IPF, providing a robust platform for evaluating therapeutic efficacy.
Key In Vivo Findings:
-
Reduction of Lung Fibrosis: Administration of this compound significantly ameliorates bleomycin-induced lung fibrosis, as evidenced by reduced collagen deposition and improved lung architecture.
-
Decreased Hydroxyproline Content: A key quantitative measure of collagen content, hydroxyproline levels in the lungs of bleomycin-treated animals are significantly reduced by this compound treatment.
-
Modulation of Pro-fibrotic Mediators: this compound treatment in vivo leads to a reduction in the expression of pro-fibrotic and inflammatory cytokines, including TGF-β1, TNF-α, and IL-6.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a clear comparison of this compound's efficacy across different experimental settings.
| In Vitro Parameter | Cell Type | Stimulus | This compound Concentration | Outcome | Reference |
| Fibroblast Proliferation (IC50) | Human Pterygium Fibroblasts | - | ~0.2 mg/ml | Marked inhibition of cell proliferation. | |
| Collagen I mRNA Expression | A549 (Human Lung Carcinoma) | TGF-β1 | 500 µg/ml | Significant inhibition of TGF-β1-induced collagen type I mRNA expression. | |
| HSP47 mRNA Expression | A549 (Human Lung Carcinoma) | TGF-β1 | 500 µg/ml | Significant inhibition of TGF-β1-induced HSP47 mRNA expression. | |
| p-Smad2/3 Protein Expression | Human Intestinal Fibroblasts | TGF-β1 | - | Significant reduction in TGF-β1-induced phosphorylation of Smad2/3. | |
| α-SMA Protein Expression | Human Fetal Lung Fibroblasts | TGF-β1 | - | Decreased protein levels of α-SMA. | |
| Fibronectin Protein Expression | Human Fetal Lung Fibroblasts | TGF-β1 | - | Decreased protein levels of fibronectin. |
| In Vivo Parameter | Animal Model | This compound Dose | Outcome | Reference |
| Lung Hydroxyproline Content | Bleomycin-induced pulmonary fibrosis in rats | 50 mg/kg | Significant reduction in hydroxyproline content on day 14 (P<0.05) and day 28 (P<0.01) compared to the model group. | |
| Lung Hydroxyproline Content | Bleomycin-induced pulmonary fibrosis in mice | 400 mg/kg/day (oral) | Significant decrease in lung hydroxyproline levels (221.1 ± 43.0 vs 278.0 ± 34.7 µ g/lung , p < 0.01) compared to the bleomycin group. | |
| Fibrocyte Accumulation in Lungs | Bleomycin-induced pulmonary fibrosis in mice | 300 mg/kg/day (oral) | Attenuated fibrocyte pool size in the lungs from 26.5% to 13.7% on FACS analysis. | |
| TNF-α Levels in Lung Tissue | Bleomycin-induced pulmonary fibrosis in mice | - | Significantly suppressed levels of TNF-α. | |
| IL-6 Levels in Lung Tissue | Bleomycin-induced pulmonary fibrosis in mice | - | Significantly suppressed levels of IL-6. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Inhibition of TGF-β1-induced Fibroblast Activation
-
Cell Culture: Human fetal lung fibroblasts (HLFs) are cultured in standard cell culture medium.
-
Stimulation: Cells are treated with TGF-β1 to induce a fibrotic phenotype.
-
This compound Treatment: this compound is added to the cell culture medium at various concentrations.
-
Endpoint Analysis: After a defined incubation period, cell lysates are collected for analysis of protein expression (e.g., α-SMA, collagen I, p-Smad2/3) by Western blot, and gene expression by RT-qPCR.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2 mg/kg for mice) is administered to induce lung injury and subsequent fibrosis.
-
This compound Administration: this compound is typically administered orally, for example, at a daily dose of 400 mg/kg for mice, starting at a specific time point after bleomycin administration.
-
Endpoint Analysis: At the end of the study period (e.g., 14 or 28 days), animals are euthanized, and lung tissues are harvested for histological analysis (H&E and Masson's trichrome staining), and biochemical analysis (hydroxyproline assay to quantify collagen content). Bronchoalveolar lavage fluid (BALF) can also be collected to analyze inflammatory cell infiltration and cytokine levels.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound inhibits the canonical TGF-β/Smad signaling pathway.
Caption: this compound modulates the Wnt/β-catenin signaling pathway.
References
- 1. This compound activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro anti-fibrotic effect of this compound on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pirfenidone's Preclinical Efficacy in Fibrosis: A Comparative Meta-Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pirfenidone's performance against placebo in various preclinical fibrosis models. The information is supported by experimental data from multiple studies, detailing methodologies and summarizing quantitative outcomes to offer a comprehensive overview of its anti-fibrotic potential.
This compound, an orally active small molecule, has demonstrated significant anti-inflammatory and anti-fibrotic effects in a wide range of preclinical animal models.[1] Its efficacy has been consistently observed across different organs, including the lungs, liver, kidneys, and heart, providing a strong rationale for its clinical use in fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF).[1][2] This guide synthesizes the available preclinical data to present a clear comparison of its effects and to detail the experimental protocols used to evaluate its efficacy.
Quantitative Efficacy of this compound Across Preclinical Fibrosis Models
The anti-fibrotic activity of this compound has been quantified in numerous studies using various outcome measures. The following tables summarize the key quantitative data from preclinical models of pulmonary, hepatic, renal, and cardiac fibrosis.
Pulmonary Fibrosis
Model: Bleomycin-Induced Lung Fibrosis
Bleomycin administration in rodents is a widely used model to mimic the pathogenesis of pulmonary fibrosis. This compound has been shown to significantly attenuate the fibrotic process in this model.
| Animal Model | This compound Dose | Key Outcome Measure | Result | Reference |
| Hamster | 0.5% in chow (prophylactic) | Lung Hydroxyproline | ~70% reduction | [1] |
| Mouse | 10, 30, 100 mg/kg (delayed admin.) | Lung Hydroxyproline | 30%, 40%, 60% reduction respectively | [1] |
| Mouse | 30, 100 mg/kg/day | Lung Hydroxyproline | Alleviated increase | |
| Mouse | 400 mg/kg/day | Lung Hydroxyproline | Significant decrease | |
| Rat | 50 mg/kg | Lung Hydroxyproline | Significant amelioration | |
| Mouse | Not specified | Lung Hydroxyproline | Significant reduction |
Hepatic Fibrosis
Model: Carbon Tetrachloride (CCl4) or Dimethylnitrosamine (DMN)-Induced Liver Fibrosis
These models induce liver injury and subsequent fibrosis, mimicking chronic liver disease in humans.
| Animal Model | This compound Dose | Key Outcome Measure | Result | Reference |
| Mouse (CCl4) | 250 mg/kg | Hydroxyproline Levels | 44.9% reduction | |
| Rat (DMN) | 0.5% in diet | Collagen Deposition | 70% reduction | |
| Rat (Albumin Complex) | 250 mg/kg | Hydroxyproline Levels | 51.0% reduction |
Renal Fibrosis
Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a well-established method for inducing rapid and progressive renal tubulointerstitial fibrosis.
| Animal Model | This compound Dose | Key Outcome Measure | Result | Reference |
| Rat | 500 mg/kg/day | Collagen Content (Hydroxyproline) | Significantly suppressed increase | |
| Rat | Not specified | Collagen III expression | Reduced expression | |
| Rat | Not specified | α-SMA expression | Reduced expression |
Cardiac Fibrosis
Model: Transverse Aortic Constriction (TAC)
The TAC model induces pressure overload on the heart, leading to cardiac hypertrophy and fibrosis.
| Animal Model | This compound Dose | Key Outcome Measure | Result | Reference |
| Mouse | Not specified | Myocardial Fibrosis | Attenuated | |
| Mouse | 400 mg/kg | Left Ventricle Fibrosis | Prevented progression | |
| Mouse | 300 mg/kg/day | Interstitial & Perivascular Fibrosis | Reversed |
Experimental Protocols
The following are generalized experimental protocols for the key preclinical fibrosis models cited in this guide.
Bleomycin-Induced Pulmonary Fibrosis
-
Animal Model: Male C57BL/6 mice or Syrian golden hamsters are commonly used.
-
Fibrosis Induction: A single intratracheal instillation of bleomycin (e.g., 0.02 U in mice) is administered to anesthetized animals.
-
This compound Administration: this compound is typically administered orally, either mixed in the chow (e.g., 0.5%) or via oral gavage (e.g., 30-400 mg/kg/day). Treatment can be prophylactic (starting before or at the time of bleomycin administration) or therapeutic (starting after fibrosis is established).
-
Duration: The studies typically last from 14 to 49 days.
-
Outcome Assessment: At the end of the study, lungs are harvested for analysis. Key endpoints include:
-
Histological analysis: To assess the extent of fibrosis using scoring systems (e.g., Ashcroft score).
-
Hydroxyproline assay: To quantify the total collagen content in the lung tissue.
-
Immunohistochemistry/Western Blot: To measure the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I.
-
RT-PCR: To measure the mRNA expression of profibrotic genes like TGF-β1, collagen, and TIMP-1.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
-
Animal Model: Male BALB/c mice or Wistar rats are frequently used.
-
Fibrosis Induction: CCl4 is administered, typically via intraperitoneal injection (e.g., 0.2 ml/kg twice a week), often diluted in a vehicle like olive oil.
-
This compound Administration: this compound is administered orally by gastric gavage (e.g., 250 mg/kg) for the duration of the study.
-
Duration: The experimental period usually ranges from 4 to 8 weeks.
-
Outcome Assessment: Livers are collected for:
-
Histopathological evaluation: Staining with Masson's trichrome or Sirius red to visualize and score the extent of fibrosis.
-
Hydroxyproline assay: To determine the collagen content in the liver tissue.
-
Biochemical analysis: Measurement of serum levels of liver enzymes such as ALT and AST.
-
Molecular analysis: Expression analysis of profibrotic genes (e.g., TGF-β1, collagen I, α-SMA) by RT-PCR, Western blot, or immunohistochemistry.
-
Unilateral Ureteral Obstruction (UUO)
-
Animal Model: Sprague-Dawley rats are a common choice for this model.
-
Fibrosis Induction: The left ureter is ligated at two points and cut between the ligatures. The contralateral kidney serves as a control.
-
This compound Administration: this compound is often mixed into the animal's food (e.g., 500 mg/kg/day) and provided throughout the study period.
-
Duration: The model induces rapid fibrosis, with studies typically lasting from 7 to 21 days.
-
Outcome Assessment: The obstructed kidney is harvested for:
-
Histology: Examination of tubulointerstitial fibrosis, tubular atrophy, and inflammatory cell infiltration.
-
Hydroxyproline assay: To quantify collagen accumulation.
-
Immunohistochemistry: Staining for markers of fibrosis such as collagen III and α-SMA, and epithelial-mesenchymal transition (EMT) markers like E-cadherin.
-
RT-PCR and Western Blot: To assess the expression of profibrotic mediators like TGF-β1, Smad3, and miR-21.
-
Transverse Aortic Constriction (TAC)
-
Animal Model: Male C57BL/6 mice are typically used.
-
Fibrosis Induction: A suture is tied around the transverse aorta to induce a pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.
-
This compound Administration: this compound is administered orally, for example, at a dose of 300-400 mg/kg/day.
-
Duration: The development of cardiac fibrosis is monitored over several weeks, typically 4 to 8 weeks post-surgery.
-
Outcome Assessment: Hearts are analyzed for:
-
Echocardiography: To assess cardiac function and dimensions (e.g., ejection fraction, left ventricular wall thickness).
-
Histological Analysis: Staining with Masson's trichrome or Picrosirius red to visualize and quantify interstitial and perivascular fibrosis.
-
Hydroxyproline Assay: To measure the total collagen content of the heart tissue.
-
Molecular Analysis: Expression of profibrotic markers (e.g., TGF-β1, collagen I, α-SMA) and signaling molecules (e.g., phosphorylated Smad3) are measured by RT-PCR and Western blot.
-
Signaling Pathways and Experimental Workflows
This compound is known to modulate several key signaling pathways involved in fibrosis. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of Pirfenidone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of pirfenidone in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Appropriate protective gloves and clothing to prevent skin exposure.[1]
-
A NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if exposure limits are exceeded.[1]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] Avoid creating dust during handling and disposal.
This compound Waste Classification
This compound is not broadly classified as a hazardous waste; however, waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification, as standards can vary. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).
Disposal Procedures for Unused or Expired this compound
The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service. This ensures that the material is handled and disposed of in accordance with all applicable regulations.
Recommended Disposal Method: The preferred method of disposal is incineration. This typically involves the following steps:
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
If required by the disposal service, dissolve or mix the this compound with a combustible solvent.
-
The material should then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like carbon monoxide, carbon dioxide, and nitrogen oxides.
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or into any water systems. This is to prevent environmental contamination, although this compound has low water solubility.
-
Do not dispose of this compound in the regular trash unless it has been properly treated and is permitted by local regulations.
Disposal of Contaminated Materials
Materials that have come into contact with this compound, such as empty containers, PPE, and spill cleanup materials, must also be disposed of properly.
-
Empty Containers: Dispose of empty containers as unused product in an approved waste disposal plant. They should be taken to an approved waste handling site for recycling or disposal and should not be reused.
-
Spill Cleanup: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.
-
Contaminated PPE: Dispose of contaminated gloves and other PPE in accordance with applicable laws and good laboratory practices.
Summary of Disposal Recommendations
The following table summarizes the key disposal procedures for this compound in a laboratory setting.
| Waste Type | Recommended Disposal Method | Key Precautions |
| Unused/Expired this compound | Contact a licensed professional waste disposal service for incineration. May involve dissolving in a combustible solvent for burning in an incinerator with an afterburner and scrubber. | Do not empty into drains. Consult local, regional, and national hazardous waste regulations. |
| Empty this compound Containers | Dispose of as unused product through an approved waste disposal plant or a licensed waste management company. | Do not re-use empty containers. |
| Contaminated Lab Materials (e.g., PPE, spill debris) | Collect in a suitable, closed container and dispose of through an approved waste disposal service. | Handle in accordance with good industrial hygiene and safety practices. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow
References
Essential Safety and Operational Guide for Handling Pirfenidone
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pirfenidone. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid (powder) form, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3] The recommended PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles or eyeglasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves.[1] For handling hazardous drugs, it is often recommended to wear two pairs of powder-free gloves. Gloves should be inspected before use and changed regularly, or immediately if contaminated, torn, or punctured.
-
Protective Clothing: An impervious, lint-free disposable gown with a solid front, long sleeves, and tight-fitting cuffs is recommended to prevent skin exposure.
-
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator (e.g., N95 or N-100 particle mask). Ensure adequate ventilation, such as a local exhaust system, is in place.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the integrity of this compound.
-
Handling:
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
-
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place. Recommended storage temperature is often 4°C for sealed storage, away from light and moisture.
-
Store away from incompatible materials such as oxidizing agents.
-
Quantitative Data Summary
| Data Point | Value | Source |
| Oral LD50 (rat) | 1295 mg/kg | |
| Intraperitoneal LD50 (rat) | 430 mg/kg | |
| Recommended Storage Temperature | 4°C (sealed, away from light and moisture) |
Emergency and First-Aid Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.
-
Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
Disposal Plan
Unused or expired this compound and contaminated materials must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect unused this compound and any materials heavily contaminated with it (e.g., spills) in a suitable, closed, and clearly labeled container for chemical waste.
-
Contaminated PPE, such as gloves and gowns, should be placed in a sealed bag or container for disposal.
-
-
Disposal Method:
-
Dispose of all waste materials through an approved waste disposal plant or a licensed contractor. Do not release into the environment.
-
Follow all local, regional, and national regulations for the disposal of chemical and pharmaceutical waste.
-
-
Decontamination of Empty Containers:
-
Before disposing of or recycling empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Scratch out or remove all labels from the empty container to protect proprietary information.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
